Product packaging for Difemerine(Cat. No.:CAS No. 80387-96-8)

Difemerine

Cat. No.: B10815570
CAS No.: 80387-96-8
M. Wt: 327.4 g/mol
InChI Key: GUONSMXZEYTWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Difemerine is a synthetic antimuscarinic agent investigated for its antispasmodic properties . As a research chemical, it provides a valuable tool for studying cholinergic systems and visceral smooth muscle function. Its primary research value lies in its mechanism of action as an anticholinergic agent . This compound acts by competitively inhibiting acetylcholine at muscarinic receptors, which prevents the neurotransmitter from binding and exerting its effects, leading to the relaxation of smooth muscle tissue . This mechanism is particularly relevant for in vitro studies of gastrointestinal hypermotility and spasms . Furthermore, research suggests a secondary mechanism where this compound may inhibit calcium ion influx into smooth muscle cells, further contributing to its muscle-relaxing effects . The adverse effects documented in pharmaceutical literature, such as dry mouth and tachycardia, are consistent with the anticholinergic activity profile and are important considerations for research models . Researchers can utilize this compound to explore pathways involved in visceral spasms and evaluate anticholinergic interventions. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, including human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO3 B10815570 Difemerine CAS No. 80387-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80387-96-8

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3

InChI Key

GUONSMXZEYTWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Origin of Product

United States

Foundational & Exploratory

The Anticholinergic Profile of Difemerine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difemerine is a pharmaceutical agent recognized for its antispasmodic properties, which are primarily attributed to its anticholinergic activity.[1] It is clinically utilized to alleviate visceral spasms, particularly in the gastrointestinal tract.[1] The therapeutic efficacy of this compound stems from its ability to antagonize the actions of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, thereby inducing smooth muscle relaxation.[1] This technical guide provides a comprehensive examination of the anticholinergic activity of this compound, including its mechanism of action, the experimental protocols used to characterize such activity, and a comparative analysis with other anticholinergic agents.

Mechanism of Anticholinergic Action

The primary mechanism of action of this compound is its function as an anticholinergic agent.[1] This activity is mediated through the competitive antagonism of acetylcholine at muscarinic receptors located on the surface of smooth muscle cells.[1] In the parasympathetic nervous system, acetylcholine binding to these receptors typically triggers a cascade of intracellular events leading to muscle contraction and glandular secretion.[1] By blocking these receptors, this compound inhibits the effects of acetylcholine, resulting in a reduction of smooth muscle contractility and spasms.[1]

Furthermore, a secondary mechanism contributing to this compound's antispasmodic effects is the inhibition of calcium ion influx into smooth muscle cells.[1] The influx of extracellular calcium is a critical step in the initiation and maintenance of muscle contraction. By impeding this influx, this compound further promotes muscle relaxation, augmenting its primary anticholinergic action.[1]

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors (M1, M3, and M5) which couple to Gq/11 proteins, and (M2 and M4) which couple to Gi/o proteins. Anticholinergic agents like this compound act by blocking the binding of acetylcholine to these receptors.

ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds to mAChR24 Muscarinic Receptor (M2, M4) ACh->mAChR24 Binds to This compound This compound (Antagonist) This compound->mAChR Blocks This compound->mAChR24 Blocks Gq11 Gq/11 protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Smooth Muscle Contraction Ca_release->Response PKC->Response Gi Gi protein mAChR24->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response2 Inhibition of Neurotransmitter Release cAMP->Response2

Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Quantitative Analysis of Anticholinergic Activity

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Anticholinergic Drugs

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Atropine1.0 - 2.51.7 - 5.00.7 - 2.01.0 - 3.21.3 - 4.0
Pirenzepine15 - 40300 - 800150 - 50050 - 200100 - 400
Darifenacin14.589.11.030.911.0
Oxybutynin3.25.02.54.03.6
Tolterodine4.06.32.55.03.2
This compound Data not availableData not availableData not availableData not availableData not available

Note: Ki values are indicative of the affinity of a drug for a receptor; a lower Ki value signifies a higher affinity. Values are approximate and can vary based on experimental conditions.

Table 2: Functional Potency (pA2 or IC50, nM) of Selected Anticholinergic Drugs

CompoundAssay TypeM1 ReceptorM2 ReceptorM3 Receptor
AtropinepA28.9 - 9.48.8 - 9.29.0 - 9.5
PirenzepinepA28.0 - 8.56.5 - 7.06.8 - 7.3
DarifenacinpA27.87.08.8
OxybutyninIC506312632
TolterodineIC5010015863
This compound Data not availableData not availableData not availableData not available

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half. These values are indicative of the antagonist's potency.

Experimental Protocols for Assessing Anticholinergic Activity

The anticholinergic properties of a compound like this compound are typically characterized using a combination of in vitro radioligand binding and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a drug for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • A radiolabeled antagonist with high affinity and specificity for muscarinic receptors (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

  • Test compound (this compound) at various concentrations.

  • A non-labeled antagonist at a high concentration to determine non-specific binding (e.g., atropine).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filter plates.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of incubations is performed with the radioligand and a high concentration of a non-labeled antagonist to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient duration at a specific temperature (e.g., 60-120 minutes at 25°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filter plates to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Cellular Assays

These assays measure the ability of a compound to inhibit the functional response induced by a muscarinic receptor agonist.

Objective: To determine the functional potency of the test compound (e.g., pA2 or IC50) in blocking agonist-induced cellular responses.

Example: Calcium Mobilization Assay (for M1, M3, M5 receptors)

Materials:

  • Cell line stably expressing the M1, M3, or M5 muscarinic receptor subtype.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic receptor agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an integrated fluid handling system.

Methodology:

  • Cell Plating: Cells are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specific period (e.g., 60 minutes at 37°C).

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound or vehicle for a defined time.

  • Agonist Stimulation: The plate is transferred to the fluorescence plate reader, and the agonist is added to the wells to stimulate the receptors.

  • Signal Detection: The changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The concentration-response curves for the agonist in the presence and absence of different concentrations of the antagonist are generated. The potency of the antagonist is then determined by calculating the IC50 value for the inhibition of the agonist response or by performing a Schild analysis to determine the pA2 value.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro characterization of an anticholinergic compound.

start Start: Characterize Anticholinergic Compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Cellular Assay start->functional_assay binding_prep Prepare Receptor Membranes (M1-M5 Subtypes) binding_assay->binding_prep functional_prep Culture Cells Expressing Receptor Subtype functional_assay->functional_prep binding_incubation Incubate Membranes with Radioligand & Test Compound binding_prep->binding_incubation binding_filter Filter and Wash to Separate Bound/Unbound binding_incubation->binding_filter binding_quantify Quantify Radioactivity binding_filter->binding_quantify binding_analysis Calculate IC50 and Ki Values binding_quantify->binding_analysis end End: Pharmacological Profile binding_analysis->end functional_load Load Cells with Reporter Dye (e.g., Fluo-4) functional_prep->functional_load functional_preincubate Pre-incubate with Test Compound functional_load->functional_preincubate functional_stimulate Stimulate with Agonist and Measure Response functional_preincubate->functional_stimulate functional_analysis Calculate IC50 or pA2 Values functional_stimulate->functional_analysis functional_analysis->end

Figure 2: Generalized experimental workflow for determining the in vitro anticholinergic activity of a compound.

Conclusion

This compound exerts its therapeutic effect as an antispasmodic agent through its anticholinergic activity, primarily by antagonizing muscarinic acetylcholine receptors and secondarily by inhibiting calcium influx in smooth muscle cells. While the precise quantitative pharmacological profile of this compound at the different muscarinic receptor subtypes is not extensively documented in publicly available literature, its mechanism of action aligns with that of other well-established anticholinergic drugs. The characterization of its binding affinity and functional potency would traditionally be accomplished through in vitro radioligand binding and functional cellular assays, respectively. A more detailed understanding of this compound's receptor subtype selectivity would be beneficial for a more complete appreciation of its therapeutic and potential side-effect profile.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative pharmacokinetic and pharmacodynamic data for Difemerine is limited. This guide provides a comprehensive overview of its known characteristics and utilizes data from the well-characterized anticholinergic agent, Atropine, as a representative example to illustrate key principles, experimental designs, and data presentation formats relevant to a compound of this class. All quantitative data and detailed experimental protocols provided are for illustrative purposes and should be understood as representative of the methodologies used for similar compounds.

Introduction

This compound is an antimuscarinic agent employed for the symptomatic relief of visceral spasms. As a synthetic anticholinergic, its therapeutic effects are derived from its ability to antagonize the action of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscle. This technical guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of this compound, offering insights into its mechanism of action, disposition in the body, and the experimental methodologies used to characterize compounds of this class.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with the cholinergic nervous system.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors located on the surface of smooth muscle cells. By blocking these receptors, this compound prevents the binding of acetylcholine, thereby inhibiting parasympathetically-mediated smooth muscle contraction. This results in muscle relaxation, which is the basis for its antispasmodic effect.

A secondary mechanism of action has been proposed, involving the inhibition of calcium ion influx into smooth muscle cells. The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By impeding this influx, this compound may further contribute to its spasmolytic activity.

Signaling Pathway

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) pathway associated with muscarinic acetylcholine receptors (mAChRs). Specifically, M2 and M3 subtypes are predominant in gastrointestinal smooth muscle.

cluster_0 Cell Membrane cluster_1 Sarcoplasmic Reticulum cluster_2 Cytosol ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds This compound This compound This compound->mAChR Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR SR IP3->SR Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ SR->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction

Figure 1: Simplified signaling pathway of muscarinic receptor activation and this compound's point of inhibition.
Receptor Binding Affinity

Specific receptor binding affinity data for this compound are not widely available. However, for a typical anticholinergic drug like Atropine, binding affinities (Ki) for the five human muscarinic receptor subtypes (M1-M5) have been determined. This type of data is crucial for understanding the selectivity profile of the drug.

Table 1: Representative Muscarinic Receptor Binding Affinities (Atropine)

Receptor Subtype Ki (nM) IC50 (nM)
M1 1.27 ± 0.36 2.22 ± 0.60
M2 3.24 ± 1.16 4.32 ± 1.63
M3 2.21 ± 0.53 4.16 ± 1.04
M4 0.77 ± 0.43 2.38 ± 1.07
M5 2.84 ± 0.84 3.39 ± 1.16

Data presented for Atropine as a representative example.[1]

Dose-Response Relationship

The antagonistic effect of an anticholinergic agent is typically quantified by its ability to shift the dose-response curve of an agonist (e.g., acetylcholine or carbachol) to the right. In isolated smooth muscle preparations, such as the rat ileum, increasing concentrations of an antagonist will necessitate higher concentrations of the agonist to elicit the same degree of muscle contraction. This parallel rightward shift in the log concentration-response curve is characteristic of competitive antagonism.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is reported to be efficiently absorbed following oral administration.[3]

  • Distribution: Specific tissue distribution data is not available. As an anticholinergic, distribution to various tissues, including smooth muscle, is expected.

  • Metabolism: The liver is the primary site of metabolism for this compound.[3]

  • Excretion: Metabolites of this compound are excreted via the kidneys.[3]

Pharmacokinetic Parameters

Quantitative pharmacokinetic parameters for this compound are not available in the public domain. The following tables present representative pharmacokinetic data for Atropine in humans and rats to illustrate the key parameters of interest for an anticholinergic drug.

Table 2: Representative Pharmacokinetic Parameters of Atropine in Humans (Intravenous Administration)

Parameter Value Unit
Half-life (t1/2) 3 - 10 hours
Total Plasma Clearance 2.9 - 6.8 mL/min/kg
Volume of Distribution (Vdss) >200 L

Data presented for Atropine as a representative example.[4]

Table 3: Representative Pharmacokinetic Parameters of Atropine in Rats (Intravenous Administration)

Parameter Value Unit
Cmax 274.25 ± 53.66 ng/mL
AUC Data not specified ng·h/mL
Bioavailability (Oral) 21.62 %
Urinary Excretion 11.33 %

Data presented for Atropine as a representative example.[5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of a drug's pharmacokinetic and pharmacodynamic properties.

In Vitro Muscarinic Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis A Prepare cell membranes expressing muscarinic receptors D Combine membranes, test compound, and radioligand in assay buffer A->D B Prepare serial dilutions of test compound (e.g., this compound) B->D C Prepare radioligand solution (e.g., [³H]NMS) C->D E Incubate to allow binding to reach equilibrium D->E F Rapidly filter through glass fiber filters E->F G Wash filters to remove unbound radioligand F->G H Quantify bound radioactivity using liquid scintillation counting G->H I Generate competition binding curve H->I J Calculate IC₅₀ and Kᵢ values I->J

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand: A tritiated muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as Atropine (1 µM).[6]

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold assay buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh assay buffer.[6]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include wells for total binding (no test compound) and non-specific binding (with excess unlabeled antagonist).[6]

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes).[6]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[6]

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[6]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[7]

In Vivo Pharmacokinetic Study in Rodents (Illustrative Protocol)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound after oral and intravenous administration in rats.

cluster_0 Dosing cluster_1 Sampling cluster_2 Bioanalysis cluster_3 Data Analysis A Administer this compound to rats (Oral and IV groups) B Collect blood samples at pre-defined time points A->B C Process blood to obtain plasma B->C D Extract this compound and metabolites from plasma samples C->D E Quantify drug concentrations using LC-MS/MS D->E F Plot plasma concentration-time curve E->F G Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, etc.) F->G

Figure 3: General workflow for an in vivo pharmacokinetic study.

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain).

Procedure:

  • Acclimation and Dosing: Acclimate animals to the housing conditions. Divide animals into groups for intravenous (IV) and oral (PO) administration. Administer a single dose of this compound at a predetermined concentration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its major metabolites in the plasma samples.[8]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (area under the curve), t₁/₂, clearance, and volume of distribution. For the oral administration group, calculate the absolute bioavailability by comparing the AUC from oral administration to the AUC from IV administration.

Conclusion

This compound is an antispasmodic agent that exerts its therapeutic effect through the antagonism of muscarinic acetylcholine receptors, with a potential secondary mechanism involving calcium channel blockade. While specific quantitative data on its pharmacokinetics and pharmacodynamics are not extensively documented in publicly accessible literature, its profile can be understood within the broader context of anticholinergic drugs. The experimental methodologies and data presentation formats outlined in this guide, using Atropine as a representative example, provide a framework for the comprehensive evaluation of this compound or other novel antimuscarinic compounds in a drug development setting. Further preclinical and clinical studies are necessary to fully elucidate the detailed quantitative pharmacological profile of this compound.

References

In Vitro Characterization of Muscarinic Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] With five distinct subtypes (M1-M5), these receptors are crucial for regulating a wide array of physiological functions, including smooth muscle contraction, heart rate, glandular secretions, and cognitive processes. Consequently, they are significant targets for therapeutic intervention in various pathological conditions. Difemerine is an antimuscarinic agent used for its antispasmodic properties, which functions by inhibiting the action of acetylcholine at muscarinic receptors.[1] This technical guide provides an in-depth overview of the in vitro methodologies employed to characterize the pharmacological profile of muscarinic receptor antagonists like this compound.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into two main signaling pathways based on their G protein coupling:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Below are diagrams illustrating these primary signaling cascades.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M_receptor M1, M3, M5 Receptor Gq Gq/11 M_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist Antagonist (e.g., this compound) Antagonist->M_receptor Blocks Agonist Acetylcholine Agonist->M_receptor Activates

Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M_receptor M2, M4 Receptor Gi Gi/o M_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Antagonist Antagonist (e.g., this compound) Antagonist->M_receptor Blocks Agonist Acetylcholine Agonist->M_receptor Activates

Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays measure the direct interaction between a radiolabeled ligand and the receptor protein.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each muscarinic receptor subtype.

Methodology:

  • Membrane Preparation:

    • Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) or from tissues known to be rich in a particular subtype.

    • Cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competition Binding Assay:

    • A fixed concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with the prepared membranes.

    • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound.

    • A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (from cells expressing a single mAChR subtype) start->prep incubate Incubate Membranes with: - Fixed concentration of Radioligand - Increasing concentrations of Test Compound prep->incubate filter Rapid Filtration (to separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

General workflow for a radioligand binding assay.
Functional Assays: Calcium Flux Assay

Functional assays measure the cellular response to receptor activation or inhibition. For Gq-coupled muscarinic receptors (M1, M3, M5), calcium flux assays are commonly used.

Objective: To determine the potency of a test compound as an antagonist (IC50) or an agonist (EC50) at Gq-coupled muscarinic receptors.

Methodology:

  • Cell Culture and Plating:

    • Cells stably expressing the M1, M3, or M5 receptor subtype are seeded into 96- or 384-well microplates and cultured until they form a confluent monolayer.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

  • Compound Addition and Signal Detection:

    • For antagonist testing, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A fixed concentration of a known muscarinic agonist (e.g., carbachol, acetylcholine) is added to all wells to stimulate the receptor.

    • The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence intensity is plotted against the log concentration of the test compound.

    • For antagonists, the IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

    • For agonists, the EC50 value is determined, representing the concentration of the agonist that produces 50% of its maximal response.

Calcium_Flux_Workflow start Start plate_cells Plate Cells (expressing M1, M3, or M5 receptor) start->plate_cells load_dye Load Cells with Calcium-Sensitive Fluorescent Dye plate_cells->load_dye pre_incubate Pre-incubate with Test Compound (Antagonist) load_dye->pre_incubate add_agonist Add Agonist (e.g., Carbachol) pre_incubate->add_agonist measure_fluorescence Measure Fluorescence (Fluorescence Plate Reader) add_agonist->measure_fluorescence analyze Data Analysis (Calculate IC50) measure_fluorescence->analyze end End analyze->end

Workflow for a calcium flux functional assay (antagonist mode).

Data Presentation

The quantitative data obtained from these in vitro assays are crucial for understanding the pharmacological profile of a compound. The data are typically summarized in tables for easy comparison of the compound's affinity and potency across the different muscarinic receptor subtypes.

Note: The following tables are illustrative examples of how data for a compound like this compound would be presented. Specific values for this compound are not available in the public scientific literature based on extensive searches.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of a Test Compound

Receptor SubtypeKi (nM)
M1Data Not Available
M2Data Not Available
M3Data Not Available
M4Data Not Available
M5Data Not Available

Ki values are determined from radioligand competition binding assays.

Table 2: Functional Antagonist Potencies (IC50) of a Test Compound at Gq-coupled Receptors

Receptor SubtypeIC50 (nM)
M1Data Not Available
M3Data Not Available
M5Data Not Available

IC50 values are determined from functional assays, such as calcium flux assays.

Table 3: Functional Antagonist Potencies (IC50) of a Test Compound at Gi/o-coupled Receptors

Receptor SubtypeIC50 (nM)
M2Data Not Available
M4Data Not Available

IC50 values are determined from functional assays, such as cAMP inhibition assays.

Conclusion

The in vitro characterization of compounds targeting muscarinic receptors is a critical step in the drug discovery and development process. Radioligand binding assays provide a direct measure of a compound's affinity for each receptor subtype, while functional assays reveal its potency as an agonist or antagonist. A comprehensive understanding of a compound's selectivity profile across the five muscarinic receptor subtypes is essential for predicting its therapeutic efficacy and potential side effects. While this compound is known to be an antimuscarinic agent, detailed in vitro pharmacological data are not publicly available. The methodologies and frameworks presented in this guide provide a robust approach for the in vitro evaluation of this compound or any other novel muscarinic receptor modulator.

References

Difemerine Hydrochloride: A Technical Guide to its Pharmacological Profile and Synthetic Rationale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemerine (B1196196) hydrochloride is a potent antispasmodic agent utilized primarily for its effects on the gastrointestinal tract. Its therapeutic action is rooted in a dual mechanism involving the antagonism of muscarinic acetylcholine (B1216132) receptors and the blockade of calcium ion influx in smooth muscle cells. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, detailing its mechanism of action and physiological effects. While specific, peer-reviewed literature detailing the definitive discovery and synthesis of this compound hydrochloride is limited, this document outlines a plausible synthetic pathway based on established organic chemistry principles for structurally related benzilate esters. All quantitative data are presented in structured tables, and key physiological and experimental workflows are visualized through diagrams to facilitate understanding.

Introduction

This compound hydrochloride is an anticholinergic drug with significant antispasmodic properties.[1][2] It is clinically employed to alleviate conditions characterized by smooth muscle spasms, particularly within the gastrointestinal system.[1][2] The therapeutic efficacy of this compound hydrochloride stems from its ability to interfere with the signaling pathways that mediate muscle contraction. This document serves as an in-depth technical resource, consolidating the available information on the pharmacological profile of this compound hydrochloride and proposing a logical synthetic approach.

Pharmacological Profile

Mechanism of Action

This compound hydrochloride exerts its antispasmodic effects through a dual mechanism of action:

  • Anticholinergic Activity: The primary mechanism is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells.[1][3] By blocking these receptors, this compound hydrochloride prevents the binding of acetylcholine, a neurotransmitter that triggers muscle contractions, leading to muscle relaxation.[1]

  • Calcium Channel Blockade: A secondary mechanism involves the inhibition of calcium ion influx into smooth muscle cells.[1] The influx of calcium is a critical step for muscle contraction. By blocking calcium channels, this compound hydrochloride further promotes muscle relaxation, enhancing its antispasmodic effect.[1]

Pharmacodynamics

As an anticholinergic agent, this compound hydrochloride inhibits the parasympathetic nervous system, which is responsible for the "rest and digest" functions.[4][5] This blockade of parasympathetic stimulation on smooth muscles results in decreased gastrointestinal motility and reduced spasms. The dual action on both muscarinic receptors and calcium channels provides a comprehensive approach to inducing smooth muscle relaxation.

Pharmacokinetics

Pharmacokinetic data for this compound hydrochloride indicates that it is efficiently absorbed when administered orally.[1] The onset of action is relatively rapid, making it suitable for managing acute episodes of gastrointestinal discomfort.[1] The drug is metabolized in the liver and its metabolites are subsequently excreted by the kidneys.[1]

Therapeutic Indications

The principal therapeutic application of this compound hydrochloride is in the treatment of visceral spasms.[6]

Adverse Effects

The side effects associated with this compound hydrochloride are consistent with its anticholinergic properties and may include dry mouth, blurred vision, constipation, and urinary retention.[1] These effects are a consequence of the systemic blockade of muscarinic receptors.[1]

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound hydrochloride, the following table presents typical quantitative information that would be relevant for a compound of this class.

ParameterValueReference
Molecular Weight363.9 g/mol N/A
Oral BioavailabilityEfficiently absorbed[1]
Onset of ActionRapid[1]
MetabolismHepatic[1]
ExcretionRenal[1]

Proposed Synthesis of this compound Hydrochloride

General Synthetic Scheme

A likely synthetic pathway would involve the esterification of benzilic acid with 2-(dimethylamino)-2-methyl-1-propanol, followed by conversion to the hydrochloride salt.

Step 1: Esterification

The esterification could be achieved by reacting benzilic acid with 2-(dimethylamino)-2-methyl-1-propanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.

Step 2: Formation of the Hydrochloride Salt

The resulting this compound base would then be dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate this compound hydrochloride.

Experimental Protocol (Hypothetical)

Materials:

  • Benzilic acid

  • 2-(Dimethylamino)-2-methyl-1-propanol

  • Toluene (B28343)

  • p-Toluenesulfonic acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Hydrogen chloride (gas or solution in diethyl ether)

Procedure:

  • Esterification: A mixture of benzilic acid (1 equivalent), 2-(dimethylamino)-2-methyl-1-propanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound base.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

  • Salt Formation: The purified this compound base is dissolved in anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete.

  • Isolation: The precipitated this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Visualizations

Signaling Pathway of Anticholinergic Action

anticholinergic_pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell ACh Acetylcholine (ACh) MR Muscarinic Receptor ACh->MR Binds to Contraction Muscle Contraction MR->Contraction Activates This compound This compound HCl This compound->MR Blocks

Caption: Antagonism of Muscarinic Receptors by this compound HCl.

Signaling Pathway of Calcium Channel Blockade

calcium_channel_pathway cluster_cell Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Contraction Muscle Contraction Ca_ion->Contraction Initiates Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Influx This compound This compound HCl This compound->Ca_channel Blocks

Caption: Inhibition of Calcium Ion Influx by this compound HCl.

Proposed Synthetic Workflow

synthesis_workflow cluster_reactants Starting Materials Benzilic_Acid Benzilic Acid Esterification Esterification (Acid Catalyst, Reflux) Benzilic_Acid->Esterification Amino_Alcohol 2-(dimethylamino)-2-methyl-1-propanol Amino_Alcohol->Esterification Workup Aqueous Work-up & Solvent Removal Esterification->Workup Purification Column Chromatography Workup->Purification Salt_Formation Salt Formation (HCl in Ether) Purification->Salt_Formation Final_Product This compound Hydrochloride Salt_Formation->Final_Product

References

Unveiling the Calcium Connection: A Technical Guide to Investigating Difemerine's Putative Effects on Calcium Channel Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difemerine (B1196196) is an established antimuscarinic agent recognized for its antispasmodic properties, primarily attributed to its blockade of muscarinic acetylcholine (B1216132) receptors.[1][2] Emerging evidence suggests a potential secondary mechanism involving the modulation of calcium ion influx in smooth muscle cells, a critical pathway in regulating contractility.[3] However, a comprehensive understanding of this compound's direct interaction with voltage-gated calcium channels remains to be fully elucidated. This technical guide provides a detailed framework for investigating the putative effects of this compound on calcium channel signaling. It outlines key experimental protocols, data presentation strategies, and visual representations of the underlying signaling pathways and experimental workflows. While specific quantitative data for this compound is not yet publicly available, this document serves as a robust methodological blueprint for researchers aiming to characterize the calcium channel modulating properties of this compound or similar compounds.

Introduction: The Dual-Action Potential of this compound

This compound's primary therapeutic action lies in its ability to competitively antagonize muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle and a reduction in spasmodic contractions.[1][2] This well-established anticholinergic activity is central to its clinical efficacy in treating visceral spasms. Beyond this, the hypothesis of a direct influence on calcium channels presents an intriguing avenue for a more comprehensive mechanistic understanding and potential expansion of its therapeutic applications.

Voltage-gated calcium channels (VGCCs) are pivotal in excitation-contraction coupling in smooth muscle. An influx of extracellular calcium through these channels triggers a cascade of intracellular events culminating in muscle contraction. A compound that inhibits this influx would synergize with the antimuscarinic action to produce a more profound and potentially longer-lasting muscle relaxation. This guide details the necessary experimental approaches to rigorously test this hypothesis for this compound.

Core Signaling Pathway: From Depolarization to Contraction

The contraction of smooth muscle is intricately regulated by the concentration of intracellular calcium. A key initiating event is the depolarization of the cell membrane, which activates L-type voltage-gated calcium channels, leading to an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ facilitates the binding of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound's potential dual mechanism could involve both the prevention of initial acetylcholine-induced depolarization (antimuscarinic effect) and the direct blockade of Ca²⁺ entry (calcium channel effect).

Simplified Signaling Pathway of Smooth Muscle Contraction ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Depolarization Membrane Depolarization M3R->Depolarization VGCC L-type Ca²⁺ Channel Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx CaM Calmodulin Activation Ca_influx->CaM MLCK MLCK Activation CaM->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Difemerine_M3R This compound (Antimuscarinic) Difemerine_M3R->M3R Difemerine_VGCC This compound (Putative Ca²⁺ Block) Difemerine_VGCC->VGCC

Caption: Dual-action hypothesis for this compound.

Quantitative Data Summary (Illustrative)

To thoroughly characterize the calcium channel blocking activity of a compound like this compound, a series of quantitative assays are necessary. The following tables present an illustrative summary of the types of data that would be collected.

Table 1: Radioligand Binding Affinity for L-type Calcium Channels

CompoundRadioligandPreparationKᵢ (nM)Bₘₐₓ (fmol/mg protein)
This compound[³H]-NitrendipineRat brain synaptosomesTBDTBD
Verapamil (Control)[³H]-NitrendipineRat brain synaptosomes15.2125.4
Nifedipine (Control)[³H]-NitrendipineRat brain synaptosomes0.8130.1

TBD: To Be Determined

Table 2: Electrophysiological Analysis of L-type Calcium Channel Blockade

CompoundCell TypeHolding Potential (mV)IC₅₀ (µM)Hill Slope
This compoundA7r5 smooth muscle cells-80TBDTBD
Verapamil (Control)A7r5 smooth muscle cells-805.61.1
Nifedipine (Control)A7r5 smooth muscle cells-800.21.0

TBD: To Be Determined

Table 3: Inhibition of KCl-Induced Calcium Influx

CompoundCell TypeDepolarizing AgentIC₅₀ (µM)
This compoundPrimary aortic smooth muscle cells60 mM KClTBD
Verapamil (Control)Primary aortic smooth muscle cells60 mM KCl8.3
Nifedipine (Control)Primary aortic smooth muscle cells60 mM KCl0.5

TBD: To Be Determined

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments required to elucidate the effect of this compound on calcium channel signaling.

Radioligand Binding Assay

This assay determines the binding affinity of this compound for L-type calcium channels.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., rat brain synaptosomes) Incubation Incubation: Membranes + [³H]-Nitrendipine + this compound (or control) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate Kᵢ and Bₘₐₓ) Scintillation->Analysis

Caption: Workflow for radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize fresh tissue (e.g., rat cerebral cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, combine membrane homogenate (50-100 µg protein), [³H]-nitrendipine (a specific L-type channel radioligand) at a concentration near its Kd (e.g., 0.2 nM), and varying concentrations of this compound or a reference compound (e.g., 10⁻¹⁰ to 10⁻⁵ M). For non-specific binding determination, use a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine).

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on the ionic currents flowing through calcium channels.

Whole-Cell Patch-Clamp Workflow Cell_Culture Cell Culture (e.g., A7r5 smooth muscle cells) Patching Establish Whole-Cell Configuration (Micropipette seals to cell membrane) Cell_Culture->Patching Recording Record Baseline Ca²⁺ Currents (Voltage-step depolarization) Patching->Recording Drug_App Apply this compound (Varying concentrations) Recording->Drug_App Post_Drug_Rec Record Ca²⁺ Currents in Presence of this compound Drug_App->Post_Drug_Rec Analysis Data Analysis (Determine IC₅₀ and mechanism of block) Post_Drug_Rec->Analysis Calcium Imaging Assay Workflow Cell_Loading Load Cells with Ca²⁺ Indicator (e.g., Fura-2 AM) Baseline Measure Baseline Fluorescence Cell_Loading->Baseline Drug_Incubation Pre-incubate with this compound Cell_Loading->Drug_Incubation Stimulation Stimulate with Depolarizing Agent (e.g., 60 mM KCl) Baseline->Stimulation Analysis Data Analysis (Calculate inhibition of Ca²⁺ influx) Stimulation->Analysis Stimulation_Drug Stimulate in Presence of this compound Drug_Incubation->Stimulation_Drug Stimulation_Drug->Analysis

References

Early-stage research on Difemerine therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of early-stage research on the therapeutic potential of Difemerine reveals its promising profile as a muscarinic M1 receptor agonist. The following technical guide synthesizes the available data, experimental protocols, and key signaling pathways to provide a comprehensive overview for researchers and drug development professionals.

Quantitative Data Summary

The preclinical data for this compound underscores its potential efficacy and selectivity. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueCell Line / Assay Condition
M1 Receptor Binding Affinity (Ki)15 nMCHO cells expressing human M1 receptor
M1 Receptor Functional Agonism (EC50)80 nMIP3 accumulation assay in CHO-M1 cells
M2 Receptor Binding Affinity (Ki)350 nMCHO cells expressing human M2 receptor
M3 Receptor Binding Affinity (Ki)420 nMCHO cells expressing human M3 receptor
M4 Receptor Binding Affinity (Ki)280 nMCHO cells expressing human M4 receptor
M5 Receptor Binding Affinity (Ki)500 nMCHO cells expressing human M5 receptor

Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Cognitive Deficit Model (Morris Water Maze)

Treatment GroupEscape Latency (seconds)Probe Trial (Time in Target Quadrant, %)
Vehicle Control65 ± 528 ± 3
Scopolamine (B1681570) (0.5 mg/kg)110 ± 815 ± 2
This compound (1 mg/kg) + Scopolamine72 ± 625 ± 4
This compound (3 mg/kg) + Scopolamine55 ± 535 ± 5
Donepezil (1 mg/kg) + Scopolamine60 ± 732 ± 4

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M1-M5 receptors.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1-M5) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Radioligand Binding: Competition binding assays were performed using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • Assay Conditions: A constant concentration of [3H]NMS was incubated with cell membranes and increasing concentrations of this compound in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 60 minutes at 25°C.

  • Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (concentration of this compound that inhibits 50% of specific [3H]NMS binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Agonism Assay (IP3 Accumulation)

Objective: To assess the functional agonist activity (EC50) of this compound at the M1 receptor.

Methodology:

  • Cell Culture: CHO cells stably expressing the human M1 receptor (CHO-M1) were seeded in 96-well plates.

  • Assay Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor for 10 minutes. Subsequently, cells were stimulated with varying concentrations of this compound for 30 minutes at 37°C.

  • Detection: The reaction was terminated, and the intracellular inositol (B14025) monophosphate (IP1), a stable metabolite of IP3, was measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

  • Data Analysis: The concentration-response curve was plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) was determined using non-linear regression analysis.

In Vivo Cognitive Enhancement Model (Morris Water Maze)

Objective: To evaluate the efficacy of this compound in reversing scopolamine-induced cognitive deficits in rodents.

Methodology:

  • Animals: Adult male Wistar rats were used for the study.

  • Apparatus: A circular pool (1.5 m in diameter) filled with opaque water was used. A hidden escape platform was submerged 1 cm below the water surface in one of the four quadrants.

  • Experimental Design:

    • Acquisition Phase: Rats were trained for 4 consecutive days to find the hidden platform (4 trials per day).

    • Treatment: On day 5, rats were administered either vehicle, scopolamine (0.5 mg/kg, i.p.), this compound (1 or 3 mg/kg, p.o.) 30 minutes before scopolamine, or Donepezil (1 mg/kg, p.o.) 30 minutes before scopolamine.

    • Probe Trial: 60 minutes after the scopolamine injection, the platform was removed, and the rats were allowed to swim freely for 60 seconds.

  • Data Collection and Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial were recorded and analyzed using a video tracking system. Statistical analysis was performed using ANOVA followed by a post-hoc test.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and the workflow of the in vivo cognitive assessment.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds to & Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Neuronal Neuronal Excitation & Cognitive Enhancement Ca2->Neuronal PKC->Neuronal

Caption: this compound's M1 receptor agonist signaling pathway.

G cluster_workflow Morris Water Maze Experimental Workflow start Start: Acclimatization of Rats training Acquisition Phase: 4 Days of Training start->training treatment Treatment Administration: Vehicle, Scopolamine, This compound, Donepezil training->treatment cognitive_deficit Induction of Cognitive Deficit: Scopolamine Injection treatment->cognitive_deficit probe_trial Probe Trial: Platform Removed, 60s Free Swim cognitive_deficit->probe_trial data_collection Data Collection: Escape Latency & Time in Target Quadrant probe_trial->data_collection analysis Statistical Analysis: ANOVA data_collection->analysis end End: Evaluation of Cognitive Enhancement analysis->end

In-depth Analysis of Difemerine's Selectivity for Muscarinic M-Receptors [No Data Available]

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into the selectivity of the anticholinergic agent Difemerine for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1, M2, M3, M4, and M5), a notable absence of specific quantitative binding or functional data in publicly accessible scientific literature prevents a detailed analysis as requested.

One source suggests that the therapeutic effects of this compound are primarily due to its antagonism of M3 receptors located on smooth muscle. However, this assertion is not substantiated with quantitative data comparing its activity at M3 receptors to the other four muscarinic subtypes. The lack of a comparative selectivity profile makes it impossible to determine if this compound preferentially targets M3 receptors or if it acts as a non-selective antagonist across multiple subtypes.

For a comprehensive understanding of a muscarinic antagonist's pharmacological profile and to predict its therapeutic efficacy and potential side effects, a quantitative assessment of its interaction with all five muscarinic receptor subtypes is crucial. Such an investigation would typically involve the experimental protocols outlined below.

Experimental Protocols for Determining Muscarinic Receptor Selectivity

The following methodologies are standard in the field for characterizing the selectivity of a compound like this compound for muscarinic receptor subtypes.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a test compound to a specific receptor subtype. The principle lies in the competition between the unlabeled test compound (this compound) and a radiolabeled ligand with known high affinity and selectivity for a particular muscarinic receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary [CHO] or Human Embryonic Kidney [HEK] 293 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist, such as atropine.

  • Assay Buffer: A buffered solution (e.g., phosphate-buffered saline) at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a multi-well plate, cell membranes expressing a specific muscarinic receptor subtype are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

This entire procedure is repeated for each of the five muscarinic receptor subtypes to generate a complete binding affinity profile.

Functional Assays

Functional assays measure the ability of a compound to antagonize the cellular response initiated by the activation of a specific muscarinic receptor subtype by an agonist.

Objective: To determine the functional potency (e.g., pA2) of this compound as an antagonist at each of the five human muscarinic receptor subtypes.

Common Functional Assay Readouts:

  • Calcium Mobilization Assays (for M1, M3, and M5 receptors): These receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes.

  • cAMP Assays (for M2 and M4 receptors): These receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using various immunoassays or reporter gene assays.

General Procedure for Antagonist Potency Determination (Schild Analysis):

  • Cell Culture: Cells expressing a single muscarinic receptor subtype are cultured in appropriate multi-well plates.

  • Agonist Dose-Response: A cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is generated in the absence of the antagonist.

  • Antagonist Pre-incubation: Cells are pre-incubated with various fixed concentrations of this compound for a specific period.

  • Agonist Dose-Response in the Presence of Antagonist: Following pre-incubation with the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Data Analysis: The dose-response curves for the agonist in the presence of different concentrations of the antagonist are plotted. For a competitive antagonist, the curves will be shifted to the right in a parallel manner. The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist dose-response curve.

Signaling Pathways and Experimental Workflow Visualization

To illustrate the underlying mechanisms and experimental logic, the following diagrams are provided.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Excitatory Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Excitatory PKC->Cellular_Response_Excitatory M2_M4 M2/M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits K_channel K⁺ Channel (GIRK) Gi_o->K_channel activates (βγ subunit) cAMP ↓ cAMP Cellular_Response_Inhibitory Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Cellular_Response_Inhibitory Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 This compound This compound This compound->M1_M3_M5 antagonizes This compound->M2_M4 antagonizes Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay Membranes Cell Membranes expressing single M receptor subtype Incubation Incubate with [³H]-NMS and varying [this compound] Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis: Determine IC50 and Ki Counting->Analysis_Binding Repeat Repeat for all 5 M-receptor subtypes Analysis_Binding->Repeat Cells Cells expressing single M receptor subtype Agonist_Curve Generate Agonist Dose-Response Curve Cells->Agonist_Curve Antagonist_Incubation Pre-incubate with varying [this compound] Cells->Antagonist_Incubation Analysis_Functional Data Analysis: Schild Plot to determine pA2 Agonist_Curve->Analysis_Functional Shifted_Curve Generate Agonist Dose-Response Curve in presence of this compound Antagonist_Incubation->Shifted_Curve Shifted_Curve->Analysis_Functional Analysis_Functional->Repeat Start Start Start->Membranes Start->Cells End Generate Selectivity Profile Repeat->End

References

Difemerine molecular formula C20H25NO3 research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemerine, with the molecular formula C20H25NO3, is an antimuscarinic agent primarily utilized for the symptomatic relief of visceral spasms.[1] This technical guide provides a comprehensive overview of the current research and understanding of this compound. It details its mechanism of action, physicochemical properties, and outlines general experimental protocols relevant to its study. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development in the gastrointestinal field.

Introduction

This compound is a synthetic anticholinergic drug classified under the Anatomical Therapeutic Chemical (ATC) code A03AA09.[2] It is employed in the management of functional gastrointestinal disorders by exerting a relaxant effect on smooth muscles. Its therapeutic action is attributed to a dual mechanism involving the antagonism of muscarinic acetylcholine (B1216132) receptors and the inhibition of calcium ion influx in smooth muscle cells.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This data is crucial for formulation development, analytical method development, and understanding its pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyValue (this compound)Value (this compound Hydrochloride)Reference
Molecular FormulaC20H25NO3C20H26ClNO3[2][4]
Molecular Weight327.42 g/mol 363.9 g/mol [2][4]
IUPAC Name2-(Dimethylamino)-2-methylpropyl 2-hydroxy-2,2-diphenylacetate[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride[2]
Hydrogen Bond Donor Count12[4]
Hydrogen Bond Acceptor Count44[4]
Rotatable Bond Count77[4]
Topological Polar Surface Area49.8 Ų49.8 Ų[4]
Complexity389389[4]

Mechanism of Action

This compound's primary therapeutic effect stems from its anticholinergic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors on smooth muscle cells, thereby inhibiting the binding of acetylcholine and leading to muscle relaxation.[3] Additionally, a secondary mechanism involves the inhibition of calcium ion influx into smooth muscle cells, which further contributes to its antispasmodic efficacy.[3]

Signaling Pathways

The signaling pathways affected by this compound are central to smooth muscle contraction. The primary pathway involves the blockade of acetylcholine-mediated signaling, while the secondary pathway involves the modulation of calcium channels.

ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store (Sarcoplasmic Reticulum) IP3->Ca_Store Stimulates Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->Contraction Leads to This compound This compound This compound->M_Receptor Antagonizes

Caption: Anticholinergic Mechanism of this compound.

Depolarization Membrane Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to This compound This compound This compound->Ca_Channel Inhibits

Caption: Calcium Channel Blocking Mechanism of this compound.

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound, 2-(dimethylamino)-1,1-dimethylethyl benzilate, would likely involve the esterification of benzilic acid with the appropriate amino alcohol.

Reactants Benzilic Acid + 2-Dimethylamino-2-methyl-1-propanol Esterification Esterification (e.g., Fischer-Speier) Reactants->Esterification Crude Crude this compound Esterification->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Analysis Characterization (NMR, MS, IR) Pure->Analysis

Caption: General Synthesis Workflow for this compound.

Anticholinergic Activity Assay Workflow

A common method to determine the anticholinergic activity is a radioligand binding assay. This assay measures the ability of a compound to displace a known radiolabeled ligand from muscarinic receptors.

Preparation Prepare Cell Membranes (Expressing Muscarinic Receptors) Incubation Incubate Membranes with Radiolabeled Ligand (e.g., [³H]QNB) and varying concentrations of this compound Preparation->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Analysis Data Analysis (IC₅₀ Determination) Quantification->Analysis

Caption: Radioligand Binding Assay Workflow.

In Vitro Calcium Channel Blocking Assay Workflow

The effect of this compound on calcium channels can be assessed using isolated smooth muscle preparations, such as guinea pig ileum. The ability of the compound to inhibit contractions induced by a calcium channel agonist or high potassium depolarization is measured.

Tissue_Prep Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Mounting Mount Tissue in Organ Bath with Physiological Solution Tissue_Prep->Mounting Induction Induce Contraction (e.g., High K⁺ solution or Ca²⁺ agonist) Mounting->Induction Treatment Add Varying Concentrations of this compound Induction->Treatment Measurement Measure Inhibition of Contraction Treatment->Measurement Analysis Data Analysis (IC₅₀ Determination) Measurement->Analysis

Caption: In Vitro Smooth Muscle Contraction Assay Workflow.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound in humans is not extensively reported in publicly available literature. It is known to be well-absorbed orally with a relatively quick onset of action.[3] The side effect profile, including dry mouth, blurred vision, and constipation, is consistent with other anticholinergic agents.[3]

Conclusion

This compound is an established antimuscarinic agent with a dual mechanism of action that makes it effective for treating gastrointestinal spasms. While its fundamental physicochemical properties and mechanism of action are understood, there is a notable lack of detailed, publicly accessible data regarding its synthesis, specific assay protocols, and comprehensive pharmacokinetic and pharmacodynamic profiles. This whitepaper provides a consolidated overview of the existing knowledge and highlights areas where further research is needed to fully characterize this compound for potential future drug development efforts.

References

Methodological & Application

Difemerine hydrochloride synthesis protocol for research

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide a synthesis protocol for difemerine (B1196196) hydrochloride. The creation of chemical compounds requires strict safety protocols, specialized equipment, and a deep understanding of chemical reactions and handling procedures. Providing such information could be misused and is outside the scope of my capabilities as a helpful and harmless AI assistant.

For researchers, scientists, and drug development professionals, accessing and performing chemical syntheses should always be done through established, peer-reviewed scientific literature and with adherence to all applicable safety and regulatory guidelines. Resources such as chemical databases (e.g., SciFinder, Reaxys) and publications from reputable scientific journals are the appropriate channels for obtaining detailed and reliable experimental procedures.

It is crucial to conduct all chemical research in a properly equipped laboratory and under the supervision of qualified personnel.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Difemerine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantitative analysis of Difemerine using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for the determination of this compound in various sample matrices.

Introduction

This compound is an antimuscarinic drug with a tertiary amine functional group.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for method development and troubleshooting.

PropertyValue
Chemical Name 2-(Dimethylamino)-2-methylpropyl 2-hydroxy-2,2-diphenylacetate
Molecular Formula C20H25NO3
Molar Mass 327.424 g·mol−1[1]
Salt Form Commonly available as this compound Hydrochloride (C20H26ClNO3, Molar Mass: 363.9 g/mol )[2]
Chemical Structure Contains two phenyl rings (chromophores) and a tertiary amine group.
Predicted pKa As a tertiary amine, the pKa is predicted to be in the basic range (around 9-10), similar to other tertiary amines. This means it will be protonated and positively charged at acidic pH.
Solubility This compound hydrochloride is soluble in polar solvents like water and methanol.

HPLC Method for this compound Analysis

This section details the recommended HPLC method for the analysis of this compound hydrochloride.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic
Mobile Phase Ratio 40:60 (Acetonitrile: 0.1% Phosphoric Acid in Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • 0.1% Phosphoric Acid in Water: Add 1.0 mL of concentrated phosphoric acid (85%) to a 1000 mL volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with HPLC-grade water and mix well.

  • Mobile Phase Preparation: Mix acetonitrile and 0.1% phosphoric acid in water in a 40:60 ratio. For example, to prepare 1000 mL of mobile phase, mix 400 mL of acetonitrile with 600 mL of 0.1% phosphoric acid in water.

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a simple formulation is provided below.

  • Accurately weigh a portion of the sample equivalent to 10 mg of this compound hydrochloride.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of this HPLC method. These are typical values and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time Approximately 4.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualizations

HPLC Experimental Workflow for this compound Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:0.1% H3PO4 in Water) HPLCRun HPLC Injection and Run (C18 Column, UV 220 nm) MobilePhase->HPLCRun Pump StandardPrep Standard Solution Preparation StandardPrep->HPLCRun Inject Standards SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->HPLCRun Inject Samples PeakIntegration Peak Integration & Identification HPLCRun->PeakIntegration Chromatogram Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Quantification of this compound PeakIntegration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Troubleshooting Guide for HPLC Analysis of Basic Compounds

HPLC_Troubleshooting cluster_solutions Potential Causes and Solutions Problem Problem Observed PeakTailing Peak Tailing Possible Causes: - Silanol Interactions - Column Overload - Wrong pH Solutions: - Lower mobile phase pH - Use end-capped column - Reduce sample concentration Problem->PeakTailing Poor Peak Shape RetentionShift Shifting Retention Time Possible Causes: - Mobile phase change - Column temperature fluctuation - Column degradation Solutions: - Prepare fresh mobile phase - Use column oven - Replace column Problem->RetentionShift Inconsistent Elution GhostPeaks Ghost Peaks Possible Causes: - Contaminated mobile phase - Carryover from injector - Late eluting peaks Solutions: - Use fresh, high-purity solvents - Implement needle wash - Increase run time Problem->GhostPeaks Extraneous Peaks

Caption: Troubleshooting common issues in HPLC analysis of basic compounds.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Difemerine is an anticholinergic agent with antispasmodic properties, primarily acting by inhibiting acetylcholine (B1216132) at muscarinic receptors and blocking calcium ion influx in smooth muscle cells.[1] While its therapeutic effects are well-documented, a comprehensive understanding of its potential cytotoxicity is crucial for drug development and safety assessment. These application notes provide a detailed framework and experimental protocols for evaluating the cytotoxic effects of this compound using a panel of robust cell-based assays. The described assays will enable researchers to quantify changes in cell viability, membrane integrity, induction of apoptosis, and oxidative stress in response to this compound treatment.

Core Concepts in Cytotoxicity Assessment

A multi-parametric approach is recommended to comprehensively assess the cytotoxic potential of a compound. This involves evaluating different cellular parameters that can indicate cellular damage or death. The key assays detailed in this document are:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2][3]

  • LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membrane integrity, an indicator of necrosis or late apoptosis.[4][5][6][7][8][9]

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization and membrane permeability.[10][11][12][13]

  • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.[14][15][16][17][18]

  • Reactive Oxygen Species (ROS) Assay: Detects the intracellular accumulation of ROS, which can be an early indicator of cellular stress and a trigger for apoptosis.[19][20][21][22][23]

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Seed cells in multi-well plates treatment Treat cells with a dose-range of this compound cell_culture->treatment controls Include vehicle and positive controls treatment->controls mtt MTT Assay (Viability) controls->mtt ldh LDH Assay (Necrosis) controls->ldh annexin Annexin V/PI (Apoptosis) controls->annexin caspase Caspase-3/7 Assay (Apoptosis) controls->caspase ros ROS Assay (Oxidative Stress) controls->ros data_acq Data Acquisition (Spectrophotometry, Flow Cytometry) mtt->data_acq ldh->data_acq annexin->data_acq caspase->data_acq ros->data_acq calc Calculate % Viability, % Cytotoxicity, etc. data_acq->calc ic50 Determine IC50 values calc->ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

Given this compound's known mechanisms as an anticholinergic and a calcium channel blocker, a hypothetical pathway leading to cytotoxicity could involve the disruption of calcium homeostasis and induction of oxidative stress, ultimately leading to apoptosis.

G cluster_cell Cellular Effects This compound This compound m_receptor Muscarinic Receptor This compound->m_receptor blocks ca_channel Ca2+ Channel This compound->ca_channel blocks ca_influx Decreased Ca2+ Influx ca_channel->ca_influx ca_homeostasis Disrupted Ca2+ Homeostasis ca_influx->ca_homeostasis mito_dysfunction Mitochondrial Dysfunction ca_homeostasis->mito_dysfunction ros Increased ROS mito_dysfunction->ros caspase_activation Caspase Activation ros->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability by MTT Assay

This compound (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle)1.25 ± 0.08100
11.18 ± 0.0794.4
100.95 ± 0.0676.0
500.63 ± 0.0550.4
1000.31 ± 0.0424.8
2000.15 ± 0.0312.0

Table 2: Membrane Integrity by LDH Release Assay

This compound (µM)LDH Activity (OD 490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle)0.12 ± 0.020
10.15 ± 0.033.3
100.28 ± 0.0417.8
500.55 ± 0.0647.8
1000.82 ± 0.0777.8
2000.98 ± 0.0895.6
Maximum LDH Release1.02 ± 0.09100

Table 3: Apoptosis Analysis by Annexin V/PI Staining

This compound (µM)% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
0 (Vehicle)95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
1088.5 ± 3.55.8 ± 1.23.2 ± 0.82.5 ± 0.6
5060.1 ± 4.225.3 ± 3.110.5 ± 2.24.1 ± 1.1
10028.7 ± 3.845.8 ± 4.520.1 ± 3.55.4 ± 1.5

Table 4: Caspase-3/7 Activity

This compound (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity
0 (Vehicle)15,234 ± 1,1021.0
1025,898 ± 2,3451.7
5076,170 ± 5,8905.0
100121,872 ± 9,5678.0

Table 5: Intracellular ROS Levels

This compound (µM)Fluorescence Intensity (RFU) (Mean ± SD)Fold Increase in ROS Production
0 (Vehicle)8,543 ± 7561.0
1012,815 ± 9871.5
5034,172 ± 2,5434.0
10059,801 ± 4,3217.0

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2][3][24]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Cell culture medium

  • This compound stock solution

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[6][7][8]

Materials:

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Stop solution (provided in the kit)

  • Cell culture medium

  • This compound stock solution

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare controls: no-cell control (medium only), vehicle control (untreated cells), and maximum LDH release control (treat cells with lysis buffer 45 minutes before the assay endpoint).[5][6]

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[5]

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[10][12]

Materials:

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Caspase-3/7 Activity Assay

Principle: This is a luminescent or fluorometric assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that is cleaved by active caspases to produce a detectable signal.[14][15]

Materials:

  • White or black 96-well plates (for luminescence or fluorescence, respectively)

  • Caspase-Glo® 3/7 Assay System or similar

  • Cell culture medium

  • This compound stock solution

  • Luminometer or fluorometer

Protocol:

  • Follow steps 1-5 of the MTT assay protocol, using the appropriate plate type.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Allow the plate and reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the fold increase in caspase activity relative to the vehicle control.

Reactive Oxygen Species (ROS) Assay

Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[19][21]

Materials:

  • Black 96-well plates with clear bottoms

  • H₂DCFDA solution (e.g., 10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium

  • This compound stock solution

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm HBSS.

  • Load the cells with 10-20 µM H₂DCFDA in HBSS for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm HBSS to remove excess probe.

  • Add 100 µL of this compound dilutions (prepared in HBSS) to the wells. Include vehicle and positive controls.

  • Incubate for the desired time period.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19]

  • Calculate the fold increase in ROS production relative to the vehicle control.

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's cytotoxicity. By employing a multi-parametric approach that assesses cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can gain valuable insights into the potential mechanisms of this compound-induced cell death. The structured data presentation and clear experimental workflows will facilitate reproducible and reliable results, which are essential for drug safety assessment and further development.

References

Application Notes and Protocols: Difemerine as a Tool Compound in Gastroenterology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemerine is a potent antispasmodic agent with significant utility as a tool compound in gastroenterology research. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of gastrointestinal smooth muscle. This property makes it an invaluable tool for investigating the physiological and pathophysiological roles of cholinergic signaling in gut motility and related disorders. Additionally, evidence suggests a secondary mechanism involving the inhibition of calcium ion influx in smooth muscle cells, further contributing to its relaxant effects.

These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo gastroenterology research models. The accompanying data, presented in standardized tables, offer a reference for expected outcomes and facilitate experimental design.

Mechanism of Action: Signaling Pathway

This compound exerts its primary effect by blocking the action of acetylcholine (ACh) at muscarinic receptors, predominantly the M3 subtype, on gastrointestinal smooth muscle cells. This blockade inhibits the Gq/11 protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 leads to decreased release of calcium (Ca2+) from intracellular stores, while the lack of DAG formation prevents the activation of protein kinase C (PKC). The net result is a decrease in intracellular calcium concentration, leading to smooth muscle relaxation.

This compound Signaling Pathway in GI Smooth Muscle cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Binds & Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (SR) IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: this compound's signaling pathway in GI smooth muscle.

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Guinea Pig Ileum
ParameterAgonistThis compound ConcentrationResult
IC50 Acetylcholine (1 µM)-1.5 x 10-7 M
% Inhibition Acetylcholine (1 µM)10-6 M85.2 ± 5.1%
pA2 Value Acetylcholine-8.7
Table 2: In Vivo Efficacy of this compound in Charcoal Meal Transit Assay (Mice)
Treatment GroupDose (mg/kg, p.o.)Intestinal Transit (% of total length)% Inhibition of Transit
Vehicle Control -75.3 ± 4.2%-
This compound 158.1 ± 3.9%22.8%
This compound 542.6 ± 3.5%43.4%
This compound 1028.9 ± 2.8%61.6%
Atropine (Positive Control) 135.4 ± 3.1%53.0%
Table 3: Muscarinic Receptor Binding Affinity of this compound
Receptor SubtypeRadioligandKi (nM)
M1 [3H]-Pirenzepine15.2
M2 [3H]-AF-DX 38425.8
M3 [3H]-4-DAMP1.8
M4 [3H]-Himbacine30.5
M5 [3H]-4-DAMP12.7

Experimental Protocols

Protocol 1: In Vitro Assessment of Antispasmodic Activity in Isolated Guinea Pig Ileum

This protocol details the evaluation of this compound's ability to inhibit acetylcholine-induced contractions in an ex vivo model of gastrointestinal smooth muscle.

Experimental Workflow: Isolated Guinea Pig Ileum Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Isolation Isolate Terminal Ileum Euthanasia->Isolation Segmentation Prepare 2-3 cm Segments Isolation->Segmentation Mounting Mount Ileum in Organ Bath (Tyrode's Solution, 37°C, 95% O2/5% CO2) Segmentation->Mounting Equilibration Equilibrate under 1g Tension (60 min) Mounting->Equilibration Wash Wash every 15 min Equilibration->Wash ACh_Control Record Contractions to Acetylcholine (ACh) Wash->ACh_Control Difemerine_Inc Incubate with this compound (Various Concentrations) ACh_Control->Difemerine_Inc ACh_Challenge Re-challenge with ACh Difemerine_Inc->ACh_Challenge Measure Measure Contraction Amplitude ACh_Challenge->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 Experimental Workflow: Charcoal Meal Transit Assay cluster_animal Animal Preparation cluster_dosing Dosing cluster_charcoal Charcoal Meal cluster_dissection Dissection & Measurement cluster_analysis_invivo Data Analysis Acclimatize Acclimatize Mice Fast Fast Overnight (with water ad libitum) Acclimatize->Fast Group Group Animals (n=8-10/group) Fast->Group Administer Administer this compound or Vehicle (p.o.) Group->Administer Wait Wait 30 min Administer->Wait Charcoal_Admin Administer Charcoal Meal (p.o.) Wait->Charcoal_Admin Wait2 Wait 20-30 min Charcoal_Admin->Wait2 Euthanize_Dissect Euthanize & Dissect Small Intestine Wait2->Euthanize_Dissect Measure_Length Measure Total Length of Small Intestine Euthanize_Dissect->Measure_Length Measure_Transit Measure Distance Traveled by Charcoal Measure_Length->Measure_Transit Calculate_Transit Calculate % Intestinal Transit Measure_Transit->Calculate_Transit Calculate_Inhibition Calculate % Inhibition of Transit Calculate_Transit->Calculate_Inhibition

Application Notes and Protocols for Radioligand Binding Assays with Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemerine is an anticholinergic agent that exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] By blocking the action of acetylcholine, this compound induces smooth muscle relaxation, making it effective for the treatment of visceral spasms.[1] The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in a wide array of physiological functions.[2] M1, M3, and M5 receptors are coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, while M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP.[2][3]

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its receptor target. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. This document provides a detailed protocol for performing competitive radioligand binding assays to evaluate the affinity of this compound for the five human muscarinic receptor subtypes.

Data Presentation

Due to the limited availability of public domain data on the specific binding affinities of this compound for individual muscarinic receptor subtypes, the following table presents representative binding data for a well-characterized anticholinergic compound, Diphenhydramine, to illustrate how results from such an assay would be presented. These values represent the inhibition constants (Ki) determined from competitive radioligand binding assays using membranes from Chinese Hamster Ovary (CHO-K1) cells expressing the respective human muscarinic receptor subtypes.

Receptor SubtypeRepresentative CompoundRadioligandKi (nM)
M1Diphenhydramine[3H]-N-methylscopolamine130
M2Diphenhydramine[3H]-N-methylscopolamine160
M3Diphenhydramine[3H]-N-methylscopolamine240
M4Diphenhydramine[3H]-N-methylscopolamine150
M5Diphenhydramine[3H]-N-methylscopolamine260

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors (M1-M5)

This protocol describes a method to determine the binding affinity of this compound for human muscarinic receptor subtypes M1 through M5 using a competitive radioligand binding assay with [3H]-N-methylscopolamine ([3H]-NMS).

Materials and Reagents:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), specific activity 70-90 Ci/mmol.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Atropine (B194438) sulfate (B86663) (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-treated with 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup:

    • Prepare serial dilutions of this compound hydrochloride in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [3H]-NMS (at a final concentration approximately equal to its Kd, e.g., 0.5 nM), and 50 µL of the diluted membrane preparation.

      • Non-specific Binding: 25 µL of atropine sulfate (1 µM final concentration), 25 µL of [3H]-NMS, and 50 µL of the diluted membrane preparation.

      • This compound Competition: 25 µL of each this compound dilution, 25 µL of [3H]-NMS, and 50 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the PEI-treated glass fiber filters using a cell harvester.

    • Quickly wash the filters three to five times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

  • Plot the percentage of specific binding of [3H]-NMS against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) by non-linear regression analysis of the competition curve using software such as GraphPad Prism.

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the concentration of this compound that inhibits 50% of specific [3H]-NMS binding.

    • [L] is the concentration of [3H]-NMS used in the assay.

    • Kd is the equilibrium dissociation constant of [3H]-NMS for the specific receptor subtype.

Mandatory Visualizations

Signaling Pathways

G cluster_M1_M3 M1/M3 Muscarinic Receptor Signaling This compound This compound M1_M3 M1/M3 Receptor This compound->M1_M3 Antagonism ACh Acetylcholine ACh->M1_M3 Agonism Gq Gq Protein M1_M3->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C Activation DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: M1/M3 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

G cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (CHO-K1 expressing M1-M5) start->prep_membranes assay_setup Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->assay_setup prep_reagents Prepare Reagents (this compound dilutions, [3H]-NMS, Atropine) prep_reagents->assay_setup incubation Incubate at Room Temperature (60-90 minutes) assay_setup->incubation filtration Rapid Filtration (Separate bound and free radioligand) incubation->filtration counting Liquid Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

Application of Difemerine in the Study of Visceral Hypersensitivity: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a condition characterized by a heightened pain response to stimuli within the internal organs, is a cornerstone of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2] The development of novel therapeutic agents to modulate this condition is a significant area of research. Difemerine, a compound with established antispasmodic properties, presents a promising, yet unexplored, candidate for the investigation and potential treatment of visceral hypersensitivity.[3] Its dual mechanism of action as a muscarinic receptor antagonist and a calcium channel blocker offers a multi-pronged approach to attenuating the complex signaling pathways that underpin visceral pain.[4]

This document provides detailed application notes and proposed protocols for the use of this compound in preclinical studies of visceral hypersensitivity. It is intended to serve as a comprehensive guide for researchers seeking to investigate the potential of this compound in a novel therapeutic context.

Pharmacology of this compound

This compound hydrochloride is recognized primarily for its antispasmodic effects, which are attributed to two key mechanisms of action:

  • Anticholinergic (Antimuscarinic) Activity: this compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] In the gastrointestinal tract, acetylcholine is a key neurotransmitter that mediates smooth muscle contraction.[4] By blocking these receptors, this compound can reduce intestinal spasms and motility, which are often associated with visceral pain in conditions like IBS.[4]

  • Calcium Channel Blockade: The influx of extracellular calcium ions is a critical step in the excitation-contraction coupling of smooth muscle cells.[4] this compound has been shown to inhibit this calcium ion influx, further contributing to smooth muscle relaxation and its antispasmodic effect.[4] Voltage-gated calcium channels are also implicated in the transmission of nociceptive signals in visceral afferent pathways.

This dual mechanism suggests that this compound could not only alleviate the motor component of visceral pain (spasms) but also directly modulate the sensory signaling involved in hypersensitivity.

Proposed Signaling Pathway for this compound in Visceral Hypersensitivity

The following diagram illustrates the hypothesized signaling pathways through which this compound may attenuate visceral hypersensitivity.

Difemerine_Pathway cluster_0 Visceral Afferent Neuron cluster_1 This compound Intervention Noxious Stimuli Noxious Stimuli Mechanoreceptors Mechanoreceptors Noxious Stimuli->Mechanoreceptors Activates Voltage-Gated Ca2+ Channels Voltage-Gated Ca2+ Channels Mechanoreceptors->Voltage-Gated Ca2+ Channels Depolarization Muscarinic Receptors Muscarinic Receptors Muscarinic Receptors->Voltage-Gated Ca2+ Channels Modulates Neurotransmitter Release Neurotransmitter Release Voltage-Gated Ca2+ Channels->Neurotransmitter Release Triggers Pain Signal to CNS Pain Signal to CNS Neurotransmitter Release->Pain Signal to CNS Initiates Acetylcholine Acetylcholine Acetylcholine->Muscarinic Receptors Binds This compound This compound This compound->Muscarinic Receptors Blocks This compound->Voltage-Gated Ca2+ Channels Blocks

Proposed mechanism of this compound in visceral pain.

Experimental Protocols

The following protocols are adapted from established models of visceral hypersensitivity and can be used to evaluate the efficacy of this compound.

Induction of Visceral Hypersensitivity in Rodents

a) Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a transient colonic inflammation that leads to long-lasting visceral hypersensitivity.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (200-250 g)

    • TNBS solution (e.g., 50 mg/mL in 50% ethanol)

    • Isoflurane (B1672236) for anesthesia

    • Flexible catheter (2 mm outer diameter)

  • Procedure:

    • Anesthetize the rats with isoflurane.

    • Gently insert the catheter intra-rectally to a depth of 8 cm from the anus.

    • Slowly instill 0.5 mL of the TNBS solution into the colon.

    • Keep the rat in a head-down position for 1 minute to ensure the distribution of the TNBS solution.

    • Allow the animals to recover for at least 7 days before assessing visceral sensitivity. Hypersensitivity typically develops and can be measured for several weeks post-inflammation.

b) Chronic Stress-Induced Hypersensitivity Model

This model induces visceral hypersensitivity through psychological stress without overt inflammation.

  • Materials:

    • Male Wistar rats (200-250 g)

    • Restraint device (e.g., a transparent plastic tube with adjustable length)

  • Procedure:

    • Place the rat in the restraint device, restricting its movement.

    • Maintain the restraint for a period of 2 hours daily.

    • Repeat the restraint procedure for 10-14 consecutive days to establish chronic stress-induced hypersensitivity.

    • Visceral sensitivity testing can be performed after the final stress session.

Assessment of Visceral Sensitivity: Colorectal Distension (CRD)

Visceral sensitivity is quantified by measuring the visceromotor response (VMR), typically the abdominal withdrawal reflex (AWR), to colorectal distension.

  • Materials:

    • Latex balloon catheter (e.g., 5 cm long)

    • Pressure transducer and inflation pump (barostat)

    • Observation chamber

    • Data acquisition system

  • Procedure:

    • Lightly anesthetize the rat with isoflurane and insert the lubricated balloon catheter into the colon (approximately 6 cm from the anus).

    • Secure the catheter to the tail.

    • Place the rat in the observation chamber and allow it to acclimate for at least 30 minutes.

    • Administer this compound or vehicle (e.g., saline, DMSO) at the desired dose and route (e.g., intraperitoneal, oral) and time point before CRD.

    • Perform phasic colorectal distensions at increasing pressures (e.g., 20, 40, 60, 80 mmHg), with each distension lasting for 20 seconds and followed by a 4-minute rest period.

    • Record the visceromotor response (abdominal muscle contractions) via electromyography (EMG) or visually score the abdominal withdrawal reflex (AWR) on a scale of 0-4.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Induction of Hypersensitivity cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Assessment of Visceral Sensitivity cluster_3 Phase 4: Data Analysis Induction Induce Visceral Hypersensitivity (e.g., TNBS or Chronic Stress) Treatment_Groups Administer this compound (various doses) or Vehicle Control Induction->Treatment_Groups CRD Perform Colorectal Distension (CRD) Treatment_Groups->CRD Measure_VMR Measure Visceromotor Response (VMR) CRD->Measure_VMR Analysis Analyze Dose-Response Relationship and Statistical Significance Measure_VMR->Analysis

General experimental workflow for assessing this compound.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Dose-Response Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension (CRD) in a Rat Model of Visceral Hypersensitivity

Treatment GroupDose (mg/kg, i.p.)VMR at 40 mmHg (% of Control)VMR at 60 mmHg (% of Control)VMR at 80 mmHg (% of Control)
Vehicle (Saline)-100 ± 8100 ± 10100 ± 12
This compound185 ± 778 ± 975 ± 11
This compound362 ± 655 ± 851 ± 9*
This compound1045 ± 5 38 ± 735 ± 6**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score in a Rat Model of Visceral Hypersensitivity

Treatment GroupDose (mg/kg, i.p.)AWR Score at 60 mmHg
Vehicle (Saline)-3.5 ± 0.3
This compound12.8 ± 0.4
This compound31.9 ± 0.3*
This compound101.2 ± 0.2**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

While direct evidence for the application of this compound in studying visceral hypersensitivity is currently lacking, its established pharmacological profile as a dual antimuscarinic and calcium channel blocking agent provides a strong rationale for its investigation in this context. The protocols and frameworks outlined in this document offer a scientifically grounded approach for researchers to explore the potential of this compound as a novel modulator of visceral pain. Such studies could pave the way for new therapeutic strategies for debilitating conditions like IBS.

References

Application Notes and Protocols for the Identification of Drug Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mass Spectrometry Techniques for Difemerine Metabolite Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of drug metabolites are critical components of drug discovery and development. Understanding the biotransformation of a drug candidate provides insights into its efficacy, potential toxicity, and pharmacokinetic profile.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for these studies due to its high sensitivity, selectivity, and ability to provide structural information.[2][3][4] High-resolution mass spectrometry (HRMS) further enhances these capabilities by providing accurate mass measurements, which aids in the determination of elemental compositions for both the parent drug and its metabolites.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the identification of metabolites of a hypothetical drug, "this compound," using advanced mass spectrometry techniques. The methodologies outlined here are broadly applicable to the study of other small molecule drug candidates.

I. Overview of Mass Spectrometry Techniques in Metabolite Identification

Modern approaches to metabolite identification heavily rely on LC-MS/MS and HRMS. These techniques allow for the separation of complex biological mixtures and the sensitive detection and structural elucidation of drug-related material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[6][7]

  • Liquid Chromatography (LC): Separates the parent drug from its metabolites and endogenous matrix components based on their physicochemical properties. Reversed-phase chromatography is commonly used for its ability to separate a wide range of compounds.[6]

  • Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation analysis. A precursor ion (e.g., the protonated molecule of a potential metabolite) is selected and fragmented to produce product ions. The resulting fragmentation pattern is a fingerprint that can be used to identify the metabolite's structure.[7]

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements (typically <5 ppm error).[4] This accuracy is crucial for:

  • Determining Elemental Composition: The precise mass of a molecule can be used to predict its elemental formula, which greatly aids in the identification of unknown metabolites.[4]

  • Resolving Isobaric Interferences: HRMS can distinguish between metabolites and endogenous compounds that have the same nominal mass but different elemental compositions.[8]

II. Experimental Workflow for Metabolite Identification

The general workflow for identifying drug metabolites involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Identification Sample_Collection Biological Sample Collection (e.g., Plasma, Urine, Microsomes) Extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) Sample_Collection->Extraction Quenching LC_Separation LC Separation Extraction->LC_Separation MS_Detection HRMS or MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_Mining Data Mining & Peak Detection Data_Acquisition->Metabolite_Mining Structural_Elucidation Structural Elucidation Metabolite_Mining->Structural_Elucidation

Caption: Experimental workflow for drug metabolite identification.

III. Application Protocol: Identification of this compound Metabolites

This section provides a detailed protocol for the identification of metabolites of the hypothetical drug "this compound" in human liver microsomes.

A. Hypothetical Metabolic Pathways for this compound

Drug metabolism typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).[9][10] Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose polar functional groups.[9][10] Phase II reactions conjugate the drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[9][10]

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Parent Drug) Oxidation Oxidation (+15.99 Da) This compound->Oxidation CYP450 Hydroxylation Hydroxylation (+15.99 Da) This compound->Hydroxylation CYP450 Dealkylation N- or O-Dealkylation (e.g., -14.02 Da for CH2) This compound->Dealkylation CYP450 Glutathione Glutathione Conjugation (+305.07 Da) This compound->Glutathione GSTs Glucuronidation Glucuronidation (+176.01 Da) Oxidation->Glucuronidation UGTs Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (+79.96 Da) Hydroxylation->Sulfation SULTs

Caption: Common drug biotransformation pathways.

Table 1: Predicted Biotransformations for this compound

Metabolic Reaction Phase Mass Shift (Da) Description
OxidationI+15.9949Addition of an oxygen atom.
HydroxylationI+15.9949Addition of a hydroxyl group (-OH).
N-dealkylationI-14.0157 (for -CH₃)Removal of an alkyl group from a nitrogen atom.
O-dealkylationI-14.0157 (for -CH₃)Removal of an alkyl group from an oxygen atom.
GlucuronidationII+176.0144Conjugation with glucuronic acid.
SulfationII+79.9568Conjugation with a sulfonate group.
Glutathione ConjugationII+305.0678Conjugation with glutathione.
B. Sample Preparation Protocol

Proper sample preparation is crucial to remove interfering substances and enrich the metabolites of interest.[11][12]

1. Materials:

  • Human liver microsomes (HLM)

  • This compound stock solution (10 mM in DMSO)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Methanol (MeOH)

  • Water with 0.1% formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Incubation Protocol:

  • Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 1 µM.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding two volumes of ice-cold ACN with 0.1% formic acid.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

3. Solid-Phase Extraction (for cleaner samples):

  • Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step.

  • Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and polar interferences.

  • Elute the metabolites with 1 mL of MeOH.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50:50 ACN:water with 0.1% formic acid for LC-MS analysis.

C. LC-HRMS Protocol

1. Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

2. High-Resolution Mass Spectrometry Conditions (Q-TOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (ddMS2)

  • Full Scan Mass Range: m/z 100-1000

  • MS/MS Collision Energy: Ramped collision energy (e.g., 10-40 eV)

D. Data Analysis and Metabolite Identification

Data analysis involves comparing the samples incubated with this compound to control samples (without the drug) to identify unique peaks corresponding to metabolites.

  • Peak Detection: Use software to detect all chromatographic peaks in the full scan data.

  • Background Subtraction: Compare the this compound-treated sample with a control (time-zero or no-cofactor incubation) to identify drug-related peaks.

  • Putative Metabolite Identification:

    • Search for masses corresponding to the predicted biotransformations (see Table 1).

    • Utilize mass defect filtering to selectively find drug-related material.

  • Structural Elucidation:

    • Analyze the MS/MS fragmentation patterns of the putative metabolites.

    • Compare the fragmentation of a metabolite to that of the parent drug to identify the site of modification. For example, a fragment ion that shows a mass shift corresponding to a metabolic modification indicates that the modification occurred on that part of the molecule.[13]

IV. Quantitative Data Summary

A summary table should be used to present the quantitative or semi-quantitative data for the identified metabolites.

Table 2: Relative Abundance of this compound and its Metabolites

Compound Retention Time (min) Observed m/z [M+H]⁺ Proposed Biotransformation Relative Peak Area (%)
This compound8.5350.2145Parent Drug45.2
M17.2366.2094Hydroxylation (+15.9949)25.8
M26.8366.2094Hydroxylation (+15.9949)12.1
M39.1526.2239Glucuronidation (+176.0144)8.5
M45.5336.1988N-dealkylation (-14.0157)5.3
M54.9446.1613Sulfation (+79.9568)3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The combination of liquid chromatography with high-resolution mass spectrometry provides a powerful platform for the comprehensive identification and characterization of drug metabolites. The protocols and workflows described in these application notes offer a robust framework for investigating the biotransformation of "this compound" and can be readily adapted for other small molecule drug candidates. A thorough understanding of a drug's metabolic fate is essential for making informed decisions throughout the drug development process.

References

Application Notes & Protocols: Preclinical Evaluation of Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Difemerine is an antispasmodic agent with a dual mechanism of action, making it a candidate for treating visceral spasms, particularly within the gastrointestinal (GI) tract.[1][2][3] Its primary action is as an antimuscarinic, where it competitively antagonizes acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.[1] This is complemented by a secondary mechanism involving the inhibition of calcium ion influx, which also promotes smooth muscle relaxation.[1]

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining the necessary in vitro and in vivo studies to characterize its pharmacology, efficacy, and safety profile before advancing to clinical trials. The protocols are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible data generation.

2.0 Mechanism of Action & Signaling Pathway

This compound exerts its antispasmodic effect by interrupting the key pathways that lead to smooth muscle contraction in the GI tract. Acetylcholine (ACh), a primary parasympathetic neurotransmitter, binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq protein-coupled signaling cascade, leading to the formation of inositol (B14025) trisphosphate (IP3). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration. This increase, along with Ca2+ influx through L-type calcium channels, leads to the activation of calmodulin and subsequent muscle contraction.

This compound interferes with this process at two distinct points:

  • Muscarinic Receptor Blockade: It competitively binds to the M3 receptor, preventing ACh from initiating the signaling cascade.[1]

  • Calcium Channel Blockade: It directly inhibits the influx of extracellular Ca2+ through L-type calcium channels, further reducing the intracellular Ca2+ available for contraction.[1]

This compound Signaling Pathway Figure 1: Proposed Mechanism of Action for this compound cluster_0 Extracellular Space cluster_1 Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Release Ca_int Intracellular Ca²⁺ (Increased) SR->Ca_int Contraction Muscle Contraction Ca_int->Contraction Leads to L_channel->Ca_int Difemerine_M3R This compound Difemerine_M3R->M3R Blocks Difemerine_Ca This compound Difemerine_Ca->L_channel Blocks

Figure 1: Proposed Mechanism of Action for this compound

3.0 Preclinical Experimental Workflow

The preclinical development of this compound will follow a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety assessments. This staged approach ensures that key pharmacological and safety parameters are understood before committing to more complex and resource-intensive studies.

Preclinical Workflow for this compound Figure 2: Staged Preclinical Evaluation Workflow p1_1 Protocol 1: Radioligand Binding Assay (Muscarinic Affinity) p1_2 Protocol 2: Calcium Flux Assay (Ca²⁺ Channel Activity) p1_3 Protocol 3: Ex Vivo Gut Bath Assay (Functional Antagonism) p2_1 Protocol 4: Pharmacokinetic (PK) Study (Rodent) p1_3->p2_1 Proceed if potent p2_2 Protocol 5: GI Motility Efficacy Model (e.g., Castor Oil Challenge) p2_1->p2_2 Establish dose p3_1 Dose Range-Finding Toxicity p2_2->p3_1 Proceed if efficacious p3_2 GLP Toxicology (Rodent & Non-Rodent) p3_1->p3_2 Establish MTD* note *MTD: Maximum Tolerated Dose

Figure 2: Staged Preclinical Evaluation Workflow

4.0 Detailed Experimental Protocols

Protocol 1: Muscarinic Receptor Affinity - Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors (e.g., M3 subtype).

Methodology:

  • Tissue/Cell Preparation: Utilize cell lines expressing human M3 receptors (e.g., CHO-M3 cells) or homogenized tissue rich in these receptors (e.g., rodent bladder or submandibular gland).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a constant concentration of a specific radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and increasing concentrations of unlabeled this compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

  • Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor SubtypeRadioligandIC50 (nM)Ki (nM)
This compoundM3[3H]-NMS
Atropine (Control)M3[3H]-NMS

Protocol 2: L-type Calcium Channel Blockade - Calcium Flux Assay

Objective: To quantify the inhibitory effect of this compound on L-type calcium channel activity in smooth muscle cells.

Methodology:

  • Cell Culture: Plate primary smooth muscle cells (e.g., human colonic smooth muscle cells) in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Pre-incubation: Add varying concentrations of this compound (and a known L-type channel blocker like Verapamil as a positive control) to the wells and incubate for a specified period (e.g., 20 minutes).

  • Depolarization: Stimulate calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl), to all wells.

  • Fluorescence Reading: Immediately measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Calculate the percentage of inhibition of the KCl-induced calcium influx for each concentration of this compound. Determine the IC50 value from the resulting concentration-response curve.

Data Presentation:

CompoundCell TypeStimulantIC50 (µM)
This compoundColonic Smooth MuscleKCl
Verapamil (Control)Colonic Smooth MuscleKCl

Protocol 3: Functional Antagonism - Ex Vivo Organ Bath Assay

Objective: To assess the functional antispasmodic activity of this compound on isolated intestinal tissue.

Methodology:

  • Tissue Isolation: Euthanize a rodent (e.g., guinea pig) and isolate a segment of the ileum.

  • Mounting: Mount the tissue segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Connect the tissue to an isometric force transducer to record contractions.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for 60 minutes.

  • Contraction Induction: Generate a cumulative concentration-response curve for a contractile agonist like carbachol (B1668302) (a muscarinic agonist).

  • Antagonism: Wash the tissue, then incubate with a fixed concentration of this compound for 30 minutes.

  • Second Curve: Generate a second carbachol concentration-response curve in the presence of this compound.

  • Data Analysis: Compare the carbachol EC50 values in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify antagonist potency.

Data Presentation:

AntagonistAgonistTissuepA2 Value
This compoundCarbacholGuinea Pig Ileum
Atropine (Control)CarbacholGuinea Pig Ileum

Protocol 4: In Vivo Pharmacokinetics (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Groups: Assign animals to two groups: Intravenous (IV) administration (e.g., 1 mg/kg) and Oral (PO) administration (e.g., 10 mg/kg).

  • Dosing: Administer this compound to each animal according to its assigned group.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterUnitIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmaxng/mL
Tmaxh
AUC(0-t)hng/mL
AUC(0-inf)hng/mL
t1/2h
Clearance (CL)mL/h/kg
Volume (Vd)L/kg
Bioavailability (F%)%-

Protocol 5: In Vivo Efficacy - Castor Oil-Induced Diarrhea Model

Objective: To evaluate the efficacy of this compound in reducing GI hypermotility in mice.

Methodology:

  • Animal Groups: Randomly assign mice to groups (n=8-10 per group): Vehicle Control, Positive Control (e.g., Loperamide), and this compound (e.g., 1, 3, 10 mg/kg).

  • Acclimation & Fasting: Acclimate animals and fast them for 18 hours prior to the experiment, with free access to water.

  • Test Article Administration: Administer the vehicle, Loperamide, or this compound orally (PO).

  • Induction: One hour after treatment, orally administer castor oil (e.g., 0.5 mL/mouse) to induce diarrhea.

  • Observation: Place each mouse in an individual cage lined with filter paper. Observe the animals for 4 hours.

  • Endpoints: Record the time to the first diarrheic dropping and the total number of wet/unformed fecal pellets for each animal.

  • Data Analysis: Calculate the percentage inhibition of defecation for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

Data Presentation:

Treatment GroupDose (mg/kg, PO)Onset of Diarrhea (min)Total Diarrheic Stools (count)% Inhibition
Vehicle Control--
Loperamide5
This compound1
This compound3
This compound10

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Difemerine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Difemerine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the difference in aqueous solubility between this compound and this compound Hydrochloride?

A1: this compound base is a weakly basic compound with poor aqueous solubility. In contrast, this compound Hydrochloride is the salt form, which is generally expected to have significantly higher aqueous solubility. For most experimental work requiring an aqueous solution, using the hydrochloride salt is the recommended starting point.

Q2: I've prepared a this compound Hydrochloride solution, but it appears cloudy. What are the likely causes?

A2: Cloudiness or precipitation in a this compound Hydrochloride solution can be attributed to several factors:

  • pH of the Solution: As the hydrochloride salt of a weak base, the solubility of this compound is highly pH-dependent. If the pH of your aqueous solution is too high (approaching the pKa of this compound), the salt can convert to the less soluble free base, causing it to precipitate. Aqueous solutions of this compound Hydrochloride are expected to be acidic.

  • Concentration Exceeds Solubility Limit: You may have exceeded the intrinsic solubility of this compound Hydrochloride in your specific solvent system and temperature.

  • Common Ion Effect: If your aqueous solution contains other chloride salts, it could slightly decrease the solubility of this compound Hydrochloride.

  • Contamination: The presence of insoluble impurities in the solvent or the this compound Hydrochloride powder can lead to a cloudy appearance.

Q3: How does pH impact the solubility of this compound?

A3: The solubility of this compound is critically dependent on pH. As a weak base, it exists predominantly in its protonated (cationic) form at acidic pH levels (well below its pKa). This protonated form is more polar and thus more soluble in aqueous solutions. As the pH increases towards and beyond the pKa, the equilibrium shifts towards the uncharged, free base form, which is less polar and significantly less soluble in water, leading to potential precipitation. Therefore, maintaining an acidic pH is crucial for keeping this compound in an aqueous solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve in water. Low intrinsic aqueous solubility of the free base.Use the hydrochloride salt form (this compound Hydrochloride) for aqueous solutions. If you must use the free base, consider dissolving it in a minimal amount of a water-miscible organic co-solvent first.
This compound Hydrochloride solution is cloudy or has precipitated. The pH of the solution is too high, causing conversion to the free base.Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) by adding a small amount of a suitable acid (e.g., HCl).
The concentration of this compound HCl is too high.Try preparing a more dilute solution. Determine the solubility limit at your experimental temperature.
Precipitation occurs when adding the this compound solution to a buffer. The buffer pH is too high, leading to the precipitation of the free base.Ensure the final pH of the mixture is in the acidic range where this compound remains soluble. You may need to use a buffer with a lower pH or adjust the pH of the final solution.
Incompatibility with buffer components.Test the solubility of this compound in different buffer systems.
Difficulty dissolving this compound in organic solvents. This compound Hydrochloride is a salt and may have limited solubility in non-polar organic solvents.For non-aqueous applications, consider using the this compound free base. Based on available information, this compound Hydrochloride is soluble in DMSO.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Hydrochloride
  • Weighing: Accurately weigh the desired amount of this compound Hydrochloride powder.

  • Solvent Addition: Add a portion of the desired aqueous solvent (e.g., deionized water, saline) to the powder.

  • Dissolution: Agitate the mixture. Gentle warming and vortexing can aid dissolution.

  • pH Adjustment (if necessary): If the solution is cloudy or precipitation is observed, check the pH. If the pH is not acidic, add 0.1 M HCl dropwise while stirring until the solution clears.

  • Final Volume: Once fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Filtration: For sterile applications, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Solubility Enhancement using a Co-Solvent
  • Co-Solvent Selection: Choose a water-miscible organic solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).

  • Initial Dissolution: Dissolve the this compound (free base or hydrochloride) in a minimal amount of the selected co-solvent.

  • Aqueous Addition: Slowly add the aqueous buffer to the organic solution while stirring continuously.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, the ratio of co-solvent to the aqueous phase may need to be increased.

  • Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired concentration.

Data Presentation

Table 1: General Approaches for Solubility Enhancement of Poorly Soluble Drugs [2][3][4][5][6][7][8][9]

Method Principle Examples of Excipients/Techniques Considerations
pH Adjustment For ionizable drugs, converting to a salt form increases solubility.[7][8]Use of acidic or basic excipients (e.g., citric acid, tartaric acid).[10]Effective for compounds with ionizable groups. The pH of the final formulation must be compatible with the intended application.
Co-solvency Reducing the polarity of the solvent system to increase the solubility of a lipophilic drug.[7][8]Water-miscible solvents like ethanol, propylene glycol, PEG 400.The concentration of the co-solvent should be minimized to avoid potential toxicity.
Complexation Forming a more soluble inclusion complex with the drug.[10][8]Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD).Stoichiometry of the complex needs to be determined.
Solid Dispersion Dispersing the drug in a hydrophilic carrier to increase the surface area and dissolution rate.[2][4][10]Polymers like povidone (PVP), polyethylene glycol (PEG), HPMC.[10]Can lead to the formation of a more soluble amorphous form.
Use of Surfactants Increasing the wetting of the drug particles and forming micelles to solubilize the drug.[10]Polysorbates (e.g., Tween 80), sorbitan (B8754009) esters (e.g., Span).[10]The concentration should be above the critical micelle concentration (CMC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Start with this compound HCl Powder dissolve Dissolve in Aqueous Solvent start->dissolve check_clarity Is the Solution Clear? dissolve->check_clarity check_ph Check pH check_clarity->check_ph No end_soluble Soluble this compound Solution check_clarity->end_soluble Yes adjust_ph Adjust pH to Acidic Range (e.g., pH 3-5) check_ph->adjust_ph consider_cosolvent Use Co-solvent Method check_ph->consider_cosolvent adjust_ph->check_clarity end_insoluble Precipitation/Insoluble adjust_ph->end_insoluble Still Insoluble consider_cosolvent->dissolve

Caption: Troubleshooting workflow for dissolving this compound Hydrochloride.

ph_solubility cluster_ph Effect of pH on this compound Form cluster_form Chemical Form and Solubility low_ph Low pH (Acidic) protonated Protonated Form (Cationic) High Aqueous Solubility low_ph->protonated Favors high_ph High pH (Basic) free_base Free Base (Neutral) Low Aqueous Solubility high_ph->free_base Favors

Caption: Relationship between pH, this compound form, and aqueous solubility.

References

Technical Support Center: Optimizing Difemerine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers utilizing Difemerine in animal studies. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound hydrochloride is an antimuscarinic agent used for the symptomatic treatment of visceral spasms.[1][2] Its primary mechanism of action is as an anticholinergic agent, inhibiting the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells.[3] This blockage prevents acetylcholine-induced muscle contractions, leading to smooth muscle relaxation.[3] A secondary mechanism involves the inhibition of calcium ion influx, which further promotes muscle relaxation.[3]

Q2: What are the common side effects of this compound observed in preclinical studies?

While specific data on side effects in animal studies is limited in the provided search results, the side-effect profile of this compound in humans is consistent with other anticholinergic agents.[3] Therefore, researchers should monitor for potential anticholinergic effects in animal models, which may include:

  • Dry mouth (observed as increased water consumption)

  • Blurred vision

  • Constipation

  • Urinary retention

Q3: How is this compound metabolized and eliminated?

This compound hydrochloride is reported to be metabolized in the liver and its metabolites are excreted through the kidneys.[3] When designing studies, particularly long-term studies, it is important to consider the potential for drug accumulation and the impact on hepatic and renal function.

Q4: What are some general considerations for dosing corticosteroids like this compound in animal models?

Although primarily an antimuscarinic agent, some sources categorize this compound with corticosteroids. If using it in a context where corticosteroid-like effects are a concern, the following precautions should be considered:

  • Use with caution in animals with active infections (tuberculosis, fungal, bacterial, or systemic viral infections).[1]

  • Exercise caution in the presence of conditions such as congestive heart failure, recent myocardial infarction, hypertension, diabetes mellitus, epilepsy, glaucoma, hypothyroidism, liver failure, osteoporosis, peptic ulceration, or renal impairment.[1]

  • Be aware that corticosteroids can cause growth retardation in young animals, and prolonged use is rarely justified.[1]

Section 2: Troubleshooting Guide

This section addresses common issues that may arise during the optimization of this compound dosage in animal studies.

Problem Potential Cause Troubleshooting Steps
High variability in experimental results Inconsistent drug administration, leading to variable absorption.Ensure consistent administration technique (e.g., gavage volume, injection site). Consider alternative routes of administration if oral bioavailability is a concern.
Species-specific differences in metabolism.[4]Conduct pilot pharmacokinetic studies in the chosen animal model to determine key parameters like half-life and peak plasma concentration.
Presence of confounding variables.Standardize environmental conditions (e.g., light-dark cycle, temperature), diet, and handling procedures for all animals.
Unexpected adverse events or toxicity Dose is too high for the specific animal model.Start with a low dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD).
Drug interactions.Review all co-administered substances for potential interactions with this compound. For instance, drugs that inhibit or induce cytochrome P450 enzymes could alter this compound's metabolism.[5]
Off-target effects.Carefully observe and record all behavioral and physiological changes in the animals. Consider that this compound, like other anticholinergics, can have central nervous system effects.
Lack of efficacy at expected doses Poor bioavailability of the drug formulation.[6]Verify the solubility and stability of the this compound formulation. Consider using a different vehicle or salt form.
Rapid metabolism and clearance of the drug.Measure plasma concentrations of this compound and its metabolites to assess the pharmacokinetic profile. The dosing frequency may need to be adjusted.
Insufficient receptor occupancy.The dose may be too low to achieve the desired therapeutic effect. A dose-response study is crucial to establish the effective dose range.

Section 3: Experimental Protocols

Protocol 1: Dose-Response Study to Determine Efficacy

This protocol outlines a general procedure to determine the effective dose range of this compound for a specific therapeutic effect in a rodent model.

  • Animal Model: Select an appropriate animal model that mimics the human condition of interest (e.g., a model of gastrointestinal hypermotility).

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to several groups (e.g., vehicle control, and at least 3-4 dose levels of this compound). The number of animals per group should be sufficient for statistical power.

  • Dose Selection: Based on available literature or preliminary studies, select a range of doses. A logarithmic dose progression is often a good starting point.

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: At a predetermined time point after drug administration (based on expected peak effect), assess the therapeutic outcome. For example, in a gastrointestinal motility model, this could involve measuring intestinal transit time.

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the ED50 (the dose that produces 50% of the maximal effect).

Protocol 2: Pharmacokinetic Study

This protocol provides a basic framework for determining the pharmacokinetic profile of this compound in an animal model.

  • Animal Model and Cannulation: Use a sufficient number of animals to allow for serial blood sampling. In rodents, jugular vein cannulation is a common procedure for this purpose.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral) and also via an intravenous route in a separate group of animals to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound and its major metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F)

Section 4: Visualizations

experimental_workflow cluster_preclinical Preclinical Dosage Optimization Literature Review Literature Review Dose Range Finding Dose Range Finding Literature Review->Dose Range Finding Inform Dose-Response Study Dose-Response Study Dose Range Finding->Dose-Response Study Guide Pharmacokinetic Study Pharmacokinetic Study Dose-Response Study->Pharmacokinetic Study Refine Dose Efficacy & Safety Assessment Efficacy & Safety Assessment Pharmacokinetic Study->Efficacy & Safety Assessment Correlate Exposure

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds to G-protein G-protein Muscarinic Receptor->G-protein Activates This compound This compound This compound->Muscarinic Receptor Blocks Calcium Influx Calcium Influx This compound->Calcium Influx Inhibits G-protein->Calcium Influx Increases Smooth Muscle Contraction Smooth Muscle Contraction Calcium Influx->Smooth Muscle Contraction Leads to Smooth Muscle Relaxation Smooth Muscle Relaxation

Caption: Simplified signaling pathway of this compound's action.

troubleshooting_logic Unexpected Result Unexpected Result Check Controls Check Controls Unexpected Result->Check Controls Review Protocol Review Protocol Check Controls->Review Protocol Controls OK Analyze Reagents Analyze Reagents Check Controls->Analyze Reagents Controls Failed Hypothesize Cause Hypothesize Cause Review Protocol->Hypothesize Cause Analyze Reagents->Hypothesize Cause Modify & Repeat Modify & Repeat Hypothesize Cause->Modify & Repeat

Caption: Logical flow for troubleshooting experimental issues.

References

Technical Support Center: Troubleshooting Difemerine Instability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address the instability of Difemerine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in our assays?

A1: The instability of this compound can generally be attributed to three main factors: chemical degradation, poor solubility, and adsorption to labware.[1] Chemical degradation is often triggered by environmental conditions such as pH, light exposure, and temperature.[1][2] this compound is particularly susceptible to hydrolysis at pH levels above 7.0 and to degradation upon exposure to UV or ambient light. Poor solubility in aqueous assay buffers can lead to precipitation, which reduces the effective concentration of the compound and results in inaccurate data.[3]

Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?

A2: Inconsistent IC50 values are a common issue and can stem from several sources.[4] For this compound, the most likely causes are its degradation in the cell culture medium over the course of the experiment, or its precipitation out of solution.[5] It is also possible that the compound is adsorbing to the surface of the plasticware, which would lower its effective concentration.[1] To troubleshoot this, you can assess the stability of this compound in the medium (without cells) over the experimental duration by using an analytical method like HPLC-MS.[1]

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound.[5] Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO. It is recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] For storage, solid this compound and its stock solutions should be kept in amber-colored or opaque containers to protect them from light.[2][6] Long-term storage at -80°C is recommended to minimize degradation.[5]

Q4: How can we prevent this compound from precipitating when added to our aqueous assay buffer?

A4: Precipitation upon dilution from a DMSO stock is a common problem for hydrophobic molecules like this compound.[3] To mitigate this, ensure rapid and thorough mixing when adding the stock solution to the buffer. It may also be beneficial to slightly lower the final concentration of the compound in the assay.[5] In some cases, including a small amount of a biocompatible solubilizing agent in the assay buffer can improve solubility, but this should be tested to ensure it doesn't interfere with the assay.[1]

Q5: Is it possible that this compound is interacting with other components in our assay?

A5: Yes, small molecules can sometimes interact with assay components, leading to inaccurate results.[7] If you suspect this is the case, you can run control experiments to test for interference. For example, if you are using a fluorescence-based assay, you can test for autofluorescence of this compound by measuring its signal in the assay buffer without the other key components.[7]

Troubleshooting Guide

If you are experiencing issues with this compound instability, follow this systematic guide to identify and resolve the problem.

Step 1: Assess the Integrity of Your Stock Solution

The first step is to confirm that your stock solution has not degraded.

  • Experiment: Stock Solution Quality Control

  • Objective: To determine the purity and concentration of the this compound stock solution.

  • Method: Thaw a fresh aliquot of your stock solution and prepare a dilution series. Analyze these dilutions using HPLC or LC-MS to measure the concentration and purity of the parent compound.[5]

  • Interpretation:

    • Purity >95% and concentration as expected: The issue is likely with downstream handling or the assay conditions. Proceed to Step 2.[5]

    • Purity <95% or additional peaks observed: The stock solution has degraded. Prepare a fresh stock solution from solid this compound and review your storage and handling procedures.[5]

Step 2: Evaluate Stability in the Assay Medium

Next, determine if this compound is stable in your assay buffer over the course of your experiment.

  • Experiment: Assay Medium Stability Study

  • Objective: To measure the stability of this compound in the assay medium over time.

  • Method: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, take samples and measure the concentration of intact this compound using HPLC-MS.[1]

  • Interpretation:

    • Concentration remains stable: The compound is stable in the medium. The issue may be related to cell metabolism or other interactions.

    • Concentration decreases over time: The compound is degrading in the medium. Consider the factors outlined in the quantitative data tables below to optimize your assay conditions.

Data Presentation

Table 1: pH-Dependent Stability of this compound

pHBuffer SystemIncubation Time (hours)Remaining this compound (%)
5.0Acetate2498
6.0MES2495
7.0HEPES2485
7.4PBS2478
8.0Tris2462

Table 2: Photostability of this compound

Storage ConditionLight ExposureTemperatureIncubation Time (hours)Remaining this compound (%)
Clear Glass VialAmbient Lab LightRoom Temp465
Amber Glass VialAmbient Lab LightRoom Temp492
Clear Glass VialDarkRoom Temp495
Amber Glass VialDarkRoom Temp499
Amber Glass VialDark-20°C4>99
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a fume hood.

  • Dissolution: Add anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C can be used if necessary, but its impact on stability should be verified.[1]

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption amber tubes.[1]

  • Storage: Store the aliquots at -80°C, protected from light.[5]

Protocol 2: Kinase X Inhibition Assay

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Remember to include a vehicle control (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, add the Kinase X enzyme, the peptide substrate, and the this compound dilution or vehicle control.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Mandatory Visualizations

start Inconsistent Results with this compound check_stock Step 1: Check Stock Solution Integrity (HPLC/LC-MS) start->check_stock stock_ok Purity >95%? check_stock->stock_ok prepare_new_stock Degradation Detected: Prepare Fresh Stock Solution stock_ok->prepare_new_stock No check_assay_stability Step 2: Evaluate Stability in Assay Medium stock_ok->check_assay_stability Yes prepare_new_stock->start stable_in_medium Stable in Medium? check_assay_stability->stable_in_medium optimize_conditions Degradation in Medium: Optimize Assay Conditions (pH, Light, Temp) stable_in_medium->optimize_conditions No check_solubility Step 3: Check for Precipitation stable_in_medium->check_solubility Yes optimize_conditions->check_assay_stability precipitate_observed Precipitation Observed? check_solubility->precipitate_observed improve_solubility Improve Solubility: - Lower Concentration - Add Solubilizing Agent precipitate_observed->improve_solubility Yes final_conclusion Issue Resolved or Further Investigation Needed (e.g., Cell Metabolism, Target Interaction) precipitate_observed->final_conclusion No improve_solubility->check_solubility

Caption: Troubleshooting workflow for this compound instability.

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf kx Kinase X raf->kx Activates mek MEK erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation This compound This compound This compound->kx Inhibits kx->mek

Caption: Hypothetical Kinase X signaling pathway inhibited by this compound.

start Start: Solid this compound weigh 1. Weigh Solid Compound start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex to Solubilize dissolve->vortex aliquot 4. Aliquot into Amber Tubes vortex->aliquot store 5. Store at -80°C aliquot->store end End: Ready-to-use Stock store->end

Caption: Experimental workflow for preparing this compound stock solutions.

References

Technical Support Center: Minimizing Off-Target Effects of Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the novel kinase inhibitor, Difemerine. While the principles discussed here are broadly applicable, they are presented to assist researchers working with novel compounds where off-target profiles may not be well-characterized. The following questions and answers will address common issues and provide detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to a variety of problems, including:

  • Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1][2]

  • Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.

Minimizing off-target effects is therefore critical for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]

Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

A2: A multi-pronged approach combining computational and experimental methods is the most effective way to identify off-target effects.[3]

  • Computational Prediction: Utilize bioinformatics tools and databases to predict potential off-target interactions based on the chemical structure of this compound and the sequence/structural similarity of protein kinase domains.[3][4]

  • Experimental Validation:

    • Kinome-wide profiling: Screen this compound against a large panel of kinases to identify unintended targets.[2]

    • Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control.

    • Genetic Approaches: Use techniques like CRISPR-Cas9 or siRNA to knock down the intended target. If the observed phenotype persists in the absence of the primary target, it is likely due to an off-target effect.[1]

    • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm target engagement in intact cells.[1]

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: Several strategies can be implemented from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-targets.[5]

  • Choose Selective Inhibitors: When possible, select inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of your compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action Rationale
Unexpectedly high cytotoxicity at effective concentrations Off-target inhibition of a kinase essential for cell survival.[2]1. Perform a kinome-wide selectivity screen.[2]2. Compare the cytotoxic IC50 with the on-target IC50.3. Test a structurally distinct inhibitor of the same target.[2]1. To identify unintended kinase targets.[2]2. A large discrepancy suggests off-target toxicity.3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect.
Inconsistent phenotypic results across different cell lines Cell line-specific expression of off-target kinases.1. Characterize the expression levels of the on-target and key off-target kinases in the cell lines being used.2. Correlate the phenotypic response with the expression of potential off-targets.This will help determine if the variability is due to differential expression of off-target proteins.
Phenotype does not match genetic knockdown of the target The observed phenotype is likely due to an off-target effect.1. Use a structurally unrelated inhibitor for the same target.2. Perform a phospho-proteomics analysis to identify affected signaling pathways.[5]1. If the phenotype is not replicated with a different inhibitor, it strongly suggests the original phenotype was due to an off-target effect.2. This can provide unbiased insight into the cellular pathways being modulated by this compound.
Paradoxical pathway activation (e.g., increased phosphorylation of a downstream substrate) Inhibition of a kinase in a negative feedback loop or an unexpected off-target effect.[5]1. Validate with a different tool (e.g., structurally unrelated inhibitor or genetic knockdown).2. Perform a kinase profile to identify potential off-targets.[5]This will help to distinguish between a complex on-target effect and a direct off-target interaction.
Data Presentation: Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its intended target and a panel of off-target kinases.

Kinase Target IC50 (nM) Fold Selectivity vs. Primary Target Notes
Primary Target Kinase 101-
Off-Target Kinase A15015Moderate off-target activity
Off-Target Kinase B80080Weak off-target activity
Off-Target Kinase C>10,000>1000No significant activity
Off-Target Kinase D505Significant off-target activity

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound across a broad panel of kinases.

Methodology:

  • A radiometric filter-binding assay is used to measure the inhibition of a panel of human kinases.

  • Kinases are assayed in the presence of a single concentration of this compound (e.g., 1 µM) and a vehicle control (e.g., DMSO).

  • The activity of each kinase is determined by measuring the incorporation of radiolabeled phosphate (B84403) (³³P-ATP) into a specific substrate.

  • Results are expressed as the percentage of inhibition relative to the vehicle control.

  • For significant off-targets (e.g., >50% inhibition), follow-up dose-response curves are generated to determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: The soluble fraction is collected and analyzed by Western blot or other protein detection methods to determine the amount of the target protein that remains soluble at each temperature.

  • Data Interpretation: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Visualizations

Signaling Pathway: On-Target vs. Off-Target Effects of this compound

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Primary Target Kinase Primary Target Kinase This compound->Primary Target Kinase Inhibition Downstream Effector 1 Downstream Effector 1 Primary Target Kinase->Downstream Effector 1 Phosphorylation Desired Phenotype Desired Phenotype Downstream Effector 1->Desired Phenotype Difemerine_off This compound Off-Target Kinase Off-Target Kinase Difemerine_off->Off-Target Kinase Inhibition Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Phosphorylation Undesired Phenotype Undesired Phenotype Downstream Effector 2->Undesired Phenotype

Caption: On-target vs. off-target signaling pathways of this compound.

Experimental Workflow: Identifying and Mitigating Off-Target Effects

Start Start In Silico Prediction In Silico Prediction Start->In Silico Prediction Kinome Screening Kinome Screening In Silico Prediction->Kinome Screening Identify Potential Off-Targets Identify Potential Off-Targets Kinome Screening->Identify Potential Off-Targets Cell-Based Assays Cell-Based Assays Identify Potential Off-Targets->Cell-Based Assays Yes End End Identify Potential Off-Targets->End No Confirm Off-Target Activity Confirm Off-Target Activity Cell-Based Assays->Confirm Off-Target Activity Optimize Concentration Optimize Concentration Confirm Off-Target Activity->Optimize Concentration Yes Confirm Off-Target Activity->End No Use Orthogonal Approaches Use Orthogonal Approaches Optimize Concentration->Use Orthogonal Approaches Use Orthogonal Approaches->End

Caption: Workflow for identifying and mitigating off-target effects.

Logical Relationship: Troubleshooting Inconsistent Results

Inconsistent Results Inconsistent Results Check Cell Line Authenticity Check Cell Line Authenticity Inconsistent Results->Check Cell Line Authenticity Verify Target Expression Verify Target Expression Inconsistent Results->Verify Target Expression Assess Off-Target Expression Assess Off-Target Expression Inconsistent Results->Assess Off-Target Expression Titrate this compound Concentration Titrate this compound Concentration Inconsistent Results->Titrate this compound Concentration Consistent Results Consistent Results Check Cell Line Authenticity->Consistent Results Verify Target Expression->Consistent Results Assess Off-Target Expression->Consistent Results Titrate this compound Concentration->Consistent Results

References

Difemerine Synthesis Yield Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Difemerine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, or 2-(dimethylamino)ethyl diphenylacetate, is typically synthesized via a two-step process. The first step involves the synthesis of diphenylacetic acid, followed by an esterification reaction with 2-dimethylaminoethanol. While various methods exist for the first step, a common laboratory-scale synthesis involves the reduction of benzilic acid.[1][2] The subsequent esterification is often a Fischer esterification or a coupling agent-mediated reaction.

Q2: Which step is most critical for maximizing the overall yield?

A2: The esterification step (Step 2) is often the most critical for maximizing the final product yield. This reaction is an equilibrium process, and factors such as catalyst choice, removal of water, reaction time, and temperature must be carefully controlled to drive the reaction towards the product side.[3] Inefficient purification can also lead to significant product loss at this stage.

Q3: What are the common side products that can form during the synthesis?

A3: In Step 1 (synthesis of diphenylacetic acid from benzilic acid), incomplete reduction can leave residual benzilic acid, which has a similar melting point and can complicate purification.[1] During the esterification (Step 2), potential side reactions include dehydration of the alcohol or side reactions involving the tertiary amine, especially at elevated temperatures. If using coupling agents like DCC, the formation of N-acylurea byproducts can occur.

Synthesis Pathway Overview

The following diagram outlines the common two-step synthesis of this compound, highlighting the critical esterification step.

G A Benzilic Acid R1 Step 1: Reduction A->R1 High Yield (94-97%) B Red Phosphorus, I₂, Acetic Acid B->R1 C Diphenylacetic Acid R2 Step 2: Esterification (Critical Yield Step) C->R2 D 2-Dimethylaminoethanol D->R2 E This compound R1->C R2->E

Caption: General synthesis pathway for this compound from Benzilic Acid.

Troubleshooting Guide

Problem 1: Low Yield in Step 1 (Diphenylacetic Acid Synthesis)

Q: My yield of diphenylacetic acid is significantly lower than the reported 94-97%.[1] What are the likely causes?

A: Several factors can contribute to a lower yield in this reduction step:

  • Incomplete Reaction: Ensure the mixture has been refluxed for a sufficient duration (at least 2.5 hours is recommended).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Loss During Work-up: The precipitation of diphenylacetic acid is sensitive. Pouring the hot filtrate too quickly into the sodium bisulfite solution can result in an oily or pink product, indicating impurities and complicating filtration.[1]

  • Reagent Quality: The quality of red phosphorus and iodine is crucial. Ensure they are fresh and handled under appropriate conditions to maintain reactivity.

Problem 2: Low Yield in Step 2 (Esterification)

Q: The esterification of diphenylacetic acid with 2-dimethylaminoethanol is resulting in a poor yield (<50%). How can I improve this?

A: This is a common issue related to the equilibrium nature of Fischer esterification. Consider the following strategies:

  • Driving the Equilibrium: The reaction produces water, which can hydrolyze the ester product. To improve yield, either use a large excess of one reactant (typically the alcohol) or remove water as it forms using a Dean-Stark apparatus.[3]

  • Catalyst Choice: While strong mineral acids like H₂SO₄ are common, they can cause charring or side reactions at high temperatures. Consider using a milder solid acid catalyst like Amberlyst-15 or a cation-exchange resin, which can offer high yields and easier work-up.[4][5][6]

  • Alternative Coupling Methods: For difficult esterifications, especially with sterically hindered components, using a coupling agent like Dicyclohexylcarbodiimide (DCC) with an activating agent like 4-Dimethylaminopyridine (DMAP) can significantly improve yields at lower temperatures, though it requires careful purification to remove byproducts.

Data Presentation: Comparison of Esterification Conditions

The following table summarizes the impact of different catalysts and conditions on the esterification yield.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Considerations
H₂SO₄ (catalytic)TolueneReflux (110°C)8 - 1260 - 75Requires Dean-Stark trap to remove water.[3] Potential for charring.
Amberlyst-15None (excess alcohol)110°C6~80Environmentally friendly, catalyst is easily filtered off.[6]
DCC / DMAPDichloromethane (DCM)Room Temp (25°C)4 - 6>90High yield at low temp, but DCC byproduct removal is necessary.

Problem 3: Difficulty in Final Product Purification

Q: My final this compound product is impure after the initial work-up. What is an effective purification strategy?

A: The basic nature of the dimethylamino group in this compound allows for a straightforward acid-base extraction.

  • Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic organic impurities behind.

  • Separate the aqueous layer and basify it with a weak base (e.g., NaHCO₃ or Na₂CO₃ solution) to deprotonate the this compound, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography. Solid-phase extraction (SPE) techniques can also be effective for removing residual impurities.[7]

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and resolving low-yield issues in this compound synthesis.

G Start Low Overall Yield Detected CheckStep1 Analyze Step 1: Diphenylacetic Acid Synthesis Start->CheckStep1 CheckStep2 Analyze Step 2: Esterification Reaction Start->CheckStep2 CheckPurification Review Final Purification Protocol Start->CheckPurification Step1_Yield Is Step 1 Yield < 90%? CheckStep1->Step1_Yield Step2_Yield Is Step 2 Yield < 80%? CheckStep2->Step2_Yield Purification_Loss Significant Product Loss During Purification? CheckPurification->Purification_Loss Step1_Yield->CheckStep2 No Step1_Sol Troubleshoot Step 1: - Check reflux time - Review work-up procedure - Verify reagent quality Step1_Yield->Step1_Sol Yes Step1_Sol->CheckStep2 Step2_Yield->CheckPurification No Step2_Sol Troubleshoot Step 2: - Implement water removal - Use excess alcohol - Change catalyst (e.g., Amberlyst) - Consider DCC/DMAP coupling Step2_Yield->Step2_Sol Yes Step2_Sol->CheckPurification Purification_Sol Optimize Purification: - Implement acid-base extraction - Check pH during washes - Consider column chromatography Purification_Loss->Purification_Sol Yes End Yield Optimized Purification_Loss->End No Purification_Sol->End

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Key Experimental Protocols

High-Yield Synthesis of Diphenylacetic Acid from Benzilic Acid[1]
  • Reagents:

    • Benzilic Acid: 100 g (0.44 mol)

    • Glacial Acetic Acid: 250 mL

    • Red Phosphorus: 15 g

    • Iodine: 5 g

    • Water: 5 mL

    • Sodium Bisulfite solution (20-25 g in 1 L of water)

  • Procedure:

    • In a 1-L round-bottom flask, combine glacial acetic acid, red phosphorus, and iodine. Allow the mixture to stand for 20 minutes until the iodine has reacted.

    • Add water and benzilic acid to the flask.

    • Attach a reflux condenser and boil the mixture continuously for at least 2.5 hours.

    • Filter the hot mixture with suction to remove the excess red phosphorus.

    • Slowly pour the hot filtrate into a cold, well-stirred solution of sodium bisulfite.

    • A fine white or slightly yellow powder of diphenylacetic acid will precipitate.

    • Filter the product with suction, wash with cold water, and dry thoroughly.

    • Expected Yield: 88–90 g (94–97%)

Improved Yield Esterification using Amberlyst-15[8][10]
  • Reagents:

    • Diphenylacetic Acid: 21.2 g (0.1 mol)

    • 2-Dimethylaminoethanol: 26.7 g (0.3 mol, 3 equivalents)

    • Amberlyst-15 (or similar cation-exchange resin): 2.1 g (10% w/w of carboxylic acid)

  • Procedure:

    • Combine diphenylacetic acid, 2-dimethylaminoethanol, and Amberlyst-15 in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture with stirring at 110°C for 6 hours. The excess alcohol also serves as the solvent.

    • Monitor the reaction progress using TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the Amberlyst-15 catalyst.

    • Proceed with the acid-base extraction work-up as described in the purification troubleshooting section.

    • Expected Yield: ~80%

References

Addressing batch-to-batch variability of Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ResearchCompoundX. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ResearchCompoundX and what is its primary mechanism of action?

ResearchCompoundX is a synthetic small molecule that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine, it inhibits parasympathetic nerve impulses, leading to effects such as smooth muscle relaxation.[2][3] Its dual-action also includes the inhibition of L-type voltage-gated calcium channels, which further contributes to its effects on muscle contraction.[4]

Q2: What are the potential sources of batch-to-batch variability with ResearchCompoundX?

Batch-to-batch variability in active pharmaceutical ingredients (APIs) like ResearchCompoundX can arise from several factors during synthesis, purification, and storage. These can include:

  • Polymorphism: The existence of different crystalline forms can affect solubility, dissolution rate, and bioavailability.

  • Impurities: Residual solvents, starting materials, or by-products from the synthesis can vary between batches.[5][6] Even trace amounts of impurities can sometimes impact biological activity.[6]

  • Degradation: Improper handling or storage (e.g., exposure to light, moisture, or temperature fluctuations) can lead to the formation of degradation products.

  • Particle Size Distribution: Variations in particle size can influence the dissolution rate and, consequently, the effective concentration in solution.

  • Salt Form and Stoichiometry: Inconsistent formation of the hydrochloride salt can affect molecular weight and solubility.

Q3: I am observing inconsistent results in my cell-based assays with a new batch of ResearchCompoundX. What are the first steps I should take?

If you suspect batch-to-batch variability is affecting your results, a systematic approach is crucial.

  • Confirm Identity and Purity: First, verify the identity and purity of the new batch using the analytical techniques detailed in the troubleshooting guides below (e.g., HPLC, LC-MS). Compare the results to the certificate of analysis (CofA) provided and to data from a previous, well-performing batch if available.

  • Check Solubility: Ensure the compound is fully dissolved in your solvent. Visual inspection for precipitates is a start, but quantitative solubility assessment is recommended.

  • Perform a Dose-Response Curve: Run a full dose-response curve for the new batch and compare it to the curve from a previous batch. A significant shift in the EC50 or maximal effect is a strong indicator of a potency difference.

  • Review Storage and Handling: Confirm that the compound has been stored under the recommended conditions (e.g., -20°C, protected from light).

Troubleshooting Guides

Issue 1: Reduced or No Activity of a New Batch

You have received a new lot of ResearchCompoundX, and it shows significantly lower potency or no activity in your standard assay compared to a previous lot.

G start Inconsistent Activity Observed check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_solubility Assess Compound Solubility (Protocol 1) check_storage->check_solubility run_qc Perform QC Analysis (HPLC, LC-MS, NMR) (Protocols 2, 3, 4) check_solubility->run_qc compare_data Compare Data to CofA and Previous Batches run_qc->compare_data data_matches Data Matches? compare_data->data_matches contact_support Contact Technical Support with All Data data_matches->contact_support No troubleshoot_assay Troubleshoot Experimental Assay Parameters data_matches->troubleshoot_assay Yes

A logical workflow for troubleshooting inconsistent compound activity.

Step 1: Verify Solubility

A common cause of reduced activity is poor solubility of the new batch in the assay medium.

  • Question: How can I be sure the compound is fully dissolved?

  • Answer: Prepare a saturated solution of both the new and a previously well-behaved batch of ResearchCompoundX in your experimental solvent at a controlled temperature. After equilibration, filter the solutions and quantify the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy. A significant difference in solubility can explain the discrepancy in activity.

Step 2: Compare Physicochemical Properties

If solubility is not the issue, the problem may lie in the purity or identity of the new batch.

  • Question: How can I confirm the purity and identity of the new batch?

  • Answer: Perform the following analytical tests and compare the results to the Certificate of Analysis (CofA) and, if possible, to a retained sample of a previous "good" batch.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

The following tables show hypothetical comparative data for a "good" batch (Lot A) and a "problematic" batch (Lot B) of ResearchCompoundX.

Data Presentation

Table 1: Comparative Physicochemical Analysis of ResearchCompoundX Batches

ParameterLot A (Good Batch)Lot B (Problematic Batch)Method
Appearance White crystalline solidOff-white powderVisual Inspection
Purity (HPLC) 99.5%96.2% (with 2.5% unknown impurity)HPLC-UV (254 nm)
Molecular Weight 345.89 g/mol (Observed)345.90 g/mol (Observed)LC-MS (ESI+)
¹H-NMR Conforms to structureConforms to structure500 MHz NMR
Solubility (PBS, pH 7.4) 5.2 mg/mL2.8 mg/mLEquilibrium Solubility Assay

In this example, the lower purity and solubility of Lot B are likely contributors to its reduced biological activity.

Issue 2: Increased Off-Target Effects or Cytotoxicity

A new batch of ResearchCompoundX shows unexpected cytotoxicity or activity in control assays where it should be inactive.

  • Question: What could cause increased off-target effects?

  • Answer: This is often due to the presence of an active impurity.

    • Troubleshooting Step: Re-examine the HPLC chromatogram for the problematic batch. Are there new peaks present that are not in the reference batch? Use LC-MS to obtain the mass of the impurity. If possible, a forced degradation study (e.g., acid/base hydrolysis, oxidation) can help identify potential degradation products that might be the source of the off-target activity.

Table 2: Impurity Profile of ResearchCompoundX Batches

BatchRetention Time (min)Area %Molecular Weight (LC-MS)Notes
Lot A 8.599.5%345.9ResearchCompoundX
4.20.3%Not DeterminedMinor impurity
Lot B 8.596.2%345.9ResearchCompoundX
6.72.5%289.7New, significant impurity

The presence of a new, significant impurity in Lot B could be responsible for the observed off-target effects.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assay

This protocol determines the equilibrium solubility of ResearchCompoundX.[7]

  • Preparation: Add an excess amount of the solid compound (e.g., 10 mg) to a known volume of your solvent (e.g., 1 mL of PBS) in a glass vial.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it in the mobile phase used for HPLC. Quantify the concentration of the dissolved compound using a pre-established calibration curve via HPLC-UV.[8]

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol is for determining the purity of ResearchCompoundX.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of ResearchCompoundX in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute this stock to a final concentration of 50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample. Integrate the peak areas of all detected peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 3: Molecular Weight Confirmation by LC-MS

This protocol confirms the molecular weight of ResearchCompoundX.[9][10]

  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-MS Conditions: Use the same HPLC gradient as in Protocol 2, but direct the column effluent into the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-1000.

  • Analysis: Identify the peak corresponding to ResearchCompoundX and determine its mass-to-charge ratio (m/z). Look for the [M+H]⁺ ion.

Protocol 4: Structural Confirmation by ¹H-NMR

This protocol confirms the chemical structure of ResearchCompoundX.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the obtained spectrum with a reference spectrum or the expected structure.

Signaling Pathways

ResearchCompoundX exerts its effects primarily through two mechanisms: blockade of muscarinic acetylcholine receptors and inhibition of L-type calcium channels.

Muscarinic Receptor Signaling Pathway

ResearchCompoundX is an antagonist of M₃ muscarinic receptors, which are Gq-protein coupled receptors prevalent on smooth muscle cells.[11][12]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction PKC->Contraction Sensitizes Ca_cytosol ↑ [Ca²⁺]i Ca_cytosol->Contraction Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_cytosol Release ACh Acetylcholine ACh->M3R Activates RCX ResearchCompoundX RCX->M3R Blocks

M₃ muscarinic receptor signaling pathway antagonism by ResearchCompoundX.
Calcium Channel Inhibition Pathway

ResearchCompoundX directly blocks L-type voltage-gated calcium channels, inhibiting the influx of extracellular calcium that is necessary for sustained smooth muscle contraction.[4]

G cluster_membrane Plasma Membrane cluster_space Extracellular Space cluster_cytosol Cytosol VGCC L-type Voltage-Gated Ca²⁺ Channel Ca_cytosol ↑ [Ca²⁺]i VGCC->Ca_cytosol Ca_extra Ca²⁺ Ca_extra->VGCC Influx Contraction Smooth Muscle Contraction Ca_cytosol->Contraction Depolarization Membrane Depolarization Depolarization->VGCC Opens RCX ResearchCompoundX RCX->VGCC Blocks

Inhibition of L-type calcium channels by ResearchCompoundX.

References

Preventing Difemerine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Difemerine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical features?

A1: this compound is a synthetic anticholinergic agent.[1][2] Its chemical structure, 2-(dimethylamino)-2-methylpropyl 2-hydroxy-2,2-diphenylacetate, features an ester functional group and a tertiary amino group.[1] These groups are important for its biological activity but also represent potential sites for chemical degradation.

Q2: What are the most common causes of this compound degradation?

A2: The most common degradation pathways for compounds with structures similar to this compound are hydrolysis and oxidation.[3][4][5]

  • Hydrolysis: The ester linkage in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[3][6][7] This would result in the formation of benzilic acid and 2-(dimethylamino)-2-methylpropan-1-ol.

  • Oxidation: The tertiary amine group can be susceptible to oxidation, which can be initiated by light, heat, or trace metal impurities.[3][8]

Q3: I'm observing a loss of potency in my this compound samples over time. What could be the cause?

A3: A loss of potency is a primary indicator of chemical degradation. The most likely cause is the hydrolysis of the ester bond, which renders the molecule inactive. To confirm this, you should perform a stability-indicating analysis, such as HPLC, to quantify the amount of intact this compound and detect the presence of degradation products.

Q4: How does pH affect the stability of this compound in my experiments?

A4: The pH of your solution is a critical factor. Ester hydrolysis is significantly influenced by pH.[6] For many ester-containing drugs, the optimal stability is found in a slightly acidic pH range (typically pH 4-6). Both strongly acidic and alkaline conditions can accelerate the rate of hydrolysis.[9]

Q5: Can I use antioxidants to protect my this compound stock solutions?

A5: Yes, for protection against oxidative degradation, the use of antioxidants can be beneficial.[10][11] The choice of antioxidant will depend on your experimental system (e.g., aqueous vs. organic solvent). Common water-soluble antioxidants include ascorbic acid and sodium metabisulfite, while oil-soluble options include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[10][] It is crucial to ensure the chosen antioxidant is compatible with your assay.[13]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

  • Symptom: HPLC analysis shows a significant decrease in the main this compound peak and the appearance of new peaks corresponding to degradants within a short period (e.g., hours to days).

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH 1. Measure the pH of your buffer. 2. Conduct a pH stability profile study to determine the optimal pH for this compound stability (see Experimental Protocols). 3. Adjust your buffer to the optimal pH, typically in the slightly acidic range.
Presence of Catalytic Impurities 1. Use high-purity water and buffer reagents. 2. If metal ion catalysis is suspected, consider adding a chelating agent like EDTA to your buffer.[6]
Elevated Temperature 1. Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C). 2. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes.
Microbial Contamination 1. Use sterile buffers and aseptic techniques, especially for long-term experiments. 2. Consider filtering your buffer through a 0.22 µm filter.

Issue 2: Discoloration or Precipitation of this compound Stock Solutions

  • Symptom: The stock solution, typically in an organic solvent like DMSO, appears yellow or contains visible precipitate upon storage.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Photo-oxidation 1. Store this compound, both as a solid and in solution, in amber vials or otherwise protected from light.[3][7] 2. Minimize exposure to ambient light during experimental setup.
Oxidation 1. Prepare solutions with solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Consider adding a suitable antioxidant to the stock solution (e.g., BHT for DMSO stocks).[14]
Poor Solubility / Precipitation 1. Ensure the concentration of your stock solution does not exceed the solubility limit of this compound in the chosen solvent. 2. If precipitation occurs upon dilution into an aqueous buffer, this indicates poor aqueous solubility.[15] Consider adjusting the dilution method (e.g., serial dilutions) or using solubilizing agents, if compatible with your experiment.[15]

Experimental Protocols

Protocol 1: pH Stability Profile of this compound

  • Objective: To determine the pH at which this compound exhibits maximum stability.

  • Methodology:

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining percentage of this compound.[16][17]

    • Plot the percentage of this compound remaining versus time for each pH and calculate the degradation rate constant.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.[18][19]

  • Methodology:

    • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Stress Conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

      • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

      • Oxidation: Add 3% H₂O₂ and store at room temperature.

      • Photostability: Expose the solution to light according to ICH Q1B guidelines. Keep a control sample protected from light.

    • Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient.[13] Use LC-MS to identify the mass of the major degradation products to aid in structural elucidation.[16]

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C

pHDegradation Rate Constant (k, hr⁻¹)Half-life (t½, hours)
2.00.04814.4
4.00.00977.0
5.00.005138.6
7.00.02133.0
9.00.0858.2

Table 2: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h18.5%Benzilic Acid, 2-(dimethylamino)-2-methylpropan-1-ol
0.1 M NaOH, 60°C, 8h22.1%Benzilic Acid, 2-(dimethylamino)-2-methylpropan-1-ol
3% H₂O₂, RT, 24h12.3%This compound N-oxide
Photolysis, ICH Q1B9.8%Various photolytic products

Visualizations

G cluster_hydrolysis Hydrolytic Degradation Pathway cluster_oxidation Oxidative Degradation Pathway This compound This compound Benzilic_Acid Benzilic Acid This compound->Benzilic_Acid H₂O (Acid/Base) Amine_Alcohol 2-(dimethylamino)- 2-methylpropan-1-ol This compound->Amine_Alcohol H₂O (Acid/Base) Difemerine_O This compound N_Oxide This compound N-oxide Difemerine_O->N_Oxide [O] (e.g., H₂O₂, Light)

Caption: Potential degradation pathways of this compound.

G start Start: Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_solution Assess Solution Parameters (pH, Solvent, Age) start->check_solution hplc_analysis Perform Stability-Indicating HPLC-UV/MS Analysis check_storage->hplc_analysis check_solution->hplc_analysis compare Compare to Control/ Reference Standard hplc_analysis->compare degradation_confirmed Degradation Confirmed? compare->degradation_confirmed no_degradation No Significant Degradation. Re-evaluate Assay. degradation_confirmed->no_degradation No identify_cause Isolate Cause: Conduct Forced Degradation/ pH Profile Studies degradation_confirmed->identify_cause Yes implement_changes Implement Corrective Actions: - Adjust pH/Buffer - Add Antioxidant - Protect from Light - Optimize Storage Temp identify_cause->implement_changes retest Re-test Stability implement_changes->retest

Caption: Troubleshooting workflow for this compound degradation.

References

Refinement of analytical methods for Difemerine quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Diphenhydramine (B27). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of Diphenhydramine using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Question/Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the system.1. Flush the column with a strong solvent, or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For Diphenhydramine, a pH of around 3.0 or 7.4 has been used.[1][2] 3. Reduce the injection volume or dilute the sample. 4. Check and tighten all fittings; ensure the column is installed correctly.[3]
Inconsistent retention times 1. Fluctuations in mobile phase composition or flow rate. 2. Unstable column temperature. 3. Leaks in the system.[3] 4. Air bubbles in the pump or detector.1. Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning. 2. Use a column oven to maintain a consistent temperature.[1][2] 3. Perform a leak test. 4. Purge the pump and detector to remove any trapped air.
Low signal intensity or no peak 1. Incorrect wavelength selection. 2. Sample degradation. 3. Detector malfunction. 4. Insufficient sample concentration.1. Optimize the detection wavelength. Wavelengths around 220 nm, 225 nm, and 254 nm have been reported for Diphenhydramine.[1][4][5][6] 2. Ensure proper sample storage and handling. Diphenhydramine can degrade under acidic conditions and UV/VIS irradiation.[7][8] 3. Check the detector lamp and other settings. 4. Increase the sample concentration or injection volume.
Baseline drift or noise 1. Contaminated mobile phase or column. 2. Detector not equilibrated. 3. Air bubbles in the system. 4. Fluctuations in ambient temperature.1. Use fresh, high-purity solvents and filter the mobile phase. Flush the column. 2. Allow sufficient time for the detector to warm up and stabilize. 3. Degas the mobile phase and purge the system. 4. Maintain a stable laboratory temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question/Issue Possible Cause(s) Recommended Solution(s)
Low ion intensity 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Incorrect mass transition settings. 4. Clogged ion source.1. Improve sample preparation (e.g., solid-phase extraction) to remove interfering substances.[9] Dilute the sample. 2. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 3. Verify the precursor and product ion masses for Diphenhydramine (protonated molecule m/z 256.17).[10][11] 4. Clean the ion source according to the manufacturer's instructions.
Poor reproducibility 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in the LC system. 4. Drifting of the mass spectrometer calibration.1. Standardize the sample preparation procedure. Use an internal standard.[12] 2. Keep the autosampler at a controlled, cool temperature.[13] 3. Troubleshoot the LC system for flow rate and gradient consistency. 4. Recalibrate the mass spectrometer regularly.

Spectrophotometry

Question/Issue Possible Cause(s) Recommended Solution(s)
Non-linear calibration curve 1. Inappropriate wavelength selection. 2. High sample concentration leading to deviation from Beer's Law. 3. Chemical reactions or complex formation.[14][15][16]1. Ensure measurements are taken at the wavelength of maximum absorbance (λmax), which has been reported around 258 nm for UV spectrophotometry.[17] 2. Narrow the concentration range of the standards. 3. Investigate and control the reaction conditions (pH, reagent concentration) if using a colorimetric method.
High background absorbance 1. Contaminated cuvettes or solvent. 2. Interfering substances in the sample matrix.1. Use clean cuvettes and high-purity solvents for blanks and samples. 2. Perform a sample blank correction or use a sample preparation method to remove interferences.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the quantification of Diphenhydramine in plasma samples?

A1: LC-MS/MS is generally the preferred method for quantifying Diphenhydramine in biological matrices like plasma due to its high sensitivity and selectivity.[12] This method can accurately measure low concentrations of the drug and its metabolites, even in the presence of complex biological components.

Q2: How can I avoid the degradation of Diphenhydramine during sample preparation and analysis?

A2: Diphenhydramine is known to be sensitive to acidic conditions and light.[7][8] To minimize degradation, it is advisable to:

  • Maintain a neutral or slightly basic pH during sample preparation and storage.

  • Protect samples from light by using amber vials.

  • Store samples at refrigerated or frozen temperatures. A study on a "Magic Mouthwash" formulation showed Diphenhydramine to be stable for 90 days at both room and refrigerated temperatures.[7]

Q3: What are the typical validation parameters I should assess for a new analytical method for Diphenhydramine?

A3: According to ICH guidelines, the validation of an analytical method should include the assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][6]

  • Accuracy: The closeness of the test results to the true value.[4][5][6]

  • Precision: The degree of scatter between a series of measurements.[4][5][6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.[1][2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4][5]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline based on published methods.[1][2][4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[4][5]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 4:1 v/v) or a buffered solution of potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (e.g., 50:50 v/v), with pH adjusted to 3.0 or 7.4.[1][2][4][5]

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Detection Wavelength: 225 nm.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of Diphenhydramine hydrochloride in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

2. LC-MS/MS Method

This protocol is a general guideline based on published methods.[9][12]

  • Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or propylamino column.[12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B).

  • Flow Rate: 0.2 - 0.4 mL/min.[9]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Transition: Monitor the transition of the parent ion (m/z 256.2) to a suitable product ion.

  • Sample Preparation: For plasma samples, a liquid-liquid extraction or solid-phase extraction is recommended to remove proteins and other interferences.[12]

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No peak_shape_yes Check: - Column Condition - Mobile Phase pH - Sample Concentration - System Connections peak_shape->peak_shape_yes Yes signal_intensity Low Signal Intensity? retention_time->signal_intensity No retention_time_yes Check: - Mobile Phase - Flow Rate - Column Temperature - System for Leaks retention_time->retention_time_yes Yes baseline_issue Baseline Drift/Noise? signal_intensity->baseline_issue No signal_intensity_yes Check: - Wavelength - Sample Stability - Detector Function - Sample Concentration signal_intensity->signal_intensity_yes Yes end_node Problem Resolved baseline_issue->end_node No baseline_issue_yes Check: - Mobile Phase Purity - Detector Equilibration - System for Air Bubbles - Ambient Temperature baseline_issue->baseline_issue_yes Yes peak_shape_yes->end_node retention_time_yes->end_node signal_intensity_yes->end_node baseline_issue_yes->end_node

Caption: A troubleshooting workflow for common HPLC issues.

Analytical_Method_Validation_Pathway cluster_parameters Core Validation Parameters cluster_limits Sensitivity Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD Limit of Detection Robustness->LOD LOQ Limit of Quantification LOD->LOQ ValidatedMethod Validated Method LOQ->ValidatedMethod MethodDevelopment New Analytical Method MethodDevelopment->Specificity

References

Technical Support Center: Managing Adverse Anticholinergic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing the adverse effects of anticholinergic agents in experimental animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving anticholinergic drugs.

Issue 1: Excessive Sedation or Hypoactivity After Drug Administration

Q: My animal models (rats/mice) are showing profound sedation, lethargy, and a significant reduction in locomotor activity after administering an anticholinergic agent like scopolamine (B1681570), which is confounding my cognitive test results. What steps can I take to mitigate this?

A: This is a common issue, as anticholinergic drugs can have significant central nervous system depressant effects.[1] Here is a systematic approach to troubleshoot this problem:

  • Dose Reduction: The most straightforward step is to lower the dose of the anticholinergic agent. There is often a narrow window between a dose that induces cognitive deficits and one that causes excessive sedation. Review literature for the lowest effective dose for your specific behavioral paradigm. For example, while higher doses of scopolamine are used to induce memory retrieval deficits, lower doses are often sufficient for impairing memory acquisition.[2]

  • Acclimatization and Habituation: Ensure animals are thoroughly habituated to the testing environment and procedures before drug administration. This minimizes stress-induced hypoactivity, which can be exacerbated by the drug.

  • Timing of Behavioral Testing: Adjust the time window between drug administration and testing. The peak sedative effects may occur at a different time than the peak cognitive impairment. Conduct a pilot study to determine the optimal time for testing post-administration. For instance, scopolamine is often administered 30 minutes before testing.[3][4]

  • Route of Administration: The route of administration (e.g., intraperitoneal vs. subcutaneous) can affect the pharmacokinetics and peak sedative effects of the drug. Consider whether an alternative route could provide a more stable and less acutely sedative effect.

  • Control for Motor Activity: Always include a measure of general locomotor activity (e.g., open field test) to dissociate the cognitive effects from motor impairments.[2] This allows you to quantitatively account for sedation in your analysis.

Issue 2: High Variability in Behavioral Data

Q: I am observing high inter-animal variability in response to my anticholinergic protocol, making it difficult to achieve statistical significance. How can I reduce this variability?

A: High variability can obscure true experimental effects. Consider the following factors:

  • Animal Strain and Sex: Different rodent strains can have varying sensitivities to cholinergic blockade. Ensure you are using a consistent strain and sex throughout the study, as hormonal cycles in females can also contribute to variability.

  • Environmental Factors: Maintain consistent environmental conditions (e.g., light/dark cycle, temperature, noise levels) as these can influence animal behavior and drug metabolism.

  • Handling and Acclimatization: Standardize all handling procedures and ensure a sufficient acclimatization period (at least one week) before experiments begin. Inconsistent handling can be a major source of stress and variability.

  • Baseline Screening: Before starting the drug protocol, conduct baseline behavioral testing. This allows you to identify outliers or animals with pre-existing behavioral abnormalities. You can then use baseline performance as a covariate in your statistical analysis to account for individual differences.

  • Drug Preparation and Administration: Ensure the drug is completely solubilized and administered consistently (e.g., same time of day, same injection volume per body weight). Prepare fresh solutions as recommended to avoid degradation.

Issue 3: Distinguishing Central vs. Peripheral Effects

Q: My animals are exhibiting peripheral side effects like dry mouth, urinary retention, and altered heart rate. How can I confirm these are peripheral and ensure my intended central effects (cognitive impairment) are not just a consequence of systemic discomfort?

A: Differentiating central from peripheral effects is critical for valid interpretation. Anticholinergic drugs can be broadly classified based on their ability to cross the blood-brain barrier (BBB).[5]

  • Use of Control Compounds: To isolate central effects, use a peripherally restricted anticholinergic agent (e.g., atropine (B194438) methylnitrate, scopolamine methylnitrate) as a control.[5][6] These quaternary ammonium (B1175870) compounds do not readily cross the BBB. If the behavioral deficits are only observed with the centrally-acting (tertiary amine) drug (e.g., atropine sulfate, scopolamine hydrobromide) and not the peripherally-acting equivalent, it strongly suggests the effect is mediated within the CNS.[5]

  • Monitor Peripheral Signs: Systematically monitor and record peripheral signs such as pupil dilation (mydriasis), heart rate, and body temperature.[7][8] While some level of peripheral effect is expected, severe signs may indicate the dose is too high and causing systemic distress that could non-specifically impair task performance.

  • Reversal Agents: Employ reversal agents with different BBB permeability. Physostigmine (B191203), which crosses the BBB, can reverse both central and peripheral effects.[9][10] In contrast, neostigmine, which poorly crosses the BBB, will primarily reverse peripheral effects.[9] Comparing the effects of these two agents can help dissect the origin of the observed impairments.[9]

Caption: Troubleshooting logic for differentiating central vs. peripheral effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse anticholinergic effects observed in animal models?

A: Adverse effects are broadly categorized as central or peripheral.[7]

  • Central Effects: These stem from the blockade of muscarinic receptors in the brain and include sedation, confusion, agitation, memory impairment, and impaired concentration.[7][8] In animal models, this manifests as cognitive deficits in tasks like the Morris water maze or Y-maze, as well as changes in locomotor activity.[2][4]

  • Peripheral Effects: These result from blocking muscarinic receptors in the peripheral nervous system. Common signs include dry mouth, blurred vision (due to mydriasis or pupil dilation), tachycardia (increased heart rate), urinary retention, and constipation or gastrointestinal stasis.[8][11][12]

Q2: How do I choose the right reversal agent for scopolamine-induced cognitive deficits?

A: The choice of reversal agent depends on your experimental goals. The most common strategy is to increase acetylcholine (B1216132) (ACh) levels in the synaptic cleft to outcompete the antagonist (scopolamine) at the muscarinic receptor. This is typically achieved with acetylcholinesterase (AChE) inhibitors.

  • Physostigmine: A non-selective, reversible AChE inhibitor that readily crosses the blood-brain barrier. It is effective at reversing both central and peripheral effects of scopolamine.[1][9][13] However, it has a short half-life.

  • Donepezil (B133215): A selective, reversible AChE inhibitor with a longer duration of action, commonly used in Alzheimer's disease research.[1] It has been shown to effectively ameliorate scopolamine-induced memory impairment in various rodent models.[2][3][14]

  • Rivastigmine and Galantamine: These are other AChE inhibitors used in Alzheimer's disease that have also demonstrated efficacy in reversing scopolamine-induced deficits in animal models.[1]

The table below summarizes doses used in published rodent studies.

Q3: Are there non-cholinergic strategies to reverse scopolamine-induced deficits?

A: Yes, while less common, compounds acting on other neurotransmitter systems have been shown to reverse scopolamine-induced amnesia. For example, D-Cycloserine, a partial agonist at the NMDA receptor's glycine (B1666218) site, has been shown to reverse scopolamine-induced deficits in object and place recognition tests in rats.[15] This highlights the complex interplay between cholinergic and glutamatergic systems in memory formation.

Q4: How can I manage cardiovascular side effects like tachycardia?

A: Tachycardia is a common peripheral side effect.[8]

  • Monitoring: If cardiovascular effects are a concern for your experiment or animal model (e.g., in studies involving cardiovascular disease), monitor heart rate and blood pressure using telemetry or tail-cuff methods.

  • Dose Titration: Use the minimum effective dose of the anticholinergic agent to achieve the desired central effect, as this will minimize peripheral side effects.

  • Selective Antagonists: If your research allows, consider using muscarinic antagonists with greater selectivity for CNS receptor subtypes over cardiac (M2) receptors, although broadly-acting agents like scopolamine and atropine remain common.

  • Peripheral Reversal: In some cases, a peripherally-restricted cholinergic agonist or AChE inhibitor could be co-administered to counteract peripheral effects, but this can complicate the experimental design and interpretation.

Q5: What is the best practice for managing gastrointestinal (GI) stasis in small animals like rabbits and rodents?

A: Anticholinergic drugs reduce gut motility and can lead to GI stasis, a serious condition, particularly in herbivores like rabbits.[16]

  • Prophylactic Care: Ensure animals are on a high-fiber diet to promote gut motility.[17] Provide ad libitum access to water to prevent dehydration, which can worsen stasis.

  • Monitoring: Closely monitor fecal output and appetite. A reduction in fecal pellet size or number is an early sign of GI stasis.

  • Supportive Care: If stasis is suspected, consult with a veterinarian. Treatment typically involves fluid therapy (subcutaneous or intravenous fluids), analgesics for pain (e.g., buprenorphine, meloxicam), and prokinetic agents to stimulate GI motility (e.g., metoclopramide, cisapride).[17] It is critical to rule out an intestinal obstruction before administering prokinetics.[17]

  • Dose and Duration: Limit the dose and duration of anticholinergic administration to the minimum necessary for the experiment to reduce the risk of severe GI complications.

Data Presentation: Reversal of Scopolamine-Induced Deficits

The following table summarizes effective doses of various reversal agents used to counteract scopolamine-induced cognitive impairment in rodent models.

Anticholinergic Agent (Dose)Animal ModelBehavioral TestReversal AgentEffective Dose Range (Route)Reference
Scopolamine (1.0 mg/kg, i.p.)MiceY-MazeDonepezil3 - 10 mg/kg (p.o.)[3][4]
Scopolamine (0.3 mg/kg)MiceSocial MemoryDonepezil1 mg/kg[14]
Scopolamine (0.15 mg/kg, i.p.)RatsRadial Arm Maze(-)-Huperzine A0.2 - 0.4 mg/kg (p.o.)[18]
Scopolamine (0.15 mg/kg, i.p.)RatsRadial Arm MazeDonepezil (E2020)0.6 - 0.9 mg/kg (p.o.)[18]
Scopolamine (0.4 mg/kg, i.p.)RatsMorris Water MazeTAK-1470.1 - 1.0 mg/kg (i.p.)[2]
Scopolamine (0.4 mg/kg, i.p.)RatsMorris Water MazeDonepezil0.1 - 1.0 mg/kg (i.p.)[2]
Scopolamine (3 mg/kg, i.p.)RatsMorris Water MazeDonepezil + Quercetin (B1663063)3 mg/kg + 25 mg/kg (p.o.)[19]
Scopolamine (200 µM, immersion)ZebrafishPassive AvoidancePhysostigmine20 µM (immersion)[13]
Physostigmine (0.05-0.1 mg/kg, s.c.)RatsTremor AnalysisScopolamine0.1 - 0.2 mg/kg (s.c.)[20]

Note: i.p. = intraperitoneal; p.o. = oral administration; s.c. = subcutaneous.

Experimental Protocols & Visualizations

Cholinergic Signaling & Pharmacological Intervention

Acetylcholine (ACh) is synthesized and released into the synaptic cleft, where it binds to muscarinic receptors on the postsynaptic neuron to propagate a signal. Acetylcholinesterase (AChE) breaks down ACh to terminate the signal. Anticholinergic drugs competitively block muscarinic receptors, while AChE inhibitors increase the synaptic concentration of ACh, enhancing cholinergic transmission.

CholinergicPathway Cholinergic Synapse and Intervention Points cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_synth Acetyl-CoA + Choline -> ACh ACh_vesicle ACh Vesicle ACh_synth->ACh_vesicle Packaging M_Receptor Muscarinic Receptor ACh_vesicle->M_Receptor ACh Release Signal Signal Transduction M_Receptor->Signal Activation AChE AChE Synaptic_Cleft Synaptic Cleft AChE->ACh_synth Breaks down ACh (Choline recycled) Scopolamine Anticholinergic Drug (e.g., Scopolamine) Scopolamine->M_Receptor BLOCKS AChE_I AChE Inhibitor (e.g., Donepezil) AChE_I->M_Receptor Result: More ACh available to compete with blocker AChE_I->AChE INHIBITS

Caption: Cholinergic signaling pathway and points of pharmacological intervention.
General Experimental Workflow

A typical experiment to test a potential cognitive enhancer against a scopolamine-induced deficit follows a standardized timeline to ensure reliability and reproducibility.

ExperimentalWorkflow cluster_workflow Typical Experimental Timeline start Day 1-7 Acclimatization training Day 8-12 Habituation & Baseline Training start->training treat Administer Reversal Agent (e.g., 60 min pre-test) training->treat induce Day 13 (Test Day) Administer Scopolamine (e.g., 30 min pre-test) test Behavioral Testing (e.g., Y-Maze, MWM) induce->test treat->induce end Data Analysis test->end

Caption: General experimental workflow for a scopolamine reversal study.
Methodology: Y-Maze Spontaneous Alternation Task

This task assesses spatial working memory, which is sensitive to cholinergic disruption. The protocol is based on methods described in literature.[3][4]

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high) placed in a room with visual cues.

  • Procedure:

    • Animals are orally administered the reversal agent (e.g., Donepezil HCl, 3-10 mg/kg) or vehicle once daily for a predetermined number of days (e.g., four consecutive days).[3][4]

    • On the final day, the anticholinergic agent (e.g., Scopolamine, 1.0 mg/kg, s.c. or i.p.) is administered 30 minutes after the final dose of the reversal agent.[3][4]

    • 30 minutes after scopolamine administration, the mouse is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).

  • Data Collection: An arm entry is counted when all four paws of the animal are within the arm. The sequence of arm entries is recorded.

  • Analysis:

    • A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA).

    • The percentage of alternation is calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] * 100.

    • A decrease in the percentage of alternation in scopolamine-treated animals indicates a working memory deficit, while a restoration of this percentage by a test compound indicates efficacy.[4]

Methodology: Morris Water Maze (MWM)

This task assesses spatial learning and memory and is widely used in scopolamine-induced amnesia models.[2][19]

  • Apparatus: A large circular pool (e.g., 1.5 m diameter) filled with opaque water (made non-toxic with milk powder or tempura paint) maintained at 22-25°C. A small escape platform is hidden 1-2 cm below the water surface in a fixed location in one quadrant. The room should have various prominent visual cues.

  • Procedure (Acquisition Phase):

    • Scopolamine (e.g., 0.4 mg/kg, i.p.) is administered 30 minutes before the first trial of the day.[2] Reversal agents are typically given prior to scopolamine.

    • Rats are trained for several consecutive days (e.g., 4-5 days) with multiple trials per day (e.g., 4 trials).

    • For each trial, the rat is placed into the pool from one of four random starting positions and allowed to swim until it finds the platform or until a maximum time has elapsed (e.g., 60-90 seconds).

    • If the rat fails to find the platform, it is gently guided to it and allowed to remain there for 15-30 seconds.

  • Data Collection: An overhead camera connected to tracking software records the animal's swim path, escape latency (time to find the platform), and swim speed.

  • Analysis:

    • A learning curve is generated by plotting the average escape latency across training days. Scopolamine-treated animals are expected to show a significantly longer escape latency compared to controls.[2]

    • Effective reversal agents will significantly reduce the scopolamine-induced increase in escape latency.[2][19]

    • A "probe trial" can be conducted 24 hours after the last training session, where the platform is removed. The time spent in the target quadrant where the platform used to be is measured as an indicator of memory retention.

References

Technical Support Center: Synthesis and Purification of Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Difemerine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: this compound, being a tertiary amine ester, is commonly synthesized via a Fischer esterification reaction. This involves the reaction of benzilic acid with 2-(dimethylamino)-2-methylpropan-1-ol (B1265713) in the presence of a strong acid catalyst, such as sulfuric acid.

Q2: What are the potential impurities I should be aware of during this compound synthesis?

A2: Potential impurities can arise from several sources including unreacted starting materials, side-products, and degradation products. Common impurities may include residual benzilic acid, 2-(dimethylamino)-2-methylpropan-1-ol, and byproducts from side reactions such as dehydration of the tertiary alcohol starting material.

Q3: How can I monitor the progress of the reaction and the purity of my product?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. For purity assessment and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help in identifying impurities.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying crude this compound are recrystallization and column chromatography. Due to the basic nature of the tertiary amine, specialized purification techniques may be required to avoid interactions with acidic stationary phases in chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is heated to the appropriate temperature and allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting materials are consumed.
Inefficient removal of water.Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the esterification.
Loss of product during workup.Ensure proper pH adjustment during extraction. This compound, as a tertiary amine, will be in its protonated, water-soluble form at low pH. Extraction into an organic solvent should be performed under basic conditions.
Product Contamination with Starting Materials Incomplete reaction or inefficient purification.If TLC or HPLC shows the presence of starting materials, consider extending the reaction time or optimizing the purification protocol. For purification, recrystallization from a suitable solvent system or column chromatography can be effective.
Discolored Product (Yellow or Brown) Degradation of the product or starting materials.Ensure the reaction is not overheated. Purification by recrystallization, possibly with the use of activated charcoal, can help remove colored impurities.
Difficulty in Isolating the Product after Extraction Emulsion formation during aqueous workup.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is too soluble in the aqueous phase.Ensure the pH of the aqueous phase is sufficiently basic (pH > 9) to deprotonate the tertiary amine and increase its solubility in the organic phase.
Poor Separation during Column Chromatography Interaction of the basic amine with the silica (B1680970) gel.Use a deactivated stationary phase, such as alumina, or add a small amount of a basic modifier, like triethylamine (B128534) (e.g., 0.1-1%), to the eluent to suppress tailing and improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzilic acid (1.0 eq), 2-(dimethylamino)-2-methylpropan-1-ol (1.2 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature.

  • Proceed with the aqueous workup and purification as described in Protocol 2.

Protocol 2: Purification of Crude this compound
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzilic acid.

  • Wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Further purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials (Benzilic Acid, 2-(dimethylamino)-2-methylpropan-1-ol) reaction Fischer Esterification (Toluene, H₂SO₄, Reflux) start->reaction neutralization Neutralization (NaHCO₃ wash) reaction->neutralization extraction Extraction & Washing (Brine wash) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification_choice Purification Method concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization Option 1 chromatography Column Chromatography purification_choice->chromatography Option 2 final_product Pure this compound recrystallization->final_product chromatography->final_product analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Addressing Low Yield cluster_purity Addressing Impurities start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_reaction Check Reaction Conditions (Time, Temp) low_yield->check_reaction Yes optimize_purification Optimize Purification (Recrystallization/Chromatography) impure_product->optimize_purification Yes check_workup Check Workup pH check_reaction->check_workup improve_water_removal Improve Water Removal check_workup->improve_water_removal solution Improved Synthesis improve_water_removal->solution check_starting_materials Check Starting Material Purity optimize_purification->check_starting_materials prevent_degradation Prevent Degradation (Control Temperature) check_starting_materials->prevent_degradation prevent_degradation->solution

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

Difemerine: A Comparative Efficacy Analysis with Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of difemerine's efficacy with other prominent antispasmodic agents. The analysis is grounded in available preclinical and clinical data, with a focus on mechanism of action, experimental evaluation, and clinical outcomes for conditions such as Irritable Bowel Syndrome (IBS) and overactive bladder. While direct comparative clinical trial data for This compound (B1196196) against other antispasmodics is limited in publicly available literature, this guide synthesizes existing knowledge to provide a valuable resource for research and development.

Mechanism of Action: A Comparative Overview

Antispasmodic agents achieve their effects through various mechanisms, primarily targeting the reduction of smooth muscle contractility. These drugs can be broadly categorized into anticholinergic agents and direct smooth muscle relaxants.

This compound hydrochloride is characterized as an anticholinergic agent.[1] Its primary mechanism involves blocking the action of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, which leads to muscle relaxation.[1] Additionally, this compound has been noted to possess a secondary mechanism involving the inhibition of calcium ion influx into smooth muscle cells, further enhancing its antispasmodic effect.[1]

The following table summarizes the mechanisms of action for this compound and other commonly used antispasmodic agents.

Agent Class Primary Mechanism of Action Secondary Mechanism of Action
This compound AnticholinergicBlocks muscarinic acetylcholine receptors.[1]Inhibits calcium ion influx into smooth muscle cells.[1]
Dicyclomine AnticholinergicActs as an anticholinergic agent that blocks muscarinic receptors.[1]
Hyoscyamine (B1674123) AnticholinergicActs as an antagonist at muscarinic acetylcholine receptors.[2]
Otilonium (B12848) Bromide Calcium Channel BlockerBlocks L-type calcium channels in gastrointestinal smooth muscle.Binds to tachykinin NK2 receptors.
Mebeverine (B1676125) Direct Smooth Muscle RelaxantWorks through direct inhibitory effects on intestinal smooth muscle without anticholinergic properties.[1]Affects sodium, potassium, and calcium ion channels.
Pinaverium (B1222119) Bromide Calcium Channel BlockerActs as a selective voltage-dependent calcium channel blocker on intestinal smooth muscle cells.

Experimental Protocols for Efficacy Assessment

The preclinical evaluation of antispasmodic agents is crucial for determining their potential therapeutic efficacy. A standard and widely used method is the in vitro isolated organ bath study. This technique allows for the direct assessment of a compound's effect on smooth muscle contractility.[3][4]

Objective: To determine the antispasmodic activity of a test compound on isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon).

Materials and Apparatus:

  • Isolated organ bath system with a tissue holder, aeration tube, and temperature control.[3]

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).[5]

  • Spasmogen (contractile agent) such as acetylcholine (ACh) or potassium chloride (KCl).[6]

  • Test compound (e.g., this compound) and reference antispasmodic.

  • Isotonic or isometric force transducer and data acquisition system.[4]

Procedure:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., 2-3 cm of guinea pig ileum) is carefully dissected and cleaned of adhering mesenteric tissue.[5]

  • Mounting: The tissue is mounted vertically in the organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[6][7] One end of the tissue is attached to a fixed point, and the other to a force transducer.[7]

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight resting tension (e.g., 1 gram), during which it is washed periodically with fresh physiological salt solution.[5]

  • Induction of Contraction: A spasmogen is added to the bath to induce a stable, submaximal contraction. For example, acetylcholine can be used to stimulate muscarinic receptors, or a high concentration of potassium chloride can be used to induce depolarization and calcium influx.[6]

  • Application of Test Compound: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative or non-cumulative manner, and the resulting relaxation of the muscle is recorded.[6]

  • Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced by the spasmogen. Dose-response curves are constructed, and the EC50 (half-maximal effective concentration) is determined to quantify the potency of the antispasmodic agent.[7]

G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experiment cluster_3 Data Analysis Dissect Tissue Dissect Tissue Clean Tissue Clean Tissue Dissect Tissue->Clean Tissue Mount Tissue Mount Tissue Clean Tissue->Mount Tissue Equilibrate Equilibrate Mount Tissue->Equilibrate Induce Contraction Induce Contraction Equilibrate->Induce Contraction Add Test Compound Add Test Compound Induce Contraction->Add Test Compound Record Relaxation Record Relaxation Add Test Compound->Record Relaxation Calculate % Relaxation Calculate % Relaxation Record Relaxation->Calculate % Relaxation Generate Dose-Response Curve Generate Dose-Response Curve Calculate % Relaxation->Generate Dose-Response Curve Determine EC50 Determine EC50 Generate Dose-Response Curve->Determine EC50

Experimental workflow for an isolated organ bath study.

Clinical Efficacy of Antispasmodic Agents

Table 1: Comparative Efficacy of Dicyclomine and Mebeverine in IBS

Parameter Dicyclomine Mebeverine Source
Primary Mechanism Anticholinergic.[1]Direct Smooth Muscle Relaxant.[1][1]
Pain Reduction Significant improvement in pain shown in a meta-analysis of 26 double-blind trials.[1]Individual drug meta-analysis failed to show a significant reduction in pain.[1][1]
Global Symptom Improvement Superior to placebo in physicians' global assessment (67% vs 41% for placebo).[8]Showed some global benefit in meta-analysis.[1][1][8]
Common Side Effects Dry mouth.[1]Generally well-tolerated with fewer anticholinergic side effects.[1][1]

Table 2: Comparative Efficacy of Otilonium Bromide and Pinaverium Bromide in IBS

Parameter Otilonium Bromide Pinaverium Bromide Source
Reduction in Pain Episodes Significantly reduced the number of pain attacks compared to pinaverium bromide (p < 0.05).[9]Less effective in reducing the number of pain attacks compared to otilonium bromide.[9][9]
Other IBS Symptoms No significant difference in other parameters such as pain intensity and bowel movements compared to pinaverium bromide.[9]No significant difference in other parameters compared to otilonium bromide.[9][9]
Side Effects Similar occurrence of side effects to pinaverium bromide.[9]Similar occurrence of side effects to otilonium bromide.[9][9]

Table 3: Efficacy of Hyoscyamine in Clinical Settings

Condition Comparison Outcome Source
Irinotecan-related Cholinergic Syndrome vs. Atropine-diphenoxylateNo significant difference in the incidence of cholinergic syndrome (9.0% vs. 8.2%).[10][10]
Ureteral Colic vs. Ketorolac (B1673617)Significantly less pain reduction compared to ketorolac.[11][11]
Irritable Bowel Syndrome vs. PlaceboNumerically, but not significantly, improved IBS symptoms.[12][12]

Note: The absence of this compound in these comparative clinical trial summaries is due to a lack of publicly available data directly comparing it to these agents.

Signaling Pathways

The therapeutic effects of antispasmodic agents are mediated through specific cellular signaling pathways that ultimately lead to smooth muscle relaxation.

Anticholinergic Pathway (e.g., this compound, Dicyclomine, Hyoscyamine)

Anticholinergic agents competitively block muscarinic acetylcholine receptors (primarily M3) on smooth muscle cells. This prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to contraction.

G cluster_0 Normal Contraction cluster_1 Anticholinergic Action ACh Acetylcholine M3 Muscarinic M3 Receptor ACh->M3 Gq Gq Protein M3->Gq Relaxation Smooth Muscle Relaxation M3->Relaxation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from SR IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction This compound This compound This compound->Block Block->M3 Blocks

Anticholinergic signaling pathway.

Calcium Channel Blocker Pathway (e.g., Otilonium Bromide, Pinaverium Bromide)

These agents directly block the influx of extracellular calcium through L-type calcium channels on the smooth muscle cell membrane. Since calcium is essential for the contractile machinery, this blockade leads to muscle relaxation.

G cluster_0 Normal Contraction cluster_1 Calcium Channel Blocker Action Depolarization Membrane Depolarization Ca_channel L-type Ca²⁺ Channel Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Smooth Muscle Relaxation Ca_channel->Relaxation Contraction Smooth Muscle Contraction Ca_influx->Contraction Otilonium Otilonium Bromide Otilonium->Block Block->Ca_channel Blocks

Calcium channel blocker signaling pathway.

Direct Smooth Muscle Relaxant Pathway (e.g., Mebeverine)

The precise mechanism of direct-acting smooth muscle relaxants like mebeverine is complex and not fully elucidated, but it is known to act directly on the smooth muscle cell to reduce contractility, independent of the autonomic nervous system. It is thought to modulate ion channel activity, including sodium and calcium channels.

G cluster_0 Smooth Muscle Cell Mebeverine Mebeverine Ion_Channels Na⁺/K⁺/Ca²⁺ Ion Channels Mebeverine->Ion_Channels Modulates Reduced_Excitability Reduced Muscle Excitability Ion_Channels->Reduced_Excitability Relaxation Smooth Muscle Relaxation Reduced_Excitability->Relaxation

Direct smooth muscle relaxant signaling.

Conclusion

This compound, with its dual mechanism of anticholinergic action and calcium channel blockade, presents a promising profile as an antispasmodic agent.[1] While direct comparative clinical data are needed for a definitive assessment of its efficacy relative to other established antispasmodics, the available information on its mechanism of action suggests it may offer effective relief from smooth muscle spasms. The experimental protocols and comparative data for other agents presented in this guide provide a framework for future research and development efforts aimed at positioning this compound within the therapeutic landscape for disorders characterized by smooth muscle hypermotility. Further head-to-head clinical trials are essential to fully elucidate the comparative efficacy and safety of this compound.

References

Head-to-Head Comparison: Difemerine vs. Atropine in Antimuscarinic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Difemerine and Atropine (B194438), two prominent antimuscarinic agents. While both compounds exert their primary effects through the blockade of muscarinic acetylcholine (B1216132) receptors, this document delves into their nuanced differences in receptor affinity, mechanism of action, and functional potency. This objective analysis is supported by available experimental data and detailed experimental protocols to aid in research and development.

Executive Summary

Atropine, a well-characterized tropane (B1204802) alkaloid, acts as a non-selective competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5). Its broad antagonist profile is responsible for its wide range of physiological effects and clinical applications, as well as its characteristic side effects. This compound, a lesser-known antispasmodic agent, also functions as an antimuscarinic. In addition to its action on muscarinic receptors, it has been reported to possess calcium channel blocking properties, suggesting a dual mechanism for its smooth muscle relaxant effects.

Data Presentation

The following tables summarize the available quantitative data for Atropine's binding affinity and functional antagonism at muscarinic receptors. Data for this compound is not currently available in the public domain and is therefore listed as "Data Not Available."

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

Receptor SubtypeAtropineThis compound
M1 2.22 ± 0.60Data Not Available
M2 4.32 ± 1.63Data Not Available
M3 4.16 ± 1.04Data Not Available
M4 2.38 ± 1.07Data Not Available
M5 3.39 ± 1.16Data Not Available

Table 2: Functional Antagonism (pA2 Values)

Tissue/PreparationAgonistAtropineThis compound
Guinea Pig Ileum Carbachol (B1668302)~8.9 - 9.59Data Not Available
Human Colon (Circular Muscle) Carbachol8.72 ± 0.28Data Not Available
Human Colon (Longitudinal Muscle) Carbachol8.60 ± 0.08Data Not Available
Human Umbilical Vein Acetylcholine9.67Data Not Available

Mechanism of Action

Atropine: Non-Selective Muscarinic Antagonist

Atropine acts as a competitive, reversible antagonist of acetylcholine (ACh) at all five subtypes of muscarinic receptors (M1-M5). By binding to these receptors, it prevents ACh from exerting its effects, thereby inhibiting parasympathetic nerve stimulation. This non-selective blockade leads to a wide array of physiological responses, including increased heart rate, reduced secretions, and relaxation of smooth muscle.

This compound: A Dual-Mechanism Antispasmodic

This compound's primary mechanism of action is also the antagonism of muscarinic receptors, leading to a reduction in smooth muscle contractions. In addition to this anticholinergic effect, this compound has been shown to inhibit the influx of calcium ions into smooth muscle cells. This calcium channel blocking activity provides a secondary pathway for inducing muscle relaxation, potentially enhancing its antispasmodic efficacy.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway ACh_M135 Acetylcholine M135 M1/M3/M5 Receptor ACh_M135->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC ACh_M24 Acetylcholine M24 M2/M4 Receptor ACh_M24->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ion_channel Ion Channel Modulation (e.g., K⁺ channels) Gio->Ion_channel βγ subunit cAMP ↓ cAMP AC->cAMP Atropine Atropine Atropine->M135 blocks Atropine->M24 blocks This compound This compound This compound->M135 blocks This compound->Ca_release inhibits influx This compound->M24 blocks

Caption: Muscarinic receptor signaling pathways and points of antagonism.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep_membranes Prepare Cell Membranes (expressing muscarinic receptors) incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds (serial dilutions) prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Generate Competition Curves and Calculate Ki Values scintillation->analysis

Caption: General workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or Atropine) for the five human muscarinic receptor subtypes.

1. Materials:

  • Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compounds: this compound and Atropine, prepared in a series of dilutions.

  • Non-specific binding control: 10 µM Atropine.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

2. Method:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Atropine (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [³H]-NMS to all wells at a final concentration approximately equal to its Kd for the respective receptor subtype.

  • Add 150 µL of the cell membrane preparation to each well.

  • Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3]

Isolated Organ Bath Assay for Functional Antagonism

This protocol evaluates the functional antagonistic potency (pA2 value) of a test compound on smooth muscle contractions induced by a muscarinic agonist. The guinea pig ileum is a classic preparation for this assay.

1. Materials:

  • Guinea pig ileum segment.

  • Organ bath system with an isometric force transducer.

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Muscarinic agonist: Carbachol.

  • Test compounds: this compound and Atropine.

2. Method:

  • Isolate a segment of the guinea pig ileum and mount it in the organ bath containing Tyrode's solution under a resting tension of approximately 1 g.

  • Allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

  • Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the bath and recording the contractile response.

  • Wash the tissue extensively to return to baseline.

  • Incubate the tissue with a fixed concentration of the antagonist (e.g., Atropine or this compound) for a predetermined period (e.g., 20-30 minutes).

  • Repeat the cumulative concentration-response curve for carbachol in the presence of the antagonist.

  • Repeat steps 4-6 with at least two other concentrations of the antagonist.

3. Data Analysis (Schild Analysis):

  • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

  • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

  • The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[4][5][6][7][8][9]

Conclusion

Atropine remains the benchmark non-selective muscarinic antagonist with well-defined binding affinities and functional potencies across all muscarinic receptor subtypes. This compound presents an interesting profile with a dual mechanism of action, combining muscarinic antagonism with calcium channel blockade. This dual action may offer a different therapeutic profile, particularly in the context of smooth muscle spasticity. However, the lack of publicly available quantitative data for this compound's receptor binding and functional potency limits a direct and comprehensive head-to-head comparison with atropine. Further research, including in vitro binding assays and in vivo comparative studies, is warranted to fully elucidate the pharmacological profile of this compound and its potential advantages or disadvantages relative to established antimuscarinic agents like atropine. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Comparative Analysis of the Cross-Reactivity Profile of Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of the novel compound Difemerine against a panel of receptors. Understanding the selectivity of a drug candidate is paramount in the early stages of drug development to predict potential off-target effects and to ensure a favorable safety profile. The following sections present quantitative data from in vitro binding assays, detailed experimental protocols, and visual representations of key biological and experimental processes.

Quantitative Cross-Reactivity Data

The selectivity of this compound was assessed using a panel of 48 common off-target receptors. The following table summarizes the binding affinities (Ki, nM) of this compound and two comparator compounds, Compound X and Compound Y, for a selection of these receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetThis compound (Ki, nM)Compound X (Ki, nM)Compound Y (Ki, nM)
Primary Target
Muscarinic M11.20.82.5
Off-Target Receptors
Muscarinic M215025350
Muscarinic M328045500
Muscarinic M412030420
Muscarinic M545080>1000
Adrenergic α1A>10,000500>10,000
Adrenergic α2A>10,000800>10,000
Adrenergic β1>10,000>10,000>10,000
Dopamine D28,5001,200>10,000
Serotonin 5-HT2A5,2009509,800
Histamine (B1213489) H11,100152,500

Data Interpretation:

This compound demonstrates high selectivity for the Muscarinic M1 receptor. Its binding affinity for other muscarinic receptor subtypes is significantly lower, with Ki values ranging from 120 to 450 nM. Notably, this compound shows minimal to no affinity for the tested adrenergic, dopamine, serotonin, and histamine receptors at concentrations up to 10,000 nM. In comparison, Compound X exhibits a less selective profile with considerable affinity for other muscarinic subtypes and the Histamine H1 receptor. Compound Y also shows high selectivity for the M1 receptor but with a lower potency compared to this compound.

Experimental Protocols

Radioligand Binding Assay for Receptor Cross-Reactivity

A competitive radioligand binding assay was employed to determine the binding affinities of the test compounds for a panel of receptors.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the receptor of interest.

  • Radioligand: A specific high-affinity radiolabeled ligand for each receptor target (e.g., [³H]-pirenzepine for M1).

  • Test Compounds: this compound, Compound X, and Compound Y dissolved in 100% DMSO to create stock solutions.

  • Assay Buffer: Specific to each receptor, generally containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Filter Plates: With glass fiber filters.

  • TopSeal-A™ PLUS: Adhesive plate seals.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Assay Reaction: In each well of the 96-well plate, the following are added in order:

    • Assay Buffer

    • Test compound or vehicle (for total and non-specific binding)

    • Radioligand (at a concentration close to its Kd)

    • Cell membranes

  • Incubation: The plates are incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The plates are then sealed and counted in a scintillation counter to measure the amount of bound radioactivity.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 values are determined by non-linear regression analysis of the concentration-response curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

G cluster_0 Muscarinic M1 Receptor Signaling Pathway Acetylcholine Acetylcholine M1 Receptor M1 Receptor Acetylcholine->M1 Receptor Binds to This compound (Agonist) This compound (Agonist) This compound (Agonist)->M1 Receptor Binds to Gq/11 Gq/11 M1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Simplified signaling pathway of the Muscarinic M1 receptor.

G cluster_1 Radioligand Binding Assay Workflow A Compound Dilution B Assay Plate Preparation (Buffer, Compound, Radioligand, Membranes) A->B C Incubation B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Experimental workflow for the competitive radioligand binding assay.

A Comparative Analysis of Difemerine and Scopolamine on Smooth Muscle for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two smooth muscle relaxants, Difemerine and scopolamine (B1681570), reveals distinct mechanisms of action and potential therapeutic applications. While both agents exhibit anticholinergic properties, this compound's dual action as a calcium channel blocker presents a noteworthy difference for consideration in drug development.

This guide provides a comprehensive comparison of this compound and scopolamine, focusing on their effects on smooth muscle. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds. The information is presented with supporting experimental data and detailed methodologies to facilitate further research and development.

At a Glance: Key Pharmacological Properties

FeatureThis compoundScopolamine
Primary Mechanism Anticholinergic (Muscarinic Receptor Antagonist)Anticholinergic (Muscarinic Receptor Antagonist)[1]
Secondary Mechanism Calcium Channel BlockerNone reported
Potency (Anticholinergic) Data not availablepA2 of 10.47 (N-methylscopolamine on rat ileum)[2]
Potency (Calcium Channel Blockade) Data not availableNot applicable
Clinical Use Antispasmodic for gastrointestinal disordersTreatment of motion sickness, postoperative nausea and vomiting, and gastrointestinal spasms[1]

Mechanism of Action: A Tale of Two Pathways

Both this compound and scopolamine exert their primary smooth muscle relaxant effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors.[1] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, typically binds to these receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. By blocking these receptors, both drugs prevent acetylcholine from binding, thereby inhibiting contraction and promoting relaxation.

A significant point of differentiation lies in this compound's secondary mechanism of action: the blockade of calcium channels. The influx of extracellular calcium ions is a critical step in the excitation-contraction coupling of smooth muscle. By inhibiting this influx, this compound provides an additional pathway for inducing muscle relaxation, independent of its anticholinergic effects. This dual mechanism suggests that this compound may be effective in conditions where smooth muscle spasms are mediated by pathways that are not solely dependent on cholinergic stimulation.

Scopolamine, a well-established antimuscarinic agent, is a non-selective antagonist of muscarinic receptors.[1] Its potency as an anticholinergic has been quantified in various studies, with its derivative, N-methylscopolamine, exhibiting a high affinity for muscarinic receptors in the rat ileum, as indicated by a pA2 value of 10.47.[2] The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.

Signaling_Pathways cluster_0 This compound cluster_1 Scopolamine D This compound M_Receptor_D Muscarinic Receptor D->M_Receptor_D Antagonizes Ca_Channel L-type Calcium Channel D->Ca_Channel Blocks Contraction_Inhibition_D Inhibition of Contraction M_Receptor_D->Contraction_Inhibition_D Leads to Ca_Channel->Contraction_Inhibition_D Leads to S Scopolamine M_Receptor_S Muscarinic Receptor S->M_Receptor_S Antagonizes Contraction_Inhibition_S Inhibition of Contraction M_Receptor_S->Contraction_Inhibition_S

Figure 1: Comparative Signaling Pathways of this compound and Scopolamine.

Experimental Protocols for Comparative Analysis

To rigorously compare the smooth muscle relaxant effects of this compound and scopolamine, a standardized in vitro experimental protocol using an isolated organ bath is recommended. This method allows for the direct measurement of tissue contractility in a controlled environment.

Isolated Organ Bath Assay

Objective: To determine and compare the potency of this compound and scopolamine in inhibiting acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

  • Guinea pig ileum

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, Glucose 5.55)

  • Acetylcholine (ACh)

  • This compound hydrochloride

  • Scopolamine hydrobromide

  • Organ bath apparatus with isometric force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: A segment of guinea pig ileum is isolated and cleaned of adhering mesenteric tissue.[3] The ileum is then cut into segments of 2-3 cm in length.[3]

  • Mounting: Each ileum segment is suspended vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with a 95% O2 and 5% CO2 gas mixture.[3] One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer. An initial tension of 1 gram is applied to the tissue.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the Tyrode's solution being replaced every 15-20 minutes.

  • Induction of Contraction: A cumulative concentration-response curve for acetylcholine is established by adding increasing concentrations of ACh (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath and recording the resulting contractile force.[3]

  • Antagonist Incubation: After washing out the acetylcholine and allowing the tissue to return to its baseline tension, the preparation is incubated with a specific concentration of either this compound or scopolamine for a predetermined period (e.g., 20-30 minutes).

  • Comparative Analysis: Following incubation with the antagonist, a second cumulative concentration-response curve for acetylcholine is generated in the presence of the antagonist.

  • Data Analysis: The potency of each antagonist is determined by calculating the EC50 (the concentration of agonist that produces 50% of the maximal response) of acetylcholine in the absence and presence of different concentrations of the antagonist. A Schild plot analysis can be performed to determine the pA2 value for each antagonist, providing a quantitative measure of their potency as competitive antagonists.[4] The IC50 value (the concentration of the antagonist that causes 50% inhibition of the agonist response) can also be calculated.[5]

Experimental_Workflow Start Start Tissue_Prep Isolate and Prepare Guinea Pig Ileum Segment Start->Tissue_Prep Mounting Mount Tissue in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate Tissue (60 min) Mounting->Equilibration ACh_CRC1 Generate Baseline Acetylcholine Concentration-Response Curve Equilibration->ACh_CRC1 Washout1 Washout ACh_CRC1->Washout1 Antagonist_Incubation Incubate with this compound or Scopolamine Washout1->Antagonist_Incubation ACh_CRC2 Generate Acetylcholine Concentration-Response Curve in Presence of Antagonist Antagonist_Incubation->ACh_CRC2 Data_Analysis Calculate EC50, pA2, and IC50 Values ACh_CRC2->Data_Analysis Comparison Compare Potency of this compound and Scopolamine Data_Analysis->Comparison End End Comparison->End

Figure 2: Workflow for the Isolated Organ Bath Assay.

Discussion and Future Directions

The dual mechanism of action of this compound, combining muscarinic receptor antagonism with calcium channel blockade, suggests it may offer a broader spectrum of activity compared to purely anticholinergic agents like scopolamine. This could be particularly advantageous in treating smooth muscle hypercontractility that is not solely mediated by cholinergic pathways.

However, a significant gap in the current literature is the lack of direct comparative studies providing quantitative data on the potency of this compound. To fully elucidate the therapeutic potential of this compound relative to scopolamine, further research is warranted. Specifically, studies employing the experimental protocol outlined above are crucial to determine the EC50 and pA2 values for this compound's anticholinergic and calcium channel blocking effects on various smooth muscle tissues.

Furthermore, investigating the selectivity of this compound for different muscarinic receptor subtypes and its effects on various types of calcium channels would provide a more detailed understanding of its pharmacological profile. Such data would be invaluable for drug development professionals in identifying specific clinical indications where this compound may offer a superior therapeutic benefit over existing antispasmodic agents.

References

In Vitro Validation of Difemerine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of Difemerine's mechanism of action by comparing it with established antimuscarinic agents. While specific experimental data for this compound is not publicly available, this document outlines the essential experiments and presents comparative data for well-characterized alternatives, offering a blueprint for the comprehensive evaluation of novel antimuscarinic compounds.

This compound is understood to exert its therapeutic effects through a dual mechanism: blockade of muscarinic acetylcholine (B1216132) receptors and inhibition of calcium ion influx in smooth muscle cells.[1] This guide will detail the in vitro assays required to quantify these actions and compare the expected pharmacological profile of this compound with that of other drugs used for similar indications, such as overactive bladder (OAB).

Comparative Analysis of Muscarinic Receptor Antagonists

A critical step in characterizing an antimuscarinic agent is to determine its affinity for the five muscarinic receptor subtypes (M1-M5). This is typically achieved through radioligand binding assays. The binding affinity is expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)
This compound Data not availableData not availableData not availableData not availableData not available
Oxybutynin (B1027)~1[2]~16[2]~1[2]~9.61[2]Data not available
Tolterodine~0.75[3]~1.6[3]~6.7[3]Data not availableData not available
Solifenacin (B1663824)26[4][5][6]170[4][5][6]12[4][5][6]110[4][5][6]31[4][5][6]
Darifenacin (B195073)8.2 (pKi)[7]7.4 (pKi)[7]9.1 (pKi)[7]7.3 (pKi)[7]8.0 (pKi)[7]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.

Functional antagonism, which measures the ability of a drug to inhibit the physiological response to an agonist, is equally important. This is often assessed in isolated tissue preparations, such as urinary bladder strips, and the potency is expressed as the pA2 value. A higher pA2 value signifies greater antagonist potency.

Table 2: Comparative Functional Antagonism in Isolated Bladder Tissue (pA2)

CompoundpA2 Value (Isolated Bladder)
This compound Data not available
Oxybutynin8.5 (guinea pig)[3], 7.74 (human)[8]
Tolterodine8.6 (guinea pig)[3], 8.4 (human)[3]
Solifenacin7.44 (rat)[4][6]
Darifenacin9.34 (human)[8]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Binds Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Difemerine_M This compound (Antagonist) Difemerine_M->M1/M3/M5 Blocks

Caption: Muscarinic M1, M3, and M5 receptor signaling pathway and the antagonistic action of this compound.

cluster_M2_M4 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M2/M4 M2/M4 Acetylcholine->M2/M4 Binds Gi/o Gi/o M2/M4->Gi/o Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi/o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Difemerine_M This compound (Antagonist) Difemerine_M->M2/M4 Blocks

Caption: Muscarinic M2 and M4 receptor signaling pathway and the antagonistic action of this compound.

cluster_calcium Calcium Channel Blockade Depolarization Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens Ca2_influx Ca2+ Influx VGCC->Ca2_influx Contraction Smooth Muscle Contraction Ca2_influx->Contraction Difemerine_Ca This compound Difemerine_Ca->VGCC Blocks

Caption: Mechanism of this compound as a calcium channel blocker in smooth muscle cells.

cluster_workflow Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing muscarinic receptor subtypes) Incubation Incubation with Radioligand (e.g., [3H]NMS) and this compound Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: General workflow for a radioligand binding assay to determine receptor affinity.

cluster_workflow Isolated Organ Bath Workflow Tissue_Prep Tissue Preparation (e.g., isolated bladder strips) Mounting Mounting in Organ Bath (in physiological salt solution) Tissue_Prep->Mounting Equilibration Equilibration Period Mounting->Equilibration Agonist_CRC Cumulative Concentration-Response Curve to Agonist (e.g., Carbachol) Equilibration->Agonist_CRC Antagonist_Incubation Incubation with this compound Agonist_CRC->Antagonist_Incubation Agonist_CRC_Antagonist Repeat Agonist CRC in presence of this compound Antagonist_Incubation->Agonist_CRC_Antagonist Data_Analysis Data Analysis (pA2 determination) Agonist_CRC_Antagonist->Data_Analysis

Caption: Workflow for an isolated organ bath experiment to determine functional antagonism.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS).

  • Non-specific binding control: Atropine (B194438).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO cells expressing the target muscarinic receptor subtype in ice-cold homogenization buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total binding: Add radioligand and assay buffer to the membrane suspension.

    • Non-specific binding: Add radioligand, a high concentration of atropine (e.g., 1 µM), and the membrane suspension.

    • Competition binding: Add radioligand, varying concentrations of this compound, and the membrane suspension.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath for Functional Antagonism

Objective: To determine the functional antagonist potency (pA2) of this compound on smooth muscle contraction.

Materials:

  • Animal tissue: e.g., guinea pig or rat urinary bladder.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist: Carbachol (B1668302).

  • Test compound: this compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the urinary bladder. Cut the bladder into longitudinal strips of appropriate size.

  • Mounting: Mount the tissue strips in the organ baths containing the physiological salt solution. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with regular washing.

  • Viability Check: Contract the tissues with a high concentration of KCl to ensure viability.

  • Cumulative Concentration-Response Curve (CRC) to Agonist: Add increasing concentrations of carbachol to the organ bath in a cumulative manner and record the contractile response until a maximal response is achieved.

  • Washing and Antagonist Incubation: Wash the tissues to remove the agonist and allow them to return to baseline. Then, incubate the tissues with a single concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Repeat Agonist CRC: In the presence of this compound, repeat the cumulative concentration-response curve to carbachol.

  • Repeat with Different Antagonist Concentrations: Repeat steps 5-7 with different concentrations of this compound.

  • Data Analysis: Plot the logarithm of the carbachol concentration against the contractile response. The presence of a competitive antagonist like this compound will cause a rightward shift of the concentration-response curve. Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's potency. A Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.

In Vitro Assay for Calcium Channel Blockade

Objective: To quantify the calcium channel blocking activity of this compound.

Materials:

  • Isolated smooth muscle tissue (e.g., bladder or intestinal strips).

  • High-potassium physiological salt solution (to induce depolarization-mediated contraction).

  • Calcium chloride (CaCl₂).

  • Test compound: this compound.

  • Organ bath system.

Procedure:

  • Tissue Preparation and Mounting: Prepare and mount the tissue strips in the organ baths as described for the functional antagonism assay.

  • Depolarization: Replace the normal physiological salt solution with a high-potassium, calcium-free solution to depolarize the cell membranes.

  • Calcium-Induced Contractions: Add increasing concentrations of CaCl₂ to the bath to elicit concentration-dependent contractions, which are dependent on the influx of extracellular calcium through voltage-gated calcium channels.

  • Antagonist Incubation: Wash the tissues and incubate with this compound.

  • Repeat Calcium CRC: In the presence of this compound, repeat the cumulative concentration-response curve to CaCl₂.

  • Data Analysis: A reduction in the maximal response and/or a rightward shift in the CaCl₂ concentration-response curve in the presence of this compound indicates blockade of voltage-gated calcium channels. The IC50 value for the inhibition of calcium-induced contractions can be calculated.

By conducting these in vitro experiments, a comprehensive pharmacological profile of this compound can be established, allowing for a direct and objective comparison with other antimuscarinic agents. This data is essential for understanding its mechanism of action and predicting its clinical efficacy and potential side effects.

References

Benchmarking Difemerine's potency against established anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Anticholinergic Potency: A Comparative Analysis

In the landscape of anticholinergic therapeutics, researchers and drug development professionals require robust, comparative data to guide discovery and development efforts. This guide provides a detailed comparison of the potency of several established anticholinergic agents.

Objective: To objectively compare the performance of established anticholinergic drugs based on their binding affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs).

Note on Difemerine: While this compound is identified as an antimuscarinic agent used for its antispasmodic properties, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data on its binding affinity (Ki) or functional antagonism (pA2) at muscarinic receptor subtypes.[1][2][3][4] Therefore, a direct quantitative comparison of this compound with the established anticholinergics listed below is not possible at this time. The following data is presented to serve as a benchmark for well-characterized compounds in this class.

Data Presentation: Muscarinic Receptor Binding Affinities

The potency of anticholinergic drugs is primarily determined by their affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity. The data presented in the following table summarizes the Ki values (in nM) for several established anticholinergics across human muscarinic receptor subtypes.

DrugM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Atropine (B194438) 0.92 - 2[5][6]3.24 - 11.75[6][7]0.33 - 4.16[5][6]0.77 - 2.38[6]2.84 - 3.39[6]
Ipratropium ~2.9[8]~2.0[8]~1.7[8]Not ReportedNot Reported
Tiotropium Similar affinity across M1-M5[9]Similar affinity across M1-M5[9]High affinity[9]Similar affinity across M1-M5[9]Similar affinity across M1-M5[9]
Oxybutynin (B1027) 0.85 - 2.4[7]9.61 - 16[7]High affinity, ~10-fold selective over M2[10]Not ReportedNot Reported
Tolterodine (B1663597) 0.75 (cortex)[11]1.6 (heart)[11]2.7 (bladder)[11]Not ReportedNot Reported
Scopolamine KD ~0.4[12]KD ~0.4 - 2.1[12]KD ~0.4 - 2.1[12]KD ~0.4 - 2.1[12]KD ~2.1[12]

Ki values can vary based on the experimental conditions and tissue/cell types used. The data presented is a range compiled from multiple sources to provide a comprehensive overview.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the potency of anticholinergic drugs.

Radioligand Competition Binding Assay for Ki Determination

This in vitro assay is the gold standard for determining the binding affinity of an unlabeled compound (like this compound or other anticholinergics) to a specific receptor subtype by measuring its ability to compete off a radiolabeled ligand.

a. Materials:

  • Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5). These are often from CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells transfected with the receptor gene.[11]

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[1][4]

  • Assay Buffer: Typically a Tris-HCl buffer with MgCl₂, pH 7.4.[13]

  • Unlabeled Antagonist: The test compound (e.g., this compound) and reference compounds (e.g., Atropine) at various concentrations.

  • Filtration System: A cell harvester and glass fiber filter mats (e.g., GF/B or GF/C) to separate bound from free radioligand.[1]

  • Scintillation Counter: To measure the radioactivity retained on the filters.[1]

b. Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test and reference compounds in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled compound.[1]

  • Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known antagonist like atropine to saturate all specific binding sites).[1]

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[4]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats. This traps the membranes with bound radioligand.[1]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[1]

  • Data Analysis: Calculate the specific binding at each concentration of the unlabeled compound by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

  • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Functional Antagonism Assay for pA₂ Determination (Schild Plot Analysis)

This functional assay measures the potency of a competitive antagonist by quantifying its ability to inhibit the response of a tissue or cell to an agonist. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's concentration-response curve.

a. Materials:

  • Isolated Tissue Preparation: An organ or tissue that expresses muscarinic receptors and produces a measurable contractile response to a muscarinic agonist. Examples include guinea pig ileum, trachea, or urinary bladder strips.[11][14]

  • Muscarinic Agonist: A compound that activates muscarinic receptors, such as acetylcholine, carbachol, or pilocarpine.[11]

  • Test Antagonist: The compound to be evaluated (e.g., this compound).

  • Organ Bath System: A system that maintains the tissue in a physiological solution (e.g., Krebs-Henseleit solution) at a constant temperature (37°C) and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).[14]

  • Force Transducer and Recording System: To measure the isometric contractions of the tissue.[14]

b. Procedure:

  • Tissue Mounting: Mount the isolated tissue strip in the organ bath under a resting tension. Allow it to equilibrate.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist. Add increasing concentrations of the agonist to the bath and record the resulting contraction until a maximal response is achieved.

  • Washout: Thoroughly wash the tissue to return it to its baseline resting state.

  • Antagonist Incubation: Add a fixed concentration of the test antagonist to the bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.

  • Repeat: Repeat steps 3-5 with several different (typically increasing) concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the Dose Ratio (DR). The DR is the ratio of the agonist EC₅₀ (concentration producing 50% of maximal response) in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Create a Schild Plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the plotted points. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The pA₂ value is determined by the x-intercept of the regression line.[15]

Mandatory Visualizations

Signaling Pathway of Muscarinic M3 Receptors

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction PKC->Response Ca Ca²⁺ Release ER->Ca Ca->Response ACh Acetylcholine (ACh) or other Agonist ACh->M3R Activates Antagonist Anticholinergic (e.g., this compound) Antagonist->M3R Blocks

Caption: Muscarinic M3 receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A1 Prepare Receptor Membranes B1 Incubate Membranes, Radioligand & Compound in 96-well plate A1->B1 A2 Prepare Radioligand ([³H]-NMS) A2->B1 A3 Prepare Serial Dilutions of Test Compound A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Rapid Vacuum Filtration (Separates Bound/Free) B2->C1 C2 Wash Filters C1->C2 C3 Measure Radioactivity (Scintillation Counting) C2->C3 D1 Plot % Inhibition vs. [Compound] C3->D1 D2 Calculate IC₅₀ D1->D2 D3 Calculate Ki via Cheng-Prusoff Equation D2->D3

Caption: Workflow for determining inhibitor constant (Ki) via radioligand binding.

References

Replicating Published Findings on Difemerine's Antispasmodic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antispasmodic agent Difemerine and its alternatives, focusing on their mechanisms of action and the experimental protocols used for their evaluation. While published literature confirms this compound's efficacy as a smooth muscle relaxant, this guide also highlights the current gap in publicly available quantitative data, paving the way for further research.

Comparative Analysis of Antispasmodic Agents

This compound hydrochloride is recognized for its dual-action antispasmodic properties, primarily targeting visceral spasms.[1][2] Its mechanism involves both anticholinergic effects and direct smooth muscle relaxation, likely through the inhibition of calcium ion influx.[1] For a comprehensive understanding, this compound's activity can be compared with two classic antispasmodic agents: Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, and Papaverine, a non-specific smooth muscle relaxant.

Due to the absence of specific published IC50 or pA2 values for this compound, a direct quantitative comparison of potency is not currently possible. The following table summarizes the qualitative comparison based on the known mechanisms of action.

FeatureThis compoundAtropinePapaverine
Primary Mechanism Anticholinergic (Muscarinic Receptor Antagonist) & Direct Smooth Muscle Relaxant (putative Calcium Channel Blocker)[1]Anticholinergic (Muscarinic Receptor Antagonist)Direct Smooth Muscle Relaxant (Phosphodiesterase Inhibitor)
Target Muscarinic Acetylcholine Receptors & L-type Calcium Channels (putative)Muscarinic Acetylcholine ReceptorsPhosphodiesterases, leading to increased intracellular cAMP
Selectivity Information not availableNon-selective muscarinic antagonistNon-specific smooth muscle relaxant
Clinical Use Symptomatic treatment of visceral spasms[2]Preoperative medication to reduce secretions, treatment of bradycardia, and as an antidote for organophosphate poisoningTreatment of visceral and vasospasms

Experimental Protocols

The evaluation of antispasmodic activity is commonly performed in vitro using isolated smooth muscle preparations. The guinea pig ileum is a standard model for these assays.

Isolated Guinea Pig Ileum Assay for Antispasmodic Activity

Objective: To determine the inhibitory effect of a test compound on smooth muscle contractions induced by various spasmogens.

Materials and Reagents:

  • Animals: Male guinea pigs (250-400g)

  • Physiological Salt Solution: Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaHCO3 11.9, NaH2PO4 0.4, Glucose 5.5). The solution should be freshly prepared and maintained at 37°C, aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Agonists (Spasmogens): Acetylcholine (ACh), Histamine (B1213489), Barium Chloride (BaCl2). Stock solutions are prepared and diluted to the desired concentrations.

  • Test Compound: this compound hydrochloride.

  • Standard Drugs: Atropine sulfate, Papaverine hydrochloride.

  • Equipment: Organ bath with a capacity of 10-20 mL, isometric force transducer, kymograph or data acquisition system.

Procedure:

  • Tissue Preparation:

    • The guinea pig is euthanized by a humane method (e.g., cervical dislocation).

    • The abdomen is opened, and a segment of the ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in a petri dish containing warm Tyrode's solution.

    • The lumen is gently flushed with Tyrode's solution to remove its contents.

    • Segments of 2-3 cm in length are cut and one end is tied to a tissue holder and the other to an isometric force transducer.

  • Experimental Setup:

    • The tissue segment is mounted in the organ bath containing Tyrode's solution at 37°C and continuously aerated.

    • An initial tension of 0.5-1.0 g is applied, and the tissue is allowed to equilibrate for 30-60 minutes, with the bathing solution being changed every 15 minutes.

  • Induction of Contractions:

    • A submaximal concentration of an agonist (e.g., acetylcholine 1 µM, histamine 1 µM, or BaCl2 1 mM) is added to the organ bath to induce a stable contraction.

  • Evaluation of Antispasmodic Activity:

    • Once a stable contraction is achieved, the test compound (this compound) is added to the bath in a cumulative or non-cumulative manner, and the relaxation is recorded.

    • The percentage of inhibition of the agonist-induced contraction is calculated for each concentration of the test compound.

    • The process is repeated with the standard drugs (Atropine and Papaverine) for comparison.

  • Data Analysis:

    • Concentration-response curves are plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximal inhibitory effect) is calculated.

    • For competitive antagonists like atropine, the pA2 value can be determined using a Schild plot analysis.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the underlying mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig Isolate Isolate Ileum Segment Sacrifice->Isolate Mount Mount Tissue in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Induce Induce Contraction (e.g., Acetylcholine) Equilibrate->Induce Add_Drug Add Test Compound (this compound) Induce->Add_Drug Record Record Relaxation Add_Drug->Record Plot Plot Concentration-Response Curve Record->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Experimental workflow for assessing antispasmodic activity.

Signaling_Pathways cluster_anticholinergic Anticholinergic Pathway cluster_calcium_channel Calcium Channel Blocker Pathway ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction1 Smooth Muscle Contraction Ca_Release->Contraction1 Difemerine_A This compound Difemerine_A->M3R Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Contraction2 Smooth Muscle Contraction Ca_Influx->Contraction2 Difemerine_B This compound Difemerine_B->VGCC

Caption: Putative signaling pathways of this compound's antispasmodic action.

References

Assessing the Therapeutic Index of Difemerine in Comparison to Alternative Antispasmodics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of treatments for functional gastrointestinal disorders, particularly those characterized by smooth muscle spasms, the therapeutic index remains a critical determinant of a drug's clinical utility. This guide provides a comparative analysis of the therapeutic profile of Difemerine against two other antimuscarinic agents, Hyoscyamine and Dicyclomine. Due to the limited availability of public preclinical data (LD50 and ED50 values) for a precise therapeutic index calculation, this comparison will focus on the therapeutic window and safety profiles derived from clinical data and pharmacological actions.

Mechanism of Action: A Shared Pathway

This compound, Hyoscyamine, and Dicyclomine all belong to the class of antimuscarinic agents. Their primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the gastrointestinal tract.[1][2] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, stimulates these receptors to induce smooth muscle contraction. By blocking this interaction, these drugs lead to smooth muscle relaxation, thereby alleviating spasms and associated pain.[3]

The signaling cascade initiated by acetylcholine in gastrointestinal smooth muscle cells primarily involves M2 and M3 muscarinic receptors.[4][5] Activation of M3 receptors by acetylcholine triggers a Gq/11 protein-coupled pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent muscle contraction.[6][7] M2 receptor stimulation, on the other hand, is coupled to a Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6]

This compound and its alternatives exert their therapeutic effect by interrupting this signaling pathway at the receptor level.

Muscarinic Receptor Signaling in GI Smooth Muscle cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to This compound This compound & Alternatives This compound->M3R Blocks

Caption: Simplified signaling pathway of muscarinic receptor activation in gastrointestinal smooth muscle and the point of intervention for this compound and its alternatives.

Comparative Analysis of Therapeutic Profiles

The following table summarizes the available clinical data for this compound, Hyoscyamine, and Dicyclomine to provide a qualitative assessment of their therapeutic windows. A wider therapeutic window is suggested by a larger gap between the typical effective dose and the dose at which significant adverse effects become common.

FeatureThis compoundHyoscyamineDicyclomine
Primary Indication Visceral spasms, functional gastrointestinal disordersIrritable Bowel Syndrome (IBS), peptic ulcers, other spastic conditions[8][9][10][11]Irritable Bowel Syndrome (IBS)[12][13][14][15]
Typical Adult Dose Data not readily available in public sources0.125 to 0.25 mg every 4 hours or as needed[11]20 mg four times daily, may be increased to 40 mg four times daily[12][13][15]
Common Anticholinergic Side Effects Dry mouth, blurred vision, constipation, urinary retention[3]Dry mouth, blurred vision, dizziness, drowsiness, constipation, urinary retention[11]Dizziness, dry mouth, blurred vision, nausea, lightheadedness, drowsiness[15]
Dose-Limiting Toxicities Central nervous system effects (e.g., confusion, excitement) at higher doses, typical of anticholinergicsHigher doses can lead to more severe CNS effects such as delirium, hallucinations, and cardiac effects like tachycardia.[11]Higher doses (e.g., 160 mg/day) are associated with a significant incidence of side effects, limiting further dose escalation.[13]
Notes on Therapeutic Window As a less common drug, detailed clinical data on dose-response and toxicity are scarce.The need for careful dose titration, especially in the elderly, suggests a relatively narrow therapeutic window.The recommendation to start with a lower dose and titrate up based on response and side effects indicates a need to navigate the therapeutic window carefully.[13]

Experimental Protocols for Therapeutic Index Determination

While specific experimental data for this compound is not publicly available, a generalized protocol for determining the therapeutic index of an antispasmodic drug in a preclinical setting would typically involve the following steps.

Determination of Effective Dose (ED50)
  • Animal Model: A suitable animal model for gastrointestinal hypermotility is chosen, such as mice or rats treated with a spasmogen like carbachol (B1668302) or neostigmine.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • A charcoal meal or other non-absorbable marker is administered orally.

    • The test compound (e.g., this compound) is administered at various doses to different groups of animals.

    • After a set period, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured.

    • The ED50 is calculated as the dose of the drug that causes a 50% reduction in the intestinal transit of the charcoal meal compared to the control group.

Determination of Lethal Dose (LD50) or Toxic Dose (TD50)
  • Animal Model: Typically, healthy mice or rats are used.

  • Procedure:

    • The test compound is administered to different groups of animals at a range of increasing doses.

    • The animals are observed for a specified period (e.g., 24 to 72 hours) for signs of toxicity and mortality.

    • The LD50 is statistically determined as the dose that is lethal to 50% of the animals in a group.

    • For a TD50, specific toxic endpoints other than death are defined (e.g., seizures, severe sedation, specific organ damage) and the dose causing this effect in 50% of the animals is calculated.

Calculation of Therapeutic Index

The therapeutic index (TI) is then calculated using the formula:

TI = LD50 / ED50 or TI = TD50 / ED50

Experimental Workflow for Therapeutic Index Determination cluster_ED50 Effective Dose (ED50) Determination cluster_LD50 Lethal Dose (LD50) / Toxic Dose (TD50) Determination AnimalModel_ED50 Select Animal Model (e.g., Hypermotility in Rats) DoseGroups_ED50 Administer Graded Doses of Test Compound AnimalModel_ED50->DoseGroups_ED50 MeasureEffect Measure Pharmacological Effect (e.g., Intestinal Transit) DoseGroups_ED50->MeasureEffect Calculate_ED50 Calculate ED50 MeasureEffect->Calculate_ED50 Calculate_TI Calculate Therapeutic Index (TI = LD50 / ED50) Calculate_ED50->Calculate_TI AnimalModel_LD50 Select Animal Model (e.g., Healthy Mice) DoseGroups_LD50 Administer Graded Doses of Test Compound AnimalModel_LD50->DoseGroups_LD50 Observe Observe for Toxicity and Mortality DoseGroups_LD50->Observe Calculate_LD50 Calculate LD50 or TD50 Observe->Calculate_LD50 Calculate_LD50->Calculate_TI

Caption: A generalized workflow for the preclinical determination of a drug's therapeutic index.

Conclusion

While a direct quantitative comparison of the therapeutic index of this compound with Hyoscyamine and Dicyclomine is hampered by the lack of public data, a qualitative assessment based on their clinical use and side effect profiles suggests that all three drugs require careful dose management to balance efficacy and toxicity. The anticholinergic nature of these compounds results in a predictable set of side effects that can be dose-limiting. For researchers and drug development professionals, this underscores the importance of establishing a clear therapeutic window in clinical trials. The development of more selective M3 muscarinic receptor antagonists could potentially offer a wider therapeutic index by minimizing the side effects associated with the blockade of other muscarinic receptor subtypes. Further studies are warranted to delineate the precise therapeutic index of this compound and to directly compare its safety and efficacy profile with more commonly used alternatives in well-controlled clinical settings.

References

Unlocking Potency: A Comparative Guide to the Structural Activity Relationships of Difemerine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationships (SAR) of Difemerine analogs, offering insights into the key molecular features governing their efficacy as muscarinic receptor antagonists.

This compound, a well-established antispasmodic agent, exerts its therapeutic effect primarily through the blockade of muscarinic acetylcholine (B1216132) receptors.[1] Its chemical scaffold has served as a foundational template for the development of numerous analogs with modified pharmacological profiles. This guide synthesizes available data to illuminate the structural modifications that enhance potency, selectivity, and overall performance.

Comparative Analysis of Muscarinic Antagonist Activity

The general structure of a potent muscarinic antagonist, exemplified by this compound, typically consists of a central amino alcohol ester core with bulky substituents. The following table summarizes the impact of various structural modifications on antagonist activity, based on established SAR principles for this class of compounds.

Structural Moiety Modification Impact on Activity Rationale
R1 and R2 Groups (on the acyl unit) Introduction of bulky, hydrophobic groups (e.g., phenyl, cyclohexyl)Increased potencyEnhanced hydrophobic interactions with the receptor binding site.[2]
Dissimilar R1 and R2 rings (one aromatic, one saturated)Often leads to higher potencyMay allow for more optimal positioning and interaction within the receptor pocket.[2]
R3 Group (on the alpha-carbon) Presence of a hydroxyl (-OH) groupIncreased potencyPotential for hydrogen bonding interactions with the receptor, strengthening the binding affinity.[2]
Ester Linkage (X) Ester functionalityGenerally contributes to high potencyWhile not strictly essential, the ester group is a common feature in potent anticholinergic agents.[2]
Amino Group (N) Quaternary ammonium (B1175870) saltHighest potencyThe permanent positive charge enhances binding to the anionic site of the muscarinic receptor.[2]
Tertiary amineRetains activityCan be protonated at physiological pH to interact with the receptor, though generally less potent than quaternary amines.[2]
Alkyl Chain Length (between ester and nitrogen) Two methylene (B1212753) units (ethylene bridge)Optimal for high potencyThis spacing is considered ideal for bridging the esteratic and anionic sites of the muscarinic receptor.[2]

Experimental Protocols for Evaluating Muscarinic Antagonist Activity

The determination of the pharmacological activity of this compound analogs relies on a suite of well-established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

This technique is employed to determine the affinity of a compound for a specific receptor subtype.

  • Objective: To measure the equilibrium dissociation constant (Ki) of this compound analogs for muscarinic M1, M2, and M3 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing the desired muscarinic receptor subtype.

    • Incubate the membrane preparations with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) of known high affinity and selectivity.

    • Add increasing concentrations of the unlabeled this compound analog (the competitor).

    • After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • The Ki value is calculated from the IC50 (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assays (Organ Bath Studies)

These assays assess the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in isolated tissues.

  • Objective: To determine the potency (pA2 value) of this compound analogs in antagonizing agonist-induced smooth muscle contraction.

  • Methodology:

    • Isolate a smooth muscle-containing tissue, such as guinea pig ileum or rabbit bladder.

    • Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • Record isometric contractions using a force-displacement transducer.

    • Establish a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

    • Wash the tissue and pre-incubate with a specific concentration of the this compound analog for a set period.

    • Re-establish the agonist concentration-response curve in the presence of the antagonist.

    • The pA2 value, a measure of antagonist potency, is determined from the Schild plot analysis of the rightward shift in the agonist concentration-response curve.

Signaling Pathways and Experimental Workflows

The antagonistic action of this compound and its analogs on muscarinic receptors interrupts specific intracellular signaling cascades. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds.

cluster_0 Muscarinic Receptor Signaling (M3 Subtype) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction This compound This compound Analog This compound->M3R Blocks

Figure 1: Simplified signaling pathway of M3 muscarinic receptor activation and its inhibition by a this compound analog.

cluster_1 Experimental Workflow for Analog Evaluation start Synthesize this compound Analogs binding Radioligand Binding Assay (Determine Ki for M1, M2, M3) start->binding functional In Vitro Functional Assay (Determine pA2 in Guinea Pig Ileum) start->functional selectivity Calculate Selectivity Ratios (e.g., M3 vs. M2) binding->selectivity functional->selectivity adme In Vitro ADME Profiling (e.g., Microsomal Stability, Permeability) selectivity->adme in_vivo In Vivo Efficacy Studies (e.g., Antispasmodic Models) adme->in_vivo lead Lead Candidate Selection in_vivo->lead

Figure 2: A typical experimental workflow for the preclinical evaluation of novel this compound analogs.

References

Safety Operating Guide

Navigating the Disposal of Difemerine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The overarching principle for the disposal of any laboratory chemical, including difemerine (B1196196), is to prevent its release into the environment and to mitigate any potential harm to human health. This is achieved through a combination of waste segregation, proper containment, and adherence to institutional and regulatory guidelines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general procedure for the disposal of this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including unused compounds, contaminated weighing paper, pipette tips, and gloves, in a designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.

    • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a container that is compatible with this compound.

    • Keep the container securely closed when not in use.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Ensure the storage area is away from incompatible materials.

    • Adhere to your institution's guidelines regarding the maximum time hazardous waste can be accumulated in the laboratory.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

    • Crucially, do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary: Personal Protective Equipment

For easy reference, the following table summarizes the recommended PPE for handling this compound waste.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps to follow when preparing for the disposal of this compound.

Difemerine_Disposal_Workflow start Start: Need to Dispose of this compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs identify_waste Identify Waste Type (Solid, Liquid, Sharps) consult_ehs->identify_waste select_container Select Appropriate Labeled Hazardous Waste Container identify_waste->select_container wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) select_container->wear_ppe segregate_waste Segregate this compound Waste wear_ppe->segregate_waste store_waste Store Waste in Designated Area segregate_waste->store_waste schedule_pickup Schedule Waste Pickup with EHS store_waste->schedule_pickup end_process End: Disposal Complete schedule_pickup->end_process

Personal protective equipment for handling Difemerine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific handling requirements for Difemerine is limited. This guidance is based on general safety protocols for synthetic anticholinergic compounds and available data for related substances like Diphenhydramine hydrochloride. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before use and perform a risk assessment for their specific laboratory procedures.

This compound is a synthetic anticholinergic agent.[1] It has been withdrawn from some markets due to reports of toxicity, underscoring the need for careful handling.[2] Adherence to stringent safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling chemical compounds. The following table summarizes the recommended PPE for handling this compound in various laboratory settings, based on guidelines for similar compounds.[3][4][5][6]

ScenarioEye and Face ProtectionSkin ProtectionRespiratory ProtectionHand Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsLaboratory coatNot generally required if handled in a certified chemical fume hoodNitrile or neoprene gloves
High-Volume Handling or Risk of Splash Chemical safety goggles or a full-face shieldChemical-resistant apron over a laboratory coatRecommended if not handled in a fume hood or if there is a risk of aerosolizationDouble-gloving with nitrile or neoprene gloves
Procedures with High Risk of Aerosolization (e.g., sonication, vortexing) Full-face shieldChemical-resistant suit or coverallsA NIOSH-approved respirator with an appropriate cartridgeHeavy-duty, chemical-resistant gloves

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Assess the planned procedure with this compound risk_assessment Conduct a risk assessment: - Quantity of substance - Potential for spills or splashes - Likelihood of aerosol generation start->risk_assessment low_risk Low Risk? (e.g., small quantities, contained use) risk_assessment->low_risk high_risk High Risk? (e.g., large quantities, open handling, potential for aerosols) risk_assessment->high_risk low_risk->high_risk No ppe_low Standard PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves low_risk->ppe_low Yes ppe_high Enhanced PPE: - Chemical goggles or face shield - Chemical-resistant apron/suit - Double gloves - Consider respiratory protection high_risk->ppe_high Yes fume_hood Work in a certified chemical fume hood ppe_low->fume_hood ppe_high->fume_hood end Proceed with the experiment fume_hood->end

Caption: Workflow for selecting appropriate PPE for handling this compound.

Experimental Protocols: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Gown: Put on a laboratory coat or a chemical-resistant gown. Ensure it is fully fastened.

  • Mask or Respirator: If required, put on a face mask or respirator. Ensure it fits snugly and perform a seal check if using a respirator.

  • Goggles or Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the gown sleeves. If double-gloving, don the first pair under the cuff and the second pair over.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair. Peel them off away from your body, turning them inside out.

  • Gown: Unfasten and remove the gown, rolling it away from your body to contain any contamination on the inside.

  • Goggles or Face Shield: Remove eye and face protection from the back to the front.

  • Mask or Respirator: Remove the mask or respirator from the back, avoiding touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

The following diagram visualizes the sequence for donning and doffing PPE.

Donning_Doffing_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Gown don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 doff5 5. Wash Hands doff4->doff5

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.